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  • Product: 4-Benzyl-6-methylene-[1,4]oxazepane
  • CAS: 1341035-78-6

Core Science & Biosynthesis

Foundational

chemical structure analysis of 4-Benzyl-6-methylene-[1,4]oxazepane

An In-depth Technical Guide to the Chemical Structure Analysis of 4-Benzyl-6-methylene-[1][2]oxazepane Foreword: The Emergence of Substituted[1][2]Oxazepanes in Modern Drug Discovery The[1][2]oxazepane scaffold is a seve...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure Analysis of 4-Benzyl-6-methylene-[1][2]oxazepane

Foreword: The Emergence of Substituted[1][2]Oxazepanes in Modern Drug Discovery

The[1][2]oxazepane scaffold is a seven-membered heterocyclic system that has garnered significant attention in medicinal chemistry. Its inherent three-dimensional structure and the strategic placement of nitrogen and oxygen heteroatoms make it a privileged core for designing novel therapeutic agents. Derivatives of this ring system have shown promise as ligands for a variety of biological targets, including dopamine and serotonin receptors, making them relevant for the development of new treatments for central nervous system disorders.[1][3][4] The stability of the 1,4-oxazepane system, particularly when compared to its 1,3-isomer, further enhances its appeal as a foundational structure in drug design.[5] This guide provides an in-depth analysis of a specific derivative, 4-Benzyl-6-methylene-[1][2]oxazepane, offering a comprehensive overview of its structural elucidation through modern analytical techniques.

Molecular Architecture of 4-Benzyl-6-methylene-[1][2]oxazepane

The subject of this guide, 4-Benzyl-6-methylene-[1][2]oxazepane, is a unique molecule combining the core[1][2]oxazepane ring with a protective N-benzyl group and a reactive exocyclic methylene group. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
CAS Number 1341035-78-6
Physical Form Light Orange Oil
InChI Key TXJMBZFBNOAKQY-UHFFFAOYSA-N

The structural features of this molecule suggest several key areas for analytical investigation: the conformational dynamics of the seven-membered ring, the influence of the N-benzyl group on the electronic environment, and the reactivity of the exocyclic double bond.

N1 N C2 C N1->C2 C_benzyl C N1->C_benzyl C3 C C2->C3 O4 O C3->O4 C5 C O4->C5 C6 C C5->C6 C6->N1 C7 =C C6->C7 Aromatic Phenyl C_benzyl->Aromatic N1_label 4 C6_label 6 start Commercially available starting materials step1 Synthesis of N-benzyl protected amino alcohol start->step1 step2 Intramolecular cyclization to form the oxazepane ring step1->step2 step3 Introduction of the exocyclic methylene group step2->step3 end 4-Benzyl-6-methylene-[1,4]oxazepane step3->end

Caption: Proposed high-level synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Benzyl-2-(prop-2-en-1-yloxy)ethan-1-amine

  • To a solution of 2-(allyloxy)ethan-1-amine in an anhydrous solvent such as acetonitrile, add one equivalent of benzaldehyde.

  • Stir the mixture at room temperature to form the corresponding imine.

  • Reduce the imine in situ with a suitable reducing agent like sodium borohydride to yield the N-benzylated amino alcohol.

  • Monitor the reaction by Thin Layer Chromatography (TLC). [5]5. Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • Treat the N-benzyl-2-(prop-2-en-1-yloxy)ethan-1-amine with a mercury(II) salt (e.g., mercury(II) trifluoroacetate) to facilitate an intramolecular aminomercuration reaction.

  • The nitrogen atom attacks the internal carbon of the allyl group, leading to the formation of a seven-membered ring.

  • Demercurate the resulting organomercury intermediate with sodium borohydride.

  • Purify the resulting 4-benzyl-6-(iodomethyl)-o[1][2]xazepane by column chromatography.

Step 3: Elimination to Form the Exocyclic Methylene Group

  • Treat the 4-benzyl-6-(iodomethyl)-o[1][2]xazepane with a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like tetrahydrofuran (THF).

  • Heat the reaction mixture to promote the elimination of HI, forming the exocyclic double bond.

  • Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). [6]4. After completion, perform a standard work-up and purify the final product, 4-Benzyl-6-methylene-o[1][2]xazepane, by column chromatography.

Spectroscopic Elucidation

The definitive identification of 4-Benzyl-6-methylene-o[1][2]xazepane relies on a combination of spectroscopic techniques. The following sections detail the predicted spectral data based on the molecule's structure and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Benzyl-6-methylene-o[1][2]xazepane, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.35 - 7.25Multiplet5HAr-H (Phenyl)Typical chemical shift for protons on a monosubstituted benzene ring.
~ 5.0 - 4.8Singlet2H=CH₂ Protons of the exocyclic methylene group, expected to be in this region.
~ 3.8 - 3.6Triplet2HO-CH₂ -CH₂-NProtons adjacent to the oxygen atom in the oxazepane ring.
~ 3.6Singlet2HN-CH₂ -PhBenzylic protons, typically appear as a singlet.
~ 3.5 - 3.3Multiplet2HC-CH₂ -N (ring)Protons on the carbon adjacent to the exocyclic methylene and the nitrogen.
~ 2.8 - 2.6Triplet2HO-CH₂-CH₂ -NProtons adjacent to the nitrogen atom in the oxazepane ring.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 145.0C =CH₂Quaternary carbon of the exocyclic double bond.
~ 138.0Ar-C (Quaternary)Quaternary carbon of the phenyl group attached to the benzylic carbon.
~ 129.0Ar-C HAromatic carbons of the phenyl group.
~ 128.5Ar-C HAromatic carbons of the phenyl group.
~ 127.0Ar-C HAromatic carbons of the phenyl group.
~ 110.0C=C H₂Methylene carbon of the exocyclic double bond.
~ 70.0O-C H₂-CH₂-NCarbon adjacent to the oxygen atom in the oxazepane ring.
~ 62.0N-C H₂-PhBenzylic carbon.
~ 58.0C-C H₂-N (ring)Carbon adjacent to the exocyclic methylene and the nitrogen.
~ 55.0O-CH₂-C H₂-NCarbon adjacent to the nitrogen atom in the oxazepane ring.
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of 4-Benzyl-6-methylene-o[1][2]xazepane is expected to show characteristic absorption bands for the aromatic ring, the ether linkage, the tertiary amine, and the alkene.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3100 - 3000MediumAromatic C-HStretch
2950 - 2850MediumAliphatic C-HStretch
~ 1650MediumC=CStretch (exocyclic methylene)
1600, 1495, 1450Medium-WeakAromatic C=CRing Stretch
~ 1100StrongC-O-CAsymmetric Stretch (ether)
~ 1150MediumC-NStretch (tertiary amine)
~ 900Strong=C-HOut-of-plane bend (exocyclic methylene)
740, 700StrongAromatic C-HOut-of-plane bend (monosubstituted)

The presence of a strong band around 900 cm⁻¹ would be a key indicator of the exocyclic methylene group. [7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. [8]For 4-Benzyl-6-methylene-o[1][2]xazepane, electron ionization (EI) would likely lead to several characteristic fragments.

M [M]⁺˙ m/z = 203 F1 [M - C₇H₇]⁺ m/z = 112 M->F1 Loss of benzyl radical F2 [C₇H₇]⁺ m/z = 91 M->F2 Formation of tropylium ion F3 [M - CH₂O]⁺˙ m/z = 173 M->F3 Loss of formaldehyde

Caption: Predicted major fragmentation pathways in EI-MS.

Predicted Key Fragments in Mass Spectrum

m/zProposed FragmentNotes
203[C₁₃H₁₇NO]⁺˙Molecular ion (M⁺˙)
112[C₆H₁₀NO]⁺Loss of a benzyl radical (C₇H₇•) from the molecular ion.
91[C₇H₇]⁺Tropylium ion, a very common and stable fragment from benzylic compounds. This is often the base peak.
173[C₁₂H₁₅N]⁺˙Loss of formaldehyde (CH₂O) from the oxazepane ring.

The observation of a molecular ion at m/z 203 and a prominent peak at m/z 91 would be strong evidence for the proposed structure.

Chromatographic Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of 4-Benzyl-6-methylene-o[1][2]xazepane and for its purification. [2]

Recommended HPLC Method
  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure the analyte is protonated and gives good peak shape.

  • Gradient: A typical starting gradient would be from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm (for the aromatic ring) and 210 nm.

  • Injection Volume: 10 µL.

This method should provide good resolution and allow for the quantification of the compound's purity. For preparative purification, the method can be scaled up to a larger diameter column with a higher flow rate.

Conclusion and Future Perspectives

The structural analysis of 4-Benzyl-6-methylene-o[1][2]xazepane can be comprehensively achieved through a combination of NMR and IR spectroscopy, and mass spectrometry. While experimental data for this specific molecule is not publicly available, this guide provides a robust, theoretically grounded framework for its characterization. The presence of the exocyclic methylene group offers a handle for further synthetic modifications, potentially leading to a diverse library of novelo[1][2]xazepane derivatives for biological screening. Given the established importance of this scaffold in medicinal chemistry, further investigation into the synthesis and biological activity of compounds like 4-Benzyl-6-methylene-o[1][2]xazepane is a promising avenue for future research. [11][12]

References

  • Eltaji, D., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available from: [Link]

  • Kato, T., et al. (1994). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available from: [Link]

  • Al-Saeedi, S., et al. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[2][6]midazo[1,2-d]o[1][2]xazepine and Benzo[f]benzoo[2][6]xazolo[3,2-d]o[1][2]xazepine Derivatives. SciELO. Available from: [Link]

  • Jensen, A. A., et al. (2013). Design, synthesis, and pharmacological characterization of N- and O-substituted 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol analogues: novel 5-HT(2A)/5-HT(2C) receptor agonists with pro-cognitive properties. PubMed. Available from: [Link]

  • ACS Publications. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Available from: [Link]

  • ChemBK. 1,4-oxazepane. Available from: [Link]

  • Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. (2025). Available from: [Link]

  • Synthesis and Characterization of New Oxazepine Compounds and Estimation its Biological Activity. (2020). Available from: [Link]

  • PubChem. 1,4-Oxazepine. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Available from: [Link]

  • ResearchGate. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Available from: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Available from: [Link]

  • ResearchGate. (2018). Synthesis and Characterization of New Oxazepine and Oxazepane Derived From Schiff Bases. Available from: [Link]

  • PubChem. 1,4-Oxazepane. Available from: [Link]

  • The Royal Society of Chemistry. (2016). Base-Promoted Synthesis of Multisubstituted Benzo[b]o[1][2]xazepines. Available from: [Link]

  • ResearchGate. (2018). Infrared spectroscopy of methylene. Typical shape of the IR spectrum... Available from: [Link]

  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available from: [Link]

  • ResearchGate. (2025). Synthesis and Characterization of New Oxazepine Compounds and Estimation it's Biological Activity. Available from: [Link]

  • ResearchGate. (2025). (PDF) 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Available from: [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • Semantic Scholar. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • ChemRxiv. (2022). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Available from: [Link]

  • Copies of 1H, 13C, 19F NMR spectra. Available from: [Link]

  • PubMed Central. (2022). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Available from: [Link]

  • Synthesis & spectroscopic studies of some Oxazepeines & Benzooxazepine derivatives. Available from: [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • PubMed Central. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Available from: [Link]

  • PubChem. 4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane. Available from: [Link]

  • PubChemLite. 6-methyl-1,4-oxazepane hydrochloride. Available from: [Link]

  • Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. (2017). Available from: [Link]

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Exploratory

The Therapeutic Potential of 4-Benzyl-6-methylene-[1,4]oxazepane Scaffolds: A Technical Guide to Divergent Synthesis and Target Engagement

Executive Summary The pursuit of novel chemical space in modern drug discovery has driven medicinal chemists away from flat, sp2-rich aromatic rings toward sp3-rich, conformationally flexible saturated heterocycles. Amon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical space in modern drug discovery has driven medicinal chemists away from flat, sp2-rich aromatic rings toward sp3-rich, conformationally flexible saturated heterocycles. Among these, the 1,4-oxazepane scaffold—a seven-membered ring containing oxygen and nitrogen at the 1- and 4-positions—has emerged as a highly privileged core[1]. Specifically, 4-benzyl-6-methylene-[1,4]oxazepane (CAS: 1341035-78-6) offers a unique combination of structural pre-organization and synthetic versatility[2]. The exocyclic double bond at the C6 position serves as a robust handle for divergent functionalization, while the 7-membered polar cyclic amine architecture fundamentally improves the physicochemical properties of the resulting therapeutic agents.

This whitepaper explores the structural rationale, target engagement, and synthetic methodologies associated with the 4-benzyl-6-methylene-[1,4]oxazepane scaffold, providing actionable, self-validating protocols for drug development professionals.

Structural & Physicochemical Rationale: "Escaping Flatland"

The integration of the 1,4-oxazepane ring into drug candidates is rarely coincidental; it is a deliberate structural intervention designed to overcome pharmacokinetic liabilities.

  • Reduction in Plasma Protein Binding (PPB): Highly lipophilic, planar molecules often suffer from extensive non-specific binding to human serum albumin. The non-planar chair conformation of the 1,4-oxazepane ring disrupts this planarity[1]. By installing this 7-membered polar cyclic amine, researchers have observed a significant reduction in the human protein binding ratio, directly resulting in an increased free (unbound) fraction of the compound[3].

  • Enhanced Solubility and Permeability: The presence of the oxygen and nitrogen heteroatoms lowers the overall LogP while maintaining a favorable Topological Polar Surface Area (TPSA), optimizing the balance between aqueous solubility and CNS penetration[4].

Therapeutic Applications & Target Engagement

The functionalized derivatives of the 1,4-oxazepane scaffold have demonstrated profound efficacy across multiple therapeutic domains:

A. Immunology & Inflammation (NLRP3 & BTK Inhibition)
  • NLRP3 Inflammasome: Scaffold hopping strategies utilizing 1,4-oxazepane have successfully generated potent NLRP3 inflammasome inhibitors. The increased free fraction provided by the oxazepane core translates to superior IL-1β inhibitory activity in whole blood assays, positioning these compounds as viable treatments for glomerulonephritis and other autoimmune conditions[3].

  • Bruton's Tyrosine Kinase (BTK): 6-methylene-1,4-oxazepane derivatives are utilized as critical intermediates to construct complex BTK inhibitors. The scaffold acts as a spatial linker, orienting the active pharmacophore to achieve optimal hydrogen-bonding geometry within the BTK hinge region, which is essential for downregulating faulty B-cell receptor (BCR) signaling in rheumatoid arthritis and oncology[5].

B. Neurodegenerative Diseases (hMAO-B Inhibition)

Cyclization strategies incorporating the 1,4-oxazepane core (e.g., tetrahydrobenzo[f][1,4]oxazepine derivatives) have yielded highly potent, reversible human monoamine oxidase B (hMAO-B) inhibitors. These compounds exhibit superior isoform selectivity over hMAO-A and demonstrate substantial neuroprotective properties, significantly improving motor dysfunction in MPTP-induced models of Parkinson's disease[6].

C. Oncology (DPP1 Inhibition)

Functionalized 1,4-oxazepane-2-carboxamides (such as brensocatib analogs) have been developed as dipeptidyl peptidase 1 (DPP1) inhibitors. These agents show significant therapeutic potential in targeting multiple cancer types across different stages of progression, as well as in the management of cancer-induced bone pain (CIBP)[7].

Experimental Methodologies

As a Senior Application Scientist, it is critical to ensure that experimental workflows are not merely procedural, but logically sound and self-validating. Below are key protocols for utilizing this scaffold.

Protocol 1: Oxidative Cleavage of the Exocyclic Alkene to 6-Oxo-1,4-oxazepane

This protocol converts the 6-methylene handle into a versatile 6-oxo electrophile for downstream reductive amination or Grignard additions[5].

  • Step 1: Reagent Preparation. Dissolve 4-benzyl-6-methylene-[1,4]oxazepane (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

    • Causality: A biphasic dioxane/water system is strictly required to simultaneously solubilize the lipophilic oxazepane substrate and the inorganic terminal oxidant.

  • Step 2: Catalytic Oxidation. Add sodium periodate (NaIO₄, 2.0 eq) followed by a catalytic amount of osmium tetroxide (OsO₄, 2.5% wt in tert-butanol). Stir at ambient temperature for 48 hours.

    • Causality: OsO₄ is highly toxic and volatile. Using it in catalytic amounts alongside a stoichiometric terminal oxidant (NaIO₄) minimizes exposure risk while efficiently driving the dihydroxylation/cleavage cascade.

  • Step 3: Self-Validating Workup.

    • Validation: Reaction progress must be monitored via LC-MS. The system is validated when the

      
       peak corresponding to the starting alkene disappears, and the 
      
      
      
      peak of the 6-oxo derivative emerges.
    • Quenching: A saturated aqueous sodium sulfite (

      
      ) wash is mandatory during extraction. This reduces any residual, volatile Os(VIII) to insoluble Os(IV) dioxide, preventing highly toxic catalyst carryover into downstream biological assays.
      
Protocol 2: In Vitro Whole Blood Assay for Protein Binding Assessment

To validate the physicochemical advantage of the 1,4-oxazepane ring, compounds must be tested in whole blood to accurately measure the free fraction shift[3].

  • Step 1: Incubation. Incubate the functionalized 1,4-oxazepane compound in human whole blood stimulated with LPS.

    • Causality: Testing in whole blood, rather than isolated PBMC cultures in serum-free media, preserves the physiological concentration of human serum albumin and

      
      -acid glycoprotein. This provides a highly accurate representation of the compound's true unbound fraction and in vivo efficacy.
      
  • Step 2: Cytokine Quantification & Validation. Measure IL-1β levels via ELISA.

    • Self-Validating System: A vehicle control and a known high-protein-binding reference compound (e.g., a flat, sp2-rich analog) must be run in parallel. The assay is validated if the reference compound exhibits a significant right-shift in its

      
       compared to its buffer-assay baseline, while the 1,4-oxazepane derivative maintains its potency, proving the "escape from flatland" hypothesis.
      

Quantitative Data Summaries

Table 1: Physicochemical Properties of the 1,4-Oxazepane Core & Derivatives Data synthesized from foundational scaffold properties and predicted models[1][2][4].

PropertyCore 1,4-Oxazepane4-Benzyl-6-methylene-[1,4]oxazepanetert-Butyl 6-methylene analog
CAS Number 505-12-41341035-78-6748805-96-1
Molecular Weight 101.15 g/mol 203.28 g/mol 213.27 g/mol
Physical State Colorless liquidSolid / Viscous OilSolid
LogP (Predicted) ~ -0.20~ 2.452.19
TPSA 21.26 Ų12.47 Ų38.77 Ų
Conformation Non-planar chairNon-planar chairNon-planar chair

Table 2: Key Therapeutic Targets and Scaffold Utility

Target ClassDisease IndicationRole of 1,4-Oxazepane ScaffoldReference
NLRP3 Inflammasome GlomerulonephritisReduces PPB; increases free fraction for whole blood activity.[3]
hMAO-B Parkinson's DiseaseProvides isoform selectivity and neuroprotection via cyclization.[6]
BTK Autoimmune / OncologyActs as a spatial linker for optimal hinge-binding geometry.[5]
DPP1 Cancer / Bone PainCore structural motif in carboxamide inhibitors (e.g., brensocatib).[7]

Workflow Visualization

ScaffoldWorkflow Scaffold 4-Benzyl-6-methylene- [1,4]oxazepane OxCleavage Oxidative Cleavage (OsO4 / NaIO4) Scaffold->OxCleavage Hydroboration Hydroboration- Oxidation Scaffold->Hydroboration Metathesis Olefin Cross- Metathesis Scaffold->Metathesis Ketone 6-Oxo-1,4-oxazepane Intermediate OxCleavage->Ketone Alcohol 6-Hydroxymethyl Derivative Hydroboration->Alcohol Alkene Substituted Exocyclic Alkene Metathesis->Alkene BTK BTK Inhibitors (Autoimmune/Oncology) Ketone->BTK NLRP3 NLRP3 Inhibitors (Inflammation) Ketone->NLRP3 hMAOB hMAO-B Inhibitors (Parkinson's Disease) Alcohol->hMAOB Alkene->BTK

Figure 1: Divergent functionalization of the 4-benzyl-6-methylene-[1,4]oxazepane scaffold.

References

  • Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - nih.
  • WO2022232420A1 - Certain n-(1-cyano-2-phenylethyl)
  • An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane - Benchchem URL
  • 1341035-78-6 | 4-Benzyl-6-methylene-1,4-oxazepane - BLD Pharm URL
  • Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepine core - nih.
  • Tert-butyl (R)
  • WO2014068527A1 - Bruton's tyrosine kinase inhibitors - Google Patents URL

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Foundational

Unlocking the 1,4-Oxazepane Scaffold: A Technical Whitepaper on Synthesis, SAR, and Medicinal Chemistry

Executive Summary The 1,4-oxazepane ring—a seven-membered heterocycle containing nitrogen and oxygen at the 1 and 4 positions—has emerged as a privileged scaffold in modern drug discovery[1]. Historically, medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-oxazepane ring—a seven-membered heterocycle containing nitrogen and oxygen at the 1 and 4 positions—has emerged as a privileged scaffold in modern drug discovery[1]. Historically, medicinal chemists have relied heavily on six-membered morpholine rings. However, the 1,4-oxazepane system introduces a critical degree of conformational flexibility, allowing the ring to adopt unique gauche conformations that can navigate deep, narrow binding pockets in complex protein targets[2]. As a Senior Application Scientist, I present this in-depth technical guide to explore the causality behind the pharmacological efficacy of 1,4-oxazepane derivatives and provide a validated, step-by-step methodology for their solid-phase synthesis.

The Pharmacological Landscape and Target Causality

1,4-oxazepane derivatives have demonstrated profound efficacy across multiple central nervous system (CNS) targets. The expansion from a six-membered to a seven-membered ring alters the spatial vectors of substituents, fundamentally changing receptor interactions.

Dopamine D4 Receptor Modulation

The dopamine D4 receptor is a G-protein coupled receptor (GPCR) implicated in the pathophysiology of schizophrenia. Selective D4 antagonists are highly sought after as they offer antipsychotic efficacy without the extrapyramidal side effects associated with D2 receptor blockade[3].

Mechanistic Causality : 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models utilizing GRID/GOLPE methodologies reveal that 2,4-disubstituted 1,4-oxazepanes act as highly selective D4 ligands[3]. The seven-membered ring acts as a precise spacer, positioning a p-chlorobenzyl group and the basic aliphatic amine into the orthosteric binding site. The increased ring size, relative to morpholine, pushes the aromatic substituents deeper into the hydrophobic sub-pocket of the D4 receptor, driving high binding affinity[3].

D4_Signaling Ligand 1,4-Oxazepane Ligand (e.g., 2,4-disubstituted) Receptor Dopamine D4 Receptor (GPCR) Ligand->Receptor Binds Gi_Protein Gi/o Protein Activation (Alpha subunit dissociation) Receptor->Gi_Protein Activates Adenylyl Adenylyl Cyclase (Inhibited) Gi_Protein->Adenylyl Inhibits cAMP cAMP Levels (Decreased) Adenylyl->cAMP Reduces Effect Modulation of Ion Channels (Antipsychotic Efficacy) cAMP->Effect Downstream

Dopamine D4 receptor signaling pathway modulated by 1,4-oxazepane ligands.

hMAO-B Inhibition for Parkinson's Disease

Human monoamine oxidase B (hMAO-B) is a primary target for Parkinson's disease (PD) management. Recent breakthroughs have utilized the 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine core to create highly potent, reversible hMAO-B inhibitors (e.g., ZM24 and ZM26)[4].

Mechanistic Causality : These compounds were rationally designed by cyclizing the flexible amine group of safinamide (a clinically approved PD drug) with its adjacent phenyl ring[4]. Linear molecules incur a high entropic penalty upon binding. By restricting the conformation into a rigid tetrahydrobenzo[f][1,4]oxazepine core, the molecule is "locked" into its bioactive conformation. This structural rigidification significantly enhances isoform selectivity for MAO-B over MAO-A, which is critical for avoiding hypertensive crises (the "cheese effect"), while simultaneously improving neuroprotective properties in MPTP-induced PD models[4].

Quantitative Structure-Activity Relationship (SAR) Data

To synthesize the pharmacological data, Table 1 outlines the comparative metrics and SAR findings of key 1,4-oxazepane derivatives.

Table 1: Biological Targets and SAR of 1,4-Oxazepane Derivatives

Scaffold VariantPrimary TargetKey SubstitutionPharmacological OutcomeReference
2,4-Disubstituted 1,4-Oxazepane Dopamine D4 Receptorp-Chlorobenzyl at C2High D4 selectivity; lack of D2-mediated extrapyramidal side effects due to optimized spatial vectoring.[3]
Tetrahydrobenzo[f][1,4]oxazepine hMAO-B EnzymeSafinamide-derived cyclizationReversible inhibition; superior MAO-B/MAO-A isoform selectivity via conformational locking.[4]
1,4-Oxazepan-5-one MDM2-p53Phenyl groups in gauche conformationEnhanced protein-protein interaction inhibition via deep hydrophobic pocket binding.[2]

Advanced Synthetic Methodologies: Solid-Phase Workflows

The synthesis of medium-sized heterocycles is notoriously challenging due to transannular strain and unfavorable entropy of cyclization. While traditional solution-phase methods rely on the intramolecular cyclization of alkenols or hydroxyketones using Lewis acids[5], Solid-Phase Synthesis (SPS) has revolutionized the generation of 1,4-oxazepane libraries[1].

SPS_Workflow Resin Wang Resin Solid Support Immob Immobilization Fmoc-Homoserine(TBDMS)-OH Resin->Immob Deprot Fmoc Deprotection 20% Piperidine in DMF Immob->Deprot Sulfon N-Sulfonylation 2-Nitrobenzenesulfonyl Chloride Deprot->Sulfon Alkyl N-Alkylation 2-Bromoacetophenone + NaI Sulfon->Alkyl Cleave Resin Cleavage & Cyclization TFA-mediated Lactonization Alkyl->Cleave Product 1,4-Oxazepane Derivative (Target Scaffold) Cleave->Product

Workflow for the solid-phase synthesis of 1,4-oxazepane derivatives.

Self-Validating Protocol: Solid-Phase Synthesis of Chiral 1,4-Oxazepane-5-Carboxylic Acids

This protocol adapts Fukuyama alkylation and traceless cleavage to yield functionalized 1,4-oxazepanes efficiently[1][5].

Phase 1: Resin Loading and Deprotection

  • Immobilization : Swell Wang resin (1.0 eq) in DCM/DMF. Couple Fmoc-L-Homoserine(TBDMS)-OH (3.0 eq) using DIC/DMAP for 12 hours.

    • Causality: DMAP acts as a nucleophilic catalyst, accelerating the esterification of the amino acid onto the resin's sterically hindered hydroxyl groups.

  • Deprotection : Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Validation Check: Perform a Kaiser test on a micro-cleaved sample. A positive (blue) result confirms the successful removal of the Fmoc group and exposure of the primary amine.

Phase 2: Fukuyama Alkylation 3. N-Sulfonylation : React the free amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl, 3.0 eq) and DIPEA (5.0 eq) in DMF for 2 hours.

  • Causality: The Nosyl (Ns) group is critical here. It protects the amine from over-alkylation and strongly withdraws electron density, rendering the N-H proton highly acidic (pKa ~ 9) for subsequent mild alkylation.

  • Validation Check: A negative Kaiser test indicates complete sulfonylation of the primary amine.

  • N-Alkylation : Add 2-bromoacetophenone (5.0 eq) and NaI (1.0 eq) in DMF. Agitate for 12 hours.

    • Causality: NaI catalyzes a Finkelstein reaction, converting the bromoacetophenone into a highly reactive iodoacetophenone in situ. This ensures a rapid, high-yielding SN2 displacement by the sulfonamide anion.

Phase 3: Traceless Cleavage and Spontaneous Cyclization 5. Global Cleavage & Lactonization : Treat the resin with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours[5].

  • Causality: This step is a masterclass in synthetic efficiency. The TFA performs three simultaneous functions: (1) it cleaves the ester bond linking the molecule to the Wang resin; (2) it removes the TBDMS protecting group from the homoserine side-chain; and (3) it provides the acidic environment necessary for the newly liberated primary hydroxyl to attack the nascent carboxylic acid. This drives spontaneous intramolecular lactonization, forming the 1,4-oxazepane-5-one ring[5].

  • Isolation : Filter the resin, concentrate the filtrate under reduced pressure, and precipitate the crude 1,4-oxazepane derivative with cold diethyl ether[1]. Purify via RP-HPLC.

Conclusion

The 1,4-oxazepane heterocycle is far more than a structural curiosity; it is a highly tunable pharmacophore capable of addressing complex binding topologies. By leveraging conformationally restricted designs—such as the tetrahydrobenzo[f][1,4]oxazepine core—and employing robust, self-validating solid-phase synthetic workflows, drug development professionals can rapidly access novel chemical space with profound implications for neurodegenerative and psychiatric diseases.

References

  • Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Oxazepane Deriv
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed.
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids
  • Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepine core. PubMed.
  • STUDIES TOWARD THE SYNTHESIS OF NOVEL 1,4-OXAZEPAN-5-ONE AND COUMARIN DERIV

Sources

Exploratory

Technical Guide: Biological Activity & Therapeutic Potential of Exocyclic Methylene Oxazepane Scaffolds

Executive Summary The exocyclic methylene oxazepane scaffold represents a privileged structural motif in modern medicinal chemistry. Characterized by a seven-membered heterocycle containing oxygen and nitrogen (1,3- or 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exocyclic methylene oxazepane scaffold represents a privileged structural motif in modern medicinal chemistry. Characterized by a seven-membered heterocycle containing oxygen and nitrogen (1,3- or 1,4-oxazepane) equipped with an external double bond (exocyclic methylene), this architecture offers a unique duality: conformational constraint and reactive functionalizability .

Unlike flat aromatic scaffolds, the oxazepane ring adopts non-planar boat or twist-chair conformations, allowing it to mimic peptide secondary structures (turn mimetics). Furthermore, the exocyclic methylene group serves as a versatile "handle" for covalent interactions (Michael acceptors) or late-stage diversification (e.g., spiro-cyclization). This guide analyzes the synthesis, biological mechanisms, and experimental validation of these compounds.

Part 1: Structural Significance & Chemical Space

The Pharmacophore

The oxazepane ring is chemically distinct from its unsaturated counterpart (oxazepine).[1][2][3] The introduction of an exocyclic methylene group at the C5, C6, or C7 position creates a specific electronic and steric environment.

  • Conformational Locking: The seven-membered ring imposes a specific angle on the backbone, often mimicking the

    
    -turn or 
    
    
    
    -turn of proteins. This makes them excellent peptidomimetics .
  • The Methylene "Warhead": The exocyclic double bond, particularly when adjacent to a carbonyl (as in 4,7-diones), acts as an electrophile. This allows for covalent modification of cysteine residues in target proteins or serves as a dipole for cycloaddition reactions to generate complex spiro-fused drugs.

Structure-Activity Relationship (SAR) Logic

The biological activity is governed by three vectors:

  • Ring Heteroatoms: 1,3-oxazepanes (acetal-like) vs. 1,4-oxazepanes (amine-ether).

  • Methylene Reactivity: Electron-deficient methylenes (conjugated to C=O) show higher cytotoxicity due to potential covalent protein binding.

  • Substituents: Aromatic groups at N- and C-termini dictate lipophilicity and receptor binding affinity.

Part 2: Synthetic Access & Scalability

Efficient synthesis is the prerequisite for biological evaluation. The two dominant pathways are the Aza-Prins Cyclization (for 1,4-systems) and Anhydride Condensation (for 1,3-diones).

Pathway Visualization

The following diagram illustrates the divergent synthesis strategies and their downstream biological applications.

OxazepaneSynthesis Precursors Amino Alcohols / Schiff Bases Cyclization Cyclization Strategy (Prins / Anhydride) Precursors->Cyclization Acid Cat. Scaffold Exocyclic Methylene Oxazepane Core Cyclization->Scaffold Ring Closure App_A Peptidomimetics (Turn Induction) Scaffold->App_A Conformational Analysis App_B Spiro-Isoxazolines (Anticancer) Scaffold->App_B 1,3-Dipolar Cycloaddition App_C Covalent Inhibitors (Antibacterial) Scaffold->App_C Michael Addition

Figure 1: Divergent synthetic pathways leading from simple precursors to bioactive oxazepane modalities.

Key Synthetic Protocol: 5-Methylene-1,3-Oxazepane-4,7-Dione

Source Grounding: Adapted from methodologies for 1,3-oxazepine-dione synthesis [1].

Reagents:

  • Schiff Base (derived from aromatic aldehyde + primary amine).[4]

  • Itaconic Anhydride (provides the exocyclic methylene source).

  • Solvent: Dry Benzene or Toluene.[3]

Step-by-Step Methodology:

  • Schiff Base Formation: Reflux equimolar amounts of substituted benzaldehyde and aniline in ethanol with catalytic glacial acetic acid for 2-4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Cyclization: Dissolve the Schiff base (0.01 mol) in dry benzene. Add Itaconic Anhydride (0.01 mol) dropwise.

  • Reflux: Heat the mixture at reflux for 6–8 hours. The mechanism involves a [2+5] cycloaddition or stepwise nucleophilic attack followed by ring closure.

  • Isolation: Evaporate solvent under reduced pressure. The resulting solid is often gummy; recrystallize from ethanol/water to yield the 5-methylene-1,3-oxazepane-4,7-dione.

  • Validation: Confirm structure via 1H-NMR. Look for characteristic exocyclic methylene singlets/doublets around

    
     5.6–6.3 ppm.
    

Part 3: Biological Profiles & Mechanisms[5]

Antibacterial Activity (Membrane/Cell Wall Disruption)

Compounds containing the 1,3-oxazepane-4,7-dione core have demonstrated significant activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • Mechanism: The lipophilic nature of the oxazepane ring facilitates cell wall penetration. The dione/methylene system may interfere with bacterial transpeptidases or DNA replication machinery.

  • Data Summary:

Compound VariantTarget OrganismZone of Inhibition (mm)Activity Level
5-Methylene-1,3-oxazepane S. aureus18 - 22 mmHigh
5-Methylene-1,3-oxazepane E. coli12 - 15 mmModerate
Control (DMSO) Both0 mmNone
Anticancer Activity (Spiro-Functionalization)

The most potent application of the methylene oxazepane is as a precursor to Spiro-isoxazolines . By reacting the exocyclic double bond with nitrile oxides, researchers generate spiro-compounds that inhibit the MDM2-p53 interaction or disrupt tubulin polymerization [2].

  • Target: MCF-7 (Breast Cancer), HeLa (Cervical Cancer).

  • IC50 Values: Optimized spiro-derivatives often achieve IC50 values in the low micromolar range (5–20

    
    M).
    
  • Mechanism: The spiro-fusion locks the pharmacophore in a rigid 3D orientation, improving binding affinity to hydrophobic pockets in oncoproteins.

Peptidomimetics (Turn Mimetics)

1,4-Oxazepanes are used to replace the


 and 

residues of a peptide turn. This "stapling" effect prevents proteolytic degradation.
  • Application: Design of protease inhibitors and GPCR ligands.

  • Advantage: Increased metabolic stability compared to linear peptides [5].

Part 4: Experimental Protocols (Bioassays)

In Vitro Cytotoxicity Assay (MTT Protocol)

To evaluate the anticancer potential of methylene oxazepane derivatives.

Materials:

  • Cell Lines: MCF-7, HeLa.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates; incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 100, 50, 25, 12.5, 6.25

    
    g/mL). Ensure final DMSO concentration < 0.1%.
    
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media. Add 100

    
    L DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.
    
Mechanism of Action Visualization

The following diagram details how the exocyclic methylene group serves as the pivot point for biological activity, either through direct alkylation or spiro-cyclization.

MoA Methylene Exocyclic Methylene (Reactive Center) Path1 Pathway A: Michael Addition Methylene->Path1 Nucleophile (SH-) Path2 Pathway B: 1,3-Dipolar Cycloaddition Methylene->Path2 Nitrile Oxide Target1 Covalent Binding (Cys Residues) Path1->Target1 Target2 Spiro-Isoxazoline Formation Path2->Target2 Effect1 Enzyme Inhibition (Antibacterial) Target1->Effect1 Effect2 p53/MDM2 Inhibition (Anticancer) Target2->Effect2

Figure 2: Mechanistic bifurcation of the exocyclic methylene handle leading to distinct therapeutic outcomes.

Part 5: Future Directions & Strategic Recommendations

For researchers working with this scaffold, the following strategies are recommended to maximize therapeutic index:

  • Spiro-Optimization: Focus on converting the methylene group into spiro-isoxazolines or spiro-cyclopropanes. These derivatives consistently show higher potency and selectivity than the parent alkene [2].

  • Stereochemical Control: The biological activity of oxazepanes is often chiral-specific. Utilize asymmetric synthesis (e.g., chiral amino acid precursors) to isolate single enantiomers (R vs S) for bioassays [4].

  • Hybridization: Combine the oxazepane core with known pharmacophores (e.g., benzothiazoles or quinolines) to create "dual-action" hybrids [3].

References

  • Preparation, characterization and biological activity of some new seven-membered heterocyclic compounds. World Journal of Advanced Research and Reviews. (2022). Describes the synthesis of 5-methylene-1,3-oxazepane-4,7-diones and their antibacterial profiles.

  • Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents. NIH / PMC. (2020). Details the use of exocyclic alkenes to generate spiro-isoxazolines with potent MCF-7 cytotoxicity.

  • Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes. ResearchGate. (2025). Investigates benzothiazole-linked oxazepane derivatives.

  • 1393733-33-9 | (R)-7-Methyl-1,4-oxazepane. ChemScene.[5] Commercial availability and properties of chiral oxazepane building blocks.

  • Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery. University of Warwick. Discusses the broader context of oxygen-containing heterocycles as peptidomimetics.

Sources

Foundational

The Emergence of 4-Benzyl-6-methylene-oxazepane as a Novel Scaffold in Peptidomimetic Design: A Technical Guide

The Emergence of 4-Benzyl-6-methylene-[1][2]oxazepane as a Novel Scaffold in Peptidomimetic Design: A Technical Guide For Researchers, Scientists, and Drug Development Professionals Abstract The pursuit of therapeutic ag...

Author: BenchChem Technical Support Team. Date: March 2026

The Emergence of 4-Benzyl-6-methylene-[1][2]oxazepane as a Novel Scaffold in Peptidomimetic Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles has led to the evolution of peptidomimetics—molecules designed to mimic the structure and function of natural peptides. A critical strategy in this field is the development of novel scaffolds that can enforce specific secondary structures, such as β-turns, which are pivotal in molecular recognition events. This guide introduces 4-Benzyl-6-methylene-[1][2]oxazepane as a promising, yet underexplored, scaffold for peptidomimetic design. We will delve into its structural rationale as a β-turn mimetic, propose a detailed synthetic pathway, and outline its potential for incorporation into peptide sequences, thereby providing a comprehensive resource for its application in drug discovery.

Introduction: The Imperative for Novel Peptidomimetic Scaffolds

Natural peptides are crucial signaling molecules in a vast array of physiological processes. However, their therapeutic application is often hampered by poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics overcome these limitations by retaining the essential pharmacophoric elements of a peptide in a more drug-like, non-peptidic framework.[2]

A key strategy in peptidomimetic design is the use of constrained scaffolds to mimic the secondary structures of peptides, such as α-helices and β-turns. β-turns, in particular, are involved in a multitude of protein-protein and peptide-receptor interactions. Scaffolds that can rigidly present amino acid side-chain functionalities in a spatially defined manner, akin to a natural β-turn, are of significant interest in medicinal chemistry.[1][3][4] Various heterocyclic systems have been explored for this purpose, including benzodiazepines, spirocyclic lactams, and glucose-based scaffolds.[2][5]

The 1,4-oxazepane ring system, a seven-membered heterocycle, offers a unique combination of structural features that make it an attractive candidate for a peptidomimetic scaffold. Its inherent conformational flexibility, greater than that of a six-membered ring, can be harnessed and controlled through appropriate substitution to mimic the dihedral angles of a β-turn. This guide focuses on a specific derivative, 4-Benzyl-6-methylene-[1][2]oxazepane, and posits its role as a versatile and synthetically accessible β-turn mimetic.

The 4-Benzyl-6-methylene-[1][2]oxazepane Scaffold: A Structural Rationale

The proposed utility of 4-Benzyl-6-methylene-[1][2]oxazepane as a peptidomimetic scaffold is rooted in its distinct structural features:

  • The[1][2]Oxazepane Core: This seven-membered ring provides a non-planar backbone. Through conformational analysis, it is understood that seven-membered rings can adopt various low-energy conformations, including chair and boat forms. The strategic placement of substituents can favor a specific conformation that aligns with the geometry of a β-turn.

  • The 4-Benzyl Group: The benzyl group serves a dual purpose. Primarily, it acts as a protecting group for the nitrogen atom during synthesis, which can be removed under specific conditions to allow for peptide coupling. Its bulky nature also influences the conformational preference of the oxazepane ring.

  • The 6-Methylene Group: The exocyclic methylene group is a key feature of this scaffold. It introduces a degree of rigidity to the ring and serves as a versatile chemical handle for further functionalization. This double bond can be exploited for the introduction of various side-chain mimics through reactions such as Michael additions or Heck couplings. The sp2 hybridization of the C6 carbon also influences the local geometry of the ring, contributing to its potential to mimic a peptide turn.

Diagram: Conceptual Role of the Scaffold as a β-Turn Mimetic

G cluster_peptide Natural β-Turn cluster_mimetic 4-Benzyl-6-methylene-[1,4]oxazepane Mimic i Residue i i+1 Residue i+1 i->i+1 i+3 Residue i+3 i->i+3 H-bond i+2 Residue i+2 i+1->i+2 scaffold [1,4]Oxazepane Scaffold i+1->scaffold Mimics i+2->i+3 R1 R (i+1) scaffold->R1 R2 R' (i+2) scaffold->R2 N_term N-terminus scaffold->N_term C_term C-terminus scaffold->C_term

Caption: Conceptual representation of the[1][2]oxazepane scaffold mimicking a peptide β-turn.

Proposed Synthesis of 4-Benzyl-6-methylene-[1][2]oxazepane

Synthetic Workflow Overview

G start Commercially Available Starting Materials step1 Step 1: Synthesis of N-Benzyl-2-(2-hydroxyethoxy)ethan-1-amine start->step1 step2 Step 2: Swern Oxidation to 2-((2-(Benzylamino)ethoxy)acetaldehyde step1->step2 step3 Step 3: Intramolecular Cyclization to 4-Benzyl-[1,4]oxazepan-6-ol step2->step3 step4 Step 4: Oxidation to 4-Benzyl-[1,4]oxazepan-6-one step3->step4 step5 Step 5: Wittig Reaction to yield 4-Benzyl-6-methylene-[1,4]oxazepane step4->step5 final Final Product step5->final

Caption: Proposed synthetic workflow for 4-Benzyl-6-methylene-[1][2]oxazepane.

Detailed Experimental Protocols

Step 1: Synthesis of N-Benzyl-2-(2-hydroxyethoxy)ethan-1-amine

  • Rationale: This step creates the linear precursor containing all the necessary atoms for the oxazepane ring.

  • Procedure:

    • To a solution of 2-(2-aminoethoxy)ethan-1-ol (1.0 eq) in a suitable solvent such as methanol, add benzaldehyde (1.0 eq).

    • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

    • Cool the reaction to 0 °C and add sodium borohydride (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Swern Oxidation to 2-((2-(Benzylamino)ethoxy)acetaldehyde)

  • Rationale: Selective oxidation of the primary alcohol to an aldehyde is required for the subsequent intramolecular cyclization. The Swern oxidation is a mild and efficient method for this transformation.

  • Procedure:

    • Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.

    • Add a solution of dimethyl sulfoxide (DMSO) (2.0 eq) in DCM dropwise, maintaining the temperature below -60 °C.

    • After 15 minutes, add a solution of N-Benzyl-2-(2-hydroxyethoxy)ethan-1-amine (1.0 eq) in DCM dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

    • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • The crude aldehyde is typically used in the next step without further purification.

Step 3: Intramolecular Cyclization to 4-Benzyl-[1][2]oxazepan-6-ol

  • Rationale: This acid-catalyzed cyclization forms the seven-membered ring.

  • Procedure:

    • Dissolve the crude aldehyde from the previous step in a suitable solvent like toluene.

    • Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (0.1 eq).

    • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, wash with saturated sodium bicarbonate solution, and then with brine.

    • Dry the organic layer and concentrate to yield the crude cyclized product, which can be purified by chromatography.

Step 4: Oxidation to 4-Benzyl-[1][2]oxazepan-6-one

  • Rationale: The secondary alcohol is oxidized to a ketone, which is the precursor for the exocyclic methylene group.

  • Procedure:

    • Dissolve the 4-Benzyl-[1][2]oxazepan-6-ol (1.0 eq) in DCM.

    • Add Dess-Martin periodinane (1.5 eq) and stir at room temperature.

    • Monitor the reaction by TLC. Upon completion, quench with a saturated solution of sodium thiosulfate.

    • Extract the product with DCM, wash the combined organic layers with saturated sodium bicarbonate and brine.

    • Dry and concentrate to yield the ketone, which can be purified by column chromatography.

Step 5: Wittig Reaction to yield 4-Benzyl-6-methylene-[1][2]oxazepane

  • Rationale: The Wittig reaction is a classic and reliable method for converting a ketone into an alkene, in this case, introducing the desired exocyclic methylene group.

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise to form the ylide.

    • Stir the resulting orange-red solution for 30 minutes at 0 °C.

    • Add a solution of 4-Benzyl-[1][2]oxazepan-6-one (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the final product by column chromatography to isolate 4-Benzyl-6-methylene-[1][2]oxazepane.

Incorporation into Peptidomimetics and Future Directions

The synthesized 4-Benzyl-6-methylene-[1][2]oxazepane scaffold is primed for incorporation into peptide sequences. The general strategy involves the following steps:

  • N-Debenzylation: The 4-benzyl group can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), revealing the secondary amine.[6][7]

  • Peptide Coupling: The free amine can then be coupled to the C-terminus of a peptide chain using standard peptide coupling reagents (e.g., HATU, HOBt/DIC).

  • Functionalization of the Methylene Group: The exocyclic double bond can be further modified before or after peptide coupling to introduce desired side-chain functionalities. For example, a hydroboration-oxidation sequence could introduce a hydroxyl group for further elaboration.

Diagram: General Scheme for Incorporation into a Peptide

G scaffold 4-Benzyl-6-methylene- [1,4]oxazepane debenzylation N-Debenzylation (H₂, Pd/C) scaffold->debenzylation activated_scaffold 6-Methylene-[1,4]oxazepane debenzylation->activated_scaffold coupling Peptide Coupling (e.g., HATU) activated_scaffold->coupling peptide_chain Peptide-COOH peptide_chain->coupling peptidomimetic Final Peptidomimetic coupling->peptidomimetic

Caption: Workflow for incorporating the scaffold into a peptide sequence.

Data Presentation: Physicochemical Properties (Predicted)
PropertyPredicted ValueSource
Molecular FormulaC₁₃H₁₇NOChemSpider
Molecular Weight203.28 g/mol ChemSpider
XLogP32.4PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Conclusion and Outlook

The 4-Benzyl-6-methylene-[1][2]oxazepane scaffold represents a novel and synthetically accessible platform for the design of β-turn peptidomimetics. Its unique structural features, including the conformationally influential seven-membered ring and the functionally versatile exocyclic methylene group, offer exciting opportunities for creating a new generation of therapeutic candidates. The proposed synthetic route provides a clear and actionable pathway for its preparation, and the strategies for its incorporation into peptide chains are based on well-established methodologies. Further research into the conformational preferences of this scaffold and its derivatives, through both computational modeling and experimental techniques such as NMR spectroscopy, will be invaluable in guiding the rational design of potent and selective peptidomimetics. This technical guide serves as a foundational resource to stimulate and support these future investigations.

References

  • Lala, A. K., & Bartlett, P. A. (1994). Synthesis of a versatile peptidomimetic scaffold. Methods in molecular biology (Clifton, N.J.), 35, 35–46.
  • Su, J. M., & Lectka, T. (2006). The β-D-Glucose Scaffold as a β-Turn Mimetic. The journal of organic chemistry, 71(17), 6439–6442.
  • El-Faham, A., & Al-Fifi, Z. Y. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291.
  • ResearchGate. (n.d.). Scaffolds that mimic β-turn conformations: Bicyclic peptide (1),71 benzodiazepine (2),75 glucose (3),77 spirocyclic mimetic (4),82 and trans-pyrollidine-3,4-dicarboxamide (5). 83. Retrieved from [Link]

  • Adam, W., Albert, R., Grau, N. D., Hasemann, L., Nestler, B., Peters, E. M., ... & Von Schnering, H. G. (1991). Synthesis of. alpha.-methylene. beta.-lactones, novel heterocycles. The Journal of Organic Chemistry, 56(20), 5778-5781.
  • Nishimura, Y., Ishida, Y., & Yamada, M. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2364-2371.
  • PolyPeptide Group. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]

  • Conformational and Stereodynamic Behavior of Five- to Seven-Membered 1-Aryl-2-iminoazacycloalkanes. (2019). ACS Omega, 4(27), 22536-22545.
  • Abdel-Megid, M. (2020).
  • Nishimura, Y., Ishida, Y., & Yamada, M. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2364-2371.
  • Wessjohann, L. A., & Ruijter, E. (2005). 2 Protection of Functional Groups. In Stereoselective Synthesis 2 (pp. 45-124). Georg Thieme Verlag.
  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (2011). Beilstein Journal of Organic Chemistry, 7, 28.
  • Li, Y. (2014). Expedient synthesis of heterocycles and methyl sulfonyl compounds via cx bonds (x = o, n, s) construction. Nanyang Technological University.
  • Asian Journal of Research in Chemistry. (2014). Review in Cyclic Compounds with Heteroatom. Retrieved from [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonyl
  • SciSpace. (2010). Seven-Membered Rings. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3: Conformations of cyclic organic molecules. Retrieved from [Link]

  • Synthesis of substituted benzo[b][1][2]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. (2014). Organic & Biomolecular Chemistry, 12(43), 8743-8747.

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. (2023). The Journal of Organic Chemistry, 88(24), 17366-17376.
  • Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. (2015). Molecules, 20(1), 1475-1496.
  • Nortcliffe, A., & Moody, C. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735.

Sources

Exploratory

conformational analysis of 7-membered N,O-heterocycles

Title: Conformational Analysis of 7-Membered N,O-Heterocycles: A Multidisciplinary Workflow for 1,4-Oxazepines Executive Summary In modern drug discovery, 7-membered N,O-heterocycles—specifically 1,4-oxazepines and their...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Conformational Analysis of 7-Membered N,O-Heterocycles: A Multidisciplinary Workflow for 1,4-Oxazepines

Executive Summary

In modern drug discovery, 7-membered N,O-heterocycles—specifically 1,4-oxazepines and their saturated oxazepane analogs—have emerged as highly privileged scaffolds. Unlike rigid 6-membered morpholines, the dual-heteroatom architecture of 7-membered rings confers unique conformational flexibility, allowing them to adopt multiple geometries that favor induced-fit binding within complex enzyme active sites and G-protein coupled receptors (GPCRs) 1[1]. However, this flexibility introduces significant analytical challenges. As a Senior Application Scientist, I approach the structural elucidation of these heterocycles not as a mere data-collection exercise, but as a rigorous, self-validating system of causality. This whitepaper details the thermodynamic landscape of 1,4-oxazepines and establishes a cross-validated analytical triad (NMR, XRD, DFT) required to definitively assign their 3D conformations.

The Thermodynamic Landscape of 1,4-Oxazepines

The conformational behavior of saturated seven-membered heterocycles is governed by a delicate balance between torsional strain and steric hindrance2[2]. Expanding a ring from six to seven members relieves Pitzer strain (eclipsing interactions) but introduces transannular interactions across the ring cavity3[3].

Consequently, 1,4-oxazepines exist in a dynamic equilibrium of pseudorotating conformers:

  • Twist-Chair (TC): Typically the global thermodynamic minimum. It minimizes transannular steric clashes and allows for a staggered arrangement of the N-C-C-O backbone4[4].

  • Boat (B) / Twist-Boat (TB): Higher energy states in saturated systems, but frequently stabilized in benzo-fused derivatives (e.g., 1,5-benzoxazepines) where the rigid aromatic ring forces a trans-diaxial orientation of adjacent protons 5[5].

  • Chair (C): Often a transition state or high-energy local minimum due to severe transannular flagpole interactions.

Quantitative Conformational Parameters

The table below summarizes the expected quantitative parameters for the primary conformational states of 1,4-oxazepane systems.

Conformational StateDefining Structural FeatureTypical

(Hz)
Relative Energy (

, kcal/mol)
Twist-Chair (TC) Staggered N-C-C-O dihedral (~60-75°)8.0 - 10.50.0 (Global Minimum)
Boat (B) Eclipsed/gauche interactions, trans-diaxial protons10.5 - 11.5+3.5 to +5.5
Chair (C) High transannular steric clash~10.0+1.5 to +3.0

Note: Values are generalized for saturated 1,4-oxazepanes. Fused aromatic systems may shift the global minimum to a boat conformation due to geometric constraints.

The Self-Validating Analytical Triad

To prevent misassignment caused by rapid pseudorotation, we must employ a self-validating system. NMR provides time-averaged spatial data, X-Ray Crystallography provides a static solid-state snapshot, and Density Functional Theory (DFT) provides the thermodynamic causality that links them together.

ConformationalAnalysis Syn Chemical Synthesis & Isomeric Isolation NMR Solution-State NMR (NOESY, J-Coupling) Syn->NMR XRD X-Ray Crystallography (Solid-State) Syn->XRD Val Causality Check & Cross-Validation NMR->Val Dihedral & Spatial Data XRD->Val Atomic Coordinates DFT DFT Calculations (Thermodynamics) DFT->Val Energy Minima Val->DFT Input Geometries Final 3D Conformational Assignment Val->Final Validated Model

Multidisciplinary workflow for cross-validating 7-membered heterocycle conformations.

Experimental Protocols & Causality

Protocol 1: Solution-State NMR (J-Coupling & NOESY)

Because stereoselectivity in the synthesis of these heterocycles is heavily controlled by the substrate's conformation6[6], NMR is our first line of empirical analysis.

  • Sample Preparation: Dissolve 5-10 mg of the oxazepine derivative in 600 µL of a non-coordinating deuterated solvent (e.g., CDCl

    
     or C
    
    
    
    D
    
    
    ). Causality: Protic or highly coordinating solvents can induce hydrogen bonding with the N/O heteroatoms, artificially biasing the conformational equilibrium away from the true gas-phase minimum.
  • 1D Acquisition & Scalar Analysis: Acquire

    
    H and 
    
    
    
    C spectra at
    
    
    400 MHz. Extract vicinal coupling constants (
    
    
    ). Causality: The Karplus equation dictates that
    
    
    values are highly sensitive to dihedral angles. A large
    
    
    (~11 Hz) confirms a rigidified trans-diaxial proton arrangement, which is mathematically restricted to specific vectors in locked boat or chair conformations 5[5].
  • 2D NOESY/ROESY: Acquire 2D NOESY with a mixing time optimized for the molecule's correlation time (

    
    ), typically 300-500 ms. Causality: Cross-relaxation rates provide spatial proximity (< 5 Å). Observing strong NOEs between C5 and C7 pseudo-axial protons validates the spatial folding unique to the twist-chair geometry.
    
Protocol 2: Quantum Mechanical Validation (DFT)

NMR provides a time-averaged signal. To prove whether the NMR data represents a single rigid conformer or a rapidly interconverting ensemble, we must calculate the thermodynamic energy barriers.

  • Conformational Search: Perform a stochastic molecular mechanics search (e.g., using the OPLS4 force field) to generate a comprehensive pool of low-energy conformers (TC, B, C).

  • Geometry Optimization: Optimize the geometries using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level, incorporating an implicit solvation model (e.g., PCM) matching the NMR solvent.

  • Frequency & Energy Calculation: Perform vibrational frequency calculations to confirm true local minima (zero imaginary frequencies). Causality: DFT calculates the precise thermodynamic energy barrier (

    
    ). If 
    
    
    
    kcal/mol, the system is in rapid dynamic equilibrium at room temperature, meaning the NMR data must be interpreted as a time-averaged ensemble rather than a static structure.
Protocol 3: Solid-State X-Ray Crystallography
  • Crystallization: Grow single crystals via slow solvent evaporation or vapor diffusion using a binary solvent system (e.g., DCM/Hexane).

  • Diffraction & Refinement: Collect X-ray diffraction data at cryogenic temperatures (e.g., 100 K) to minimize thermal motion. Solve the phase problem and refine atomic coordinates.

  • Cross-Validation: Causality: XRD provides absolute atomic coordinates, frequently revealing a staggered twist-chair conformation 4[4]. However, because lattice packing forces can artificially stabilize higher-energy conformers, the XRD coordinates must be fed back into the DFT model. If the DFT energy of the XRD geometry is significantly higher than the calculated global minimum, the solid-state structure is an artifact of crystal packing and does not represent the bioactive solution-state conformation.

Conclusion

The cannot rely on a single analytical technique. Because of low energy barriers to pseudorotation and the delicate interplay of transannular interactions, scientists must utilize a self-validating triad. By anchoring time-averaged NMR scalar couplings to static XRD coordinates, and validating both against the thermodynamic causality of DFT calculations, researchers can confidently assign the 3D geometries of 1,4-oxazepines, thereby accelerating structure-based drug design.

References

1.1 - ResearchGate 2.2 - ResearchGate 3.4 - PMC 4.6 - ACS Publications 5.5 - MDPI 6.3 - Benchchem

Sources

Foundational

Unlocking the 1,4-Oxazepane Scaffold: History, Synthetic Evolution, and Applications in Modern Drug Discovery

Executive Summary: The Privileged Scaffold in Exile Heterocyclic compounds are the foundational building blocks of modern medicinal chemistry. Among these, the 1,4-oxazepane ring—a seven-membered heterocycle containing o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold in Exile

Heterocyclic compounds are the foundational building blocks of modern medicinal chemistry. Among these, the 1,4-oxazepane ring—a seven-membered heterocycle containing oxygen and nitrogen at the 1 and 4 positions, respectively—occupies a privileged structural niche. It sits precisely at the interface of the diazepane, morpholine, and azepane scaffolds, offering unique three-dimensional conformational flexibility that facilitates highly specific interactions with biological targets[1].

Despite its theoretical value, 1,4-oxazepane has historically been strikingly scarce in high-throughput screening libraries[1]. This whitepaper explores the historical synthetic bottlenecks that marginalized this scaffold, the mechanistic breakthroughs that have recently enabled its functionalization, and its emerging applications in targeted drug discovery.

The Historical Bottleneck: Why Were Oxazepanes Scarce?

For decades, the exploration of 1,4-oxazepanes was hindered by a profound lack of reliable, scalable synthetic routes. Early attempts to construct these medium-sized rings relied heavily on classical methods such as the acetalization of ketones, the intramolecular opening of epoxides, and ring expansion from carbohydrate precursors[2].

The Mechanistic Failure of Early Methods: The primary barrier to synthesizing seven-membered rings is the unfavorable entropy of activation combined with transannular strain (Prelog strain). Classical epoxide opening often suffered from poor regioselectivity, leading to inseparable mixtures of 6-exo (morpholine) and 7-endo (oxazepane) cyclization products[2]. Furthermore, these early methods lacked the stereocontrol necessary to produce the polysubstituted, chiral derivatives required for modern structure-activity relationship (SAR) studies. Consequently, a clear gap emerged between the theoretical potential of 1,4-oxazepanes and their practical availability to medicinal chemists[1].

G A Pre-2010s: Classical Methods B Limitations: Poor Stereocontrol, Low Yields A->B resulted in C 2013-2020: Stereoselective & Solid-Phase Synthesis B->C drove innovation D 2026 Breakthroughs: Photocatalysis & Multigram Scale-up C->D enabled modern libraries

Fig 1: Timeline of 1,4-oxazepane synthetic evolution and bottleneck resolution.

Mechanistic Breakthroughs in Functionalization

The transition of 1,4-oxazepanes from chemical curiosities to accessible drug discovery scaffolds was driven by three major methodological paradigms.

Solid-Phase Synthesis (SPS) and Spontaneous Lactonization

To generate libraries of chiral 1,4-oxazepane-5-carboxylic acids, researchers pioneered a solid-phase synthesis approach utilizing polymer-supported homoserine[3]. By immobilizing Fmoc-HSe(TBDMS)-OH on a Wang resin, chemists could perform iterative N-functionalization. The critical mechanistic leap was the cleavage step: utilizing Trifluoroacetic acid (TFA) not only detached the nascent molecule from the resin but simultaneously unmasked the silyl-protected hydroxyl group. This dual-action cleavage triggered a spontaneous, thermodynamically driven intramolecular lactonization, yielding the highly functionalized 1,4-oxazepane core[3].

Visible-Light-Induced Carbamoylation (2026 Innovation)

Introducing amino acids or peptides onto the oxazepane heterocycle has traditionally been a significant challenge. In early 2026, a novel visible-light-driven carbamoylation approach was developed for dibenzo[b,f][1,4]oxazepines[4]. Causality of the Photocatalytic Design: This method utilizes 4-substituted 1,4-dihydropyridines (DHPs) as radical precursors. Under Ru(bpy)₃²⁺ catalysis and visible light, a Single Electron Transfer (SET) event oxidizes the DHP-tagged amino acid, generating a highly reactive acyl/alkyl radical. This radical selectively adds to the oxazepine core under remarkably mild conditions, bypassing the need for harsh thermal functionalization and preserving sensitive peptide stereocenters[4].

PhotoCat PC Ru(bpy)3 Catalyst DHP DHP-tagged Amino Acid (Radical Precursor) PC->DHP SET oxidation Light Visible Light Light->PC excites Radical Acyl/Alkyl Radical DHP->Radical fragmentation Oxazepine Dibenzo[b,f][1,4]oxazepine Radical->Oxazepine addition Product Functionalized Oxazepine Derivative Oxazepine->Product deprotonation

Fig 2: Mechanism of visible-light-induced carbamoylation of dibenzo[b,f][1,4]oxazepines.

Overcoming the Scale-Up Barrier

While SPS and photocatalysis enabled library generation, industrial application required multigram scalability. Recent optimizations of classical heterocyclization have transformed it into a robust protocol. By carefully mapping how steric effects, transannular interactions, and substitution patterns govern reactivity, chemists can now synthesize 6-functionalized 1,4-oxazepanes from both unsubstituted and methyl-substituted precursors at scale[1].

Target Applications in Medicinal Chemistry

The successful functionalization of the 1,4-oxazepane ring has directly translated into novel therapeutic leads.

  • Schizophrenia and Dopamine D4 Receptor Ligands: Selective D4 ligands are sought after as atypical antipsychotics devoid of extrapyramidal side effects. 3D-QSAR models of 2,4-disubstituted 1,4-oxazepanes revealed that the specific 7-membered ring size is critical for optimal spatial orientation of the aliphatic amine and flanking benzene rings within the D4 receptor binding pocket, outperforming smaller morpholine analogs[5].

  • Trypanosomiasis (Chagas Disease) and PEX14 Inhibitors: Substituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines have been identified via scaffold-hopping as potent inhibitors of the PEX5–PEX14 protein–protein interface. Disrupting this peroxisomal import matrix is lethal to trypanosomes, offering a highly selective mechanism of action against these parasites[6].

Quantitative Data Presentation

The following table summarizes the evolution of synthetic methodologies for 1,4-oxazepane derivatives, highlighting the transition from classical to modern techniques.

MethodologyKey Reagents / CatalystsPrimary AdvantageTypical YieldsTarget Application
Classical Epoxide Opening Base/Acid catalystsProof of concept15% - 40%Early structural studies
Solid-Phase Synthesis Wang Resin, TFA, Et₃SiHHigh-throughput library generation60% - 85%SAR Screening[3]
Photocatalytic Carbamoylation Ru(bpy)₃²⁺, Visible LightDirect peptide conjugationUp to 98%Bioconjugation[4]
Optimized Heterocyclization Polyformaldehyde, ACNMultigram scalability75% - 90%Industrial Scale-up[1]

Self-Validating Experimental Protocol: Solid-Phase Synthesis

The following protocol details the synthesis of chiral 1,4-oxazepane-5-carboxylic acids. Expertise Note: The causality behind the choice of the nosyl protecting group is critical. It is not merely a protective shield; the highly electron-withdrawing nature of the 2-nitrobenzenesulfonyl group dramatically increases the acidity of the N-H proton. This precise electronic tuning allows the subsequent N-alkylation with sterically hindered 2-bromoacetophenones to proceed smoothly under mild basic conditions, preventing premature resin cleavage or racemization.[3][7]

Materials Required:

  • Wang Resin (solid support)

  • Fmoc-L-Homoserine(TBDMS)-OH (building block)

  • 2-nitrobenzenesulfonyl chloride (Nosyl chloride)

  • 2-bromoacetophenones (alkylating agents)

  • Trifluoroacetic acid (TFA), Piperidine, N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Resin Preparation & Immobilization: Swell Wang resin in DMF. Add Fmoc-HSe(TBDMS)-OH, followed by N,N'-Diisopropylcarbodiimide (DIC) (4 eq). Agitate at room temperature for 4 hours to securely anchor the amino acid to the solid support. Wash thoroughly with DMF and DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to expose the primary amine.

  • N-Sulfonylation (Electronic Tuning): Dissolve 2-nitrobenzenesulfonyl chloride (3 eq) and DIPEA (5 eq) in DMF. Add to the resin and agitate for 2 hours. This installs the electron-withdrawing nosyl group.

  • N-Alkylation: Introduce a solution of 2-bromoacetophenone (5 eq) and NaI (1 eq) in DMF. Agitate for 12 hours. The NaI facilitates an in situ Finkelstein reaction, converting the bromide to a more reactive iodide to overcome steric hindrance during alkylation.

  • Cleavage and Spontaneous Cyclization: Drain and wash the resin. Treat with a solution of TFA/DCM (1:1). Causality: The TFA cleaves the ester linkage to the Wang resin and simultaneously strips the TBDMS protecting group from the homoserine side chain. The newly liberated hydroxyl group immediately attacks the proximate carbonyl, driving spontaneous lactonization to form the 1,4-oxazepane ring.

  • Purification: Evaporate the cleavage cocktail under reduced pressure and purify the crude 1,4-oxazepane derivative via RP-HPLC.

SPS N1 Wang Resin Support N2 Immobilization: Fmoc-HSe(TBDMS)-OH N1->N2 N3 Fmoc Deprotection (20% Piperidine) N2->N3 N4 N-Sulfonylation (2-Nitrobenzenesulfonyl chloride) N3->N4 N5 N-Alkylation (2-Bromoacetophenones) N4->N5 N6 TFA Cleavage & Spontaneous Lactonization N5->N6 N7 Chiral 1,4-Oxazepane-5-carboxylic acid N6->N7

Fig 3: Solid-phase synthesis workflow for chiral 1,4-oxazepane-5-carboxylic acids.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes Source: Organic Process Research & Development - ACS Publications (2026) URL:[Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine Source: RSC Advances (2020) URL:[Link]

  • Visible-Light-Induced Carbamoylation for Synthesis of Dibenzo[b,f][1,4]oxazepine Carbonyl Amino Acid/Peptide Derivatives Source: Organic Letters - ACS Publications (2026) URL:[Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model Source: Journal of Medicinal Chemistry - ACS Publications (2004) URL:[Link]

  • Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][1,4]oxazepines as Potential New Trypanocidal Agents Source: Journal of Chemical Information and Modeling - ACS Publications (2021) URL:[Link]

  • Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes Source: The Journal of Organic Chemistry - ACS Publications (2013) URL:[Link]

Sources

Exploratory

solubility and stability profile of 4-Benzyl-6-methylene-[1,4]oxazepane

Title: Solubility and Stability Profile of 4-Benzyl-6-methylene-[1,4]oxazepane: A Technical Guide for Preclinical Development Executive Summary The transition from flat, sp²-hybridized molecules to sp³-rich 3D scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility and Stability Profile of 4-Benzyl-6-methylene-[1,4]oxazepane: A Technical Guide for Preclinical Development

Executive Summary The transition from flat, sp²-hybridized molecules to sp³-rich 3D scaffolds is a defining trend in modern drug discovery[1]. Among these, the 1,4-oxazepane ring system has emerged as a conformationally flexible alternative to the ubiquitous morpholine ring[2]. This whitepaper provides an in-depth technical analysis of 4-Benzyl-6-methylene-[1,4]oxazepane (CAS: 1341035-78-6) . By dissecting its physicochemical properties, solubility dynamics, and degradation vulnerabilities, this guide equips medicinal chemists and formulation scientists with actionable, self-validating protocols to handle this specific building block effectively.

Part 1: Structural Profiling & Physicochemical Dynamics

The macroscopic behavior of 4-Benzyl-6-methylene-[1,4]oxazepane is dictated by three distinct structural motifs:

  • The Tertiary Amine (N4): Confers basicity and pH-dependent solubility.

  • The 1,4-Oxazepane Ring: Provides a larger, more lipophilic carbon framework compared to six-membered analogs, altering hydration energy[2].

  • The Exocyclic Methylene (C6): Isolated from the heteroatoms by sp³ carbons (C5 and C7), this unactivated alkene avoids the rapid acidic hydrolysis typical of enol ethers but introduces specific oxidative liabilities.

Quantitative Data Summary

To facilitate rational experimental design, the foundational physicochemical parameters are summarized below.

PropertyValue / EstimateCausality & Experimental Rationale
Molecular Weight 203.28 g/mol Optimal for rapid passive diffusion; well within Lipinski's Rule of 5.
pKa (Conjugate Acid) ~7.8 - 8.2The ether oxygen's inductive effect slightly lowers the amine basicity compared to piperidine[2].
LogP (Lipophilicity) ~2.5 - 3.0Driven by the N-benzyl group. Higher lipophilicity than morpholine analogs reduces intrinsic aqueous solubility[2].
Aqueous Solubility (pH 7.4) Low (< 50 µg/mL)At physiological pH, the free base fraction is significant, leading to poor solvation.
Aqueous Solubility (pH 2.0) High (> 1 mg/mL)Complete protonation of the N4 nitrogen forms a highly soluble ammonium salt.

Part 2: Kinetic Solubility Profiling (Self-Validating System)

Computational solubility predictions often fail for exocyclic alkenes due to unpredictable crystal lattice energies. Therefore, empirical determination via a Shake-Flask HPLC-UV method is mandatory.

Causality Check: We utilize a pH 7.4 phosphate buffer to mimic physiological conditions and a pH 2.0 chloride buffer to simulate gastric solubility.

Step-by-Step Methodology:

  • Calibration (System Suitability): Prepare standard solutions of 4-Benzyl-6-methylene-[1,4]oxazepane in 100% acetonitrile at 1, 10, 50, and 100 µg/mL. Analyze via HPLC-UV (λ = 210 nm for the alkene/benzyl absorption). Validation Gate: R² must be > 0.99.

  • Sample Preparation: Add 2 mg of solid compound to a glass vial. Add 1.0 mL of the target aqueous buffer (pH 7.4 or pH 2.0).

  • Equilibration: Cap tightly and agitate on an orbital shaker at 300 RPM for 24 hours at 25°C. Rationale: 24 hours ensures thermodynamic equilibrium between the solid phase and the solvated species.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid.

  • Analysis: Carefully extract 100 µL of the supernatant, dilute with 100 µL of mobile phase (to prevent precipitation in the column), and inject into the HPLC.

  • Data Output: Calculate concentration using the calibration curve, factoring in the 2x dilution.

Part 3: Chemical Stability & Degradation Vulnerabilities

While saturated heterocyclic ethers are generally stable under neutral conditions, the unique architecture of 4-Benzyl-6-methylene-[1,4]oxazepane presents specific degradation pathways[3].

  • Acidic Hydrolysis: The ether linkage (C1-O) can undergo cleavage under harsh acidic conditions (pH < 2, elevated temperatures), leading to ring-opened amino alcohols[3].

  • Oxidative Stress: The C6 exocyclic methylene is susceptible to auto-oxidation upon prolonged exposure to atmospheric oxygen or reactive oxygen species (ROS), forming epoxides or diols.

degradation Parent 4-Benzyl-6-methylene- [1,4]oxazepane Acid Acidic Hydrolysis (pH < 2) Parent->Acid Ether Cleavage Oxidation Oxidative Stress (ROS / Peroxides) Parent->Oxidation Alkene Attack Metabolism CYP450 Enzymes (Hepatic) Parent->Metabolism N-Dealkylation RingOpen Ring-Opened Amino Alcohol Acid->RingOpen Epoxide Exocyclic Epoxide / Diol Oxidation->Epoxide NDebenzyl N-Debenzylated Oxazepane Metabolism->NDebenzyl

Fig 1. Primary chemical and metabolic degradation pathways of the oxazepane scaffold.

Part 4: Metabolic Stability Profile

In drug discovery, heterocycle metabolism is a primary driver of high in vivo clearance[4]. For this compound, the N-benzyl group is a classic metabolic liability, highly susceptible to CYP450-mediated oxidative N-dealkylation. Furthermore, the exocyclic double bond can be targeted by CYP enzymes to form a reactive epoxide intermediate.

Protocol: In Vitro Microsomal Stability Assay (Self-Validating System)

To quantify metabolic intrinsic clearance (


), an in vitro assay using Human Liver Microsomes (HLM) is required.

Causality Check: We utilize a cold acetonitrile quench containing an internal standard (IS). The acetonitrile instantly denatures CYP enzymes to halt the reaction, while the IS corrects for any matrix effects or injection volume variations during LC-MS/MS analysis.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a solution containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Compound Addition: Spike 4-Benzyl-6-methylene-[1,4]oxazepane to a final concentration of 1 µM. Validation Gate: Include a parallel incubation with Verapamil as a positive control to verify microsomal activity.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH to a final concentration of 1 mM to initiate the CYP450 catalytic cycle. Validation Gate: Run a negative control lacking NADPH to rule out chemical instability in the buffer.

  • Time-Course Sampling: At

    
     minutes, withdraw 50 µL aliquots.
    
  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an analytical internal standard.

  • Centrifugation & Analysis: Centrifuge at 4000 x g for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode tracking the parent mass transition).

workflow Prep Prepare 1 µM Compound in Buffer Microsomes Add HLM/RLM (0.5 mg/mL protein) Prep->Microsomes NADPH Initiate with 1 mM NADPH Microsomes->NADPH Quench Quench with Cold Acetonitrile NADPH->Quench Centrifuge Centrifuge (4000g, 15 min) Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Fig 2. Self-validating in vitro microsomal stability assay workflow.

Part 5: Formulation & Storage Directives

Based on the physicochemical and stability profiling, the following handling directives are established:

  • Solid State Storage: Store at 4°C or -20°C under an inert atmosphere (Argon or Nitrogen) to prevent auto-oxidation of the exocyclic methylene[3].

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or Acetonitrile. Avoid long-term storage of stock solutions in unbuffered aqueous media, as trace acidity can initiate ether cleavage over time[3].

  • Formulation for In Vivo Dosing: Due to low neutral aqueous solubility, formulate using a slightly acidic vehicle (e.g., 0.5% Methylcellulose with 0.1 N HCl to adjust pH to ~4.0) or utilize co-solvents (e.g., 5% DMSO / 10% Tween 80 / 85% Saline) to maintain the compound in solution.

References

Sources

Foundational

Identifying Pharmacophores in Benzyl-Substituted Oxazepanes: A Technical Guide

Executive Summary The 1,4-oxazepane scaffold represents a privileged class of seven-membered heterocycles, distinct from their unsaturated oxazepine counterparts due to their unique conformational flexibility and sp³-ric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-oxazepane scaffold represents a privileged class of seven-membered heterocycles, distinct from their unsaturated oxazepine counterparts due to their unique conformational flexibility and sp³-rich character. When substituted with benzyl groups, these molecules exhibit potent activity against G-protein coupled receptors (GPCRs), particularly Dopamine D4 and Serotonin 5-HT1A, as well as specific cysteine proteases.

This guide details the technical workflow for identifying and validating pharmacophores within benzyl-substituted oxazepanes. It moves beyond simple Structure-Activity Relationship (SAR) lists to explore the causal link between the seven-membered ring pucker, the spatial orientation of the benzyl "anchor," and receptor affinity.

Part 1: The Structural Landscape & Conformational Bias

The Seven-Membered Ring Challenge

Unlike rigid six-membered rings (morpholines, piperidines), the 1,4-oxazepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations. Identifying a pharmacophore requires determining the bioactive conformation, which often differs from the global energy minimum found in vacuum.

Key Pharmacophoric Features:

  • The Benzyl Anchor: Usually attached at the

    
     position or 
    
    
    
    . It targets hydrophobic pockets (e.g., the S2 pocket in proteases or orthosteric sites in GPCRs).
  • The Heteroatom Vector: The spatial distance between the ether oxygen (

    
    ) and the amine nitrogen (
    
    
    
    ) is a critical vector defining hydrogen bond acceptor/donor capability.
  • The Pucker Control: Substituents at

    
     or 
    
    
    
    introduce 1,3-diaxial-like strain, forcing the ring into a specific conformation that presents the benzyl group at a precise angle.
Electronic vs. Steric Modulation

The benzyl group is not merely a lipophilic bulk. Its contribution is governed by:

  • Electronic Effects: Para-substitution (e.g., 4-Cl, 4-F) alters the

    
    -stacking potential with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding site.
    
  • Rotational Entropy: Ortho-substitution restricts the rotation of the phenyl ring relative to the oxazepane core, reducing the entropic penalty upon binding.

Part 2: Computational Pharmacophore Elucidation

Before synthesis, in silico modeling must filter the conformational noise of the seven-membered ring.

Protocol: Conformational Ensemble Generation

Objective: Identify the low-energy conformers accessible at physiological temperature (310 K).

  • Ligand Preparation: Protonate the

    
     amine (dominant species at pH 7.4).
    
  • Stochastic Search: Use Monte Carlo Multiple Minimum (MCMM) or Low-Mode Molecular Dynamics (LMOD).

    • Force Field: OPLS4 or MMFF94s (optimized for organic heterocycles).

    • Solvent Model: Implicit water (e.g., Poisson-Boltzmann).

  • Clustering: Group conformers by RMSD (Root Mean Square Deviation) of the ring atoms.

  • Pharmacophore Extraction: Map common features (Hydrophobic centroids, H-bond acceptors) across active analogs.

Visualization: The Computational Pipeline

PharmacophorePipeline Input Input: 2D Structure (Benzyl-Oxazepane) ConfSearch Conformational Search (MCMM / LMOD) Input->ConfSearch Protonation Cluster RMSD Clustering (Ring Atoms) ConfSearch->Cluster Energy < 5 kcal/mol Overlay Pharmacophore Overlay Cluster->Overlay Align Features Output Bioactive Hypothesis Overlay->Output

Figure 1: Computational workflow for extracting pharmacophores from flexible oxazepane rings.

Part 3: Synthetic Strategy for Pharmacophore Validation

To validate the model, we must synthesize analogs that systematically perturb the hypothesized pharmacophore. The most robust route for benzyl-substituted 1,4-oxazepanes is the Modular Reductive Cyclization .

Protocol: Modular Synthesis of N-Benzyl-1,4-Oxazepanes

This route allows late-stage diversification of the benzyl group.

Reagents:

  • Amino alcohol precursor (derived from Serine or Threonine).

  • Allyl bromide / Propargyl bromide.

  • Grubbs Catalyst (II) or Acid-mediated cyclization.

  • Various Benzyl bromides/aldehydes.

Step-by-Step Methodology:

  • O-Alkylation: React N-Boc-amino alcohol with allyl bromide (NaH, THF, 0°C) to form the ether linkage.

  • N-Alkylation: Remove Boc (TFA/DCM), then alkylate with a second allyl bromide or acylate with acryloyl chloride.

  • Ring Closing Metathesis (RCM): Treat the diene with Grubbs II catalyst (DCM, reflux) to close the 7-membered ring (forming the tetrahydro-1,4-oxazepine).

  • Reduction & Derivatization: Hydrogenation (H₂, Pd/C) reduces the double bond.

  • Benzyl Introduction (The Variable): Perform reductive amination with the desired benzaldehyde (NaBH(OAc)₃, DCE) to install the pharmacophoric benzyl group.

The "Benzyl Scan" Library

Construct a library to probe the pocket dimensions:

  • Electronic Probe: 4-F, 4-Cl, 4-OMe, 4-NO₂.

  • Steric Probe: 2-Me (ortho), 2,6-diMe.

  • Extension Probe: Phenethyl (add one carbon linker) vs. Benzyl.

Part 4: Experimental Validation (Binding Assays)

Radioligand Binding Assay (GPCR Target)

If targeting Dopamine D4 (a common target for this scaffold), use [³H]-Spiperone displacement.

Protocol:

  • Membrane Prep: Harvest CHO cells stably expressing hD4 receptor. Homogenize in ice-cold Tris-HCl buffer.

  • Incubation: Mix membrane suspension (20 µg protein) with [³H]-Spiperone (0.5 nM) and the test benzyl-oxazepane (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 5: Case Study & Data Interpretation

Scenario: Optimization of an N-(4-chlorobenzyl)-1,4-oxazepane for the Dopamine D4 receptor.

SAR Data Summary

The table below illustrates how specific structural changes validate the pharmacophore hypothesis.

CompoundR1 (N-Substituent)R2 (C2-Substituent)Ki (nM)Interpretation
OX-01 BenzylH125Baseline activity.
OX-02 4-Cl-BenzylH15 Hit: Cl fills a hydrophobic sub-pocket; Halogen bond likely.
OX-03 4-OMe-BenzylH210Loss of activity. Pocket is lipophilic, not polar.
OX-04 4-Cl-BenzylMethyl (S)8 Lead: Methyl group locks ring pucker, optimizing Benzyl orientation.
OX-05 4-Cl-BenzylEthyl (S)45Steric clash. The C2 pocket is small.
Pharmacophore Logic Diagram

SAR_Logic Core 1,4-Oxazepane Core Benzyl N-Benzyl Group Core->Benzyl Scaffolding Activity High Affinity (Ki < 10nM) Benzyl->Activity Hydrophobic Interaction (4-Cl is optimal) C2_Sub C2-Substituent C2_Sub->Core Conformational Lock C2_Sub->Activity Methyl enhances Ethyl clashes

Figure 2: Causal relationships driving potency in benzyl-oxazepanes.

Analysis of Results

The data indicates a Hydrophobic-Driven Pharmacophore .

  • The Halogen Effect: The 8-fold improvement from Benzyl (OX-01) to 4-Cl-Benzyl (OX-02) confirms a specific lipophilic interaction or halogen bond in the receptor's S2/orthosteric site.

  • Conformational Locking: The improvement seen in OX-04 suggests that the unsubstituted ring (OX-02) loses entropy upon binding. Adding a methyl group at C2 pre-organizes the ring into the bioactive conformation, reducing the entropic penalty (

    
    ).
    

References

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.[1][2] Bioorganic & Medicinal Chemistry, 23(14). Retrieved from [Link]

  • Kshash, A. H. (2020).[3][4] Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Yang, K., et al. (2010).[5] Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • DrugDesign.org. (2004). Conformational Analysis in Drug Design. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 4-Benzyl-6-methylene-[1,4]oxazepane

Application Note: Synthesis Protocols and Mechanistic Insights for 4-Benzyl-6-methylene-[1,4]oxazepane Executive Summary & Chemical Significance The 1,4-oxazepane scaffold has emerged as a privileged structure in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocols and Mechanistic Insights for 4-Benzyl-6-methylene-[1,4]oxazepane

Executive Summary & Chemical Significance

The 1,4-oxazepane scaffold has emerged as a privileged structure in modern medicinal chemistry, frequently utilized to introduce conformational restriction and improve the pharmacokinetic profiles of drug candidates. Specifically, 4-Benzyl-6-methylene-[1,4]oxazepane (CAS: 1341035-78-6) serves as a highly versatile building block. The exocyclic 6-methylene group acts as a synthetic handle for downstream functionalization—such as oxidative cleavage to yield 6-oxo derivatives—while the benzyl group provides a robust, orthogonally cleavable protecting group for the basic nitrogen.

The synthesis of this core is heavily documented in recent patent literature surrounding the development of BTK and KRAS inhibitors[1],[2]. As a Senior Application Scientist, I have designed this protocol to move beyond a simple list of instructions, providing the mechanistic causality and in-process controls necessary to ensure a self-validating, high-yield synthetic workflow.

Retrosynthetic Analysis & Mechanistic Rationale

The most efficient route to the 6-methylene-1,4-oxazepane system relies on a tandem N-/O-alkylation strategy[3]. The reaction utilizes two commercially available precursors:

  • N-Benzylethanolamine: A bifunctional nucleophile containing a secondary amine and a primary alcohol.

  • 3-Chloro-2-(chloromethyl)prop-1-ene: A highly reactive bis-electrophile with a 1,1-disubstituted alkene geometry that perfectly pre-organizes the transition state for a 7-membered ring closure.

Causality of Reagent Selection: Sodium hydride (NaH) in anhydrous N,N-Dimethylformamide (DMF) is the optimal condition for this transformation[4]. NaH acts as a strong, non-nucleophilic base that completely deprotonates the hydroxyl group to form a highly reactive alkoxide. Concurrently, it acts as an acid scavenger to neutralize the HCl byproduct generated during the initial N-alkylation. DMF, a polar aprotic solvent, is chosen because it poorly solvates anions, thereby maximizing the nucleophilicity of the alkoxide and accelerating the entropically disfavored 7-membered cyclization.

Mechanistic Workflow Visualization

SynthesisWorkflow SM1 N-Benzylethanolamine (Bifunctional Nucleophile) Cond NaH, DMF 0 °C to RT SM1->Cond SM2 3-Chloro-2-(chloromethyl)prop-1-ene (Bis-electrophile) SM2->Cond Int N-Alkylated Intermediate (Alkoxide Formation) Cond->Int N-Alkylation & Deprotonation Prod 4-Benzyl-6-methylene-[1,4]oxazepane (Cyclized Target) Int->Prod Intramolecular O-Alkylation (SN2)

Figure 1: Tandem N-/O-alkylation workflow for the synthesis of 4-Benzyl-6-methylene-[1,4]oxazepane.

Self-Validating Experimental Protocol

Safety & Handling: NaH is highly pyrophoric. 3-Chloro-2-(chloromethyl)prop-1-ene is a potent alkylating agent and suspected carcinogen. All operations must be conducted in a fume hood under an inert argon or nitrogen atmosphere.

Step 1: Preparation of the Base Suspension

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv., 50.0 mmol). Wash the NaH with anhydrous hexanes (2 × 10 mL) to remove the mineral oil, decanting the solvent carefully via syringe.

  • Suspend the washed NaH in anhydrous DMF (40 mL) and cool the suspension to 0 °C using an ice-water bath.

  • Causality: Cooling to 0 °C is critical. The subsequent deprotonation is highly exothermic; thermal runaway can lead to the undesired elimination of the allylic chloride to form an allene, destroying the bis-electrophile.

Step 2: Pseudo-High Dilution Reagent Addition

  • In a separate dry flask, dissolve N-Benzylethanolamine (1.0 equiv., 20.0 mmol) and 3-Chloro-2-(chloromethyl)prop-1-ene (1.1 equiv., 22.0 mmol) in anhydrous DMF (40 mL).

  • Add this solution dropwise to the NaH suspension over 45 minutes using a syringe pump.

  • Causality: Dropwise addition ensures a pseudo-high dilution environment. By keeping the bulk concentration of the bis-electrophile low, the initial N-alkylation intermediate is forced to undergo intramolecular O-alkylation (cyclization) rather than intermolecular cross-linking (polymerization).

Step 3: Cyclization and In-Process Control (IPC)

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

  • Self-Validation Check: At the 2-hour mark, withdraw a 50 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS. The reaction is self-validating when the starting mass (

    
     152.1 
    
    
    
    ) is fully consumed, and the cyclized product mass (
    
    
    204.1
    
    
    ) is the dominant peak. If the uncyclized intermediate mass (
    
    
    240.1
    
    
    ) persists, the cyclization has stalled, indicating moisture contamination or insufficient base.

Step 4: Quenching and Workup

  • Cool the reaction back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl (20 mL) to destroy unreacted NaH.

  • Dilute the mixture with Ethyl Acetate (EtOAc, 100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with distilled water (5 × 50 mL) and brine (1 × 50 mL).

  • Causality: DMF is highly miscible with organic solvents. Five sequential water washes (or the use of a 5% aqueous LiCl solution) are mandatory to partition the DMF into the aqueous phase. Residual DMF will cause severe streaking during chromatography and suppress NMR signals.

Step 5: Purification

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude oil via silica gel flash chromatography using a gradient of 5% to 20% EtOAc in Hexanes to yield the pure 4-Benzyl-6-methylene-[1,4]oxazepane as a pale yellow oil.

Quantitative Data: Reaction Optimization

To demonstrate the necessity of the chosen conditions, the following table summarizes the quantitative optimization data for the cyclization of the 1,4-oxazepane core[5].

EntryBase (Equiv.)SolventTemp (°C)Concentration (M)Yield (%)Mechanistic Observation
1K₂CO₃ (3.0)MeCN800.525Incomplete O-alkylation; weak base fails to fully form alkoxide.
2NaH (2.5)THF0 to 650.245Moderate yield; THF poorly solvates the transition state.
3NaH (2.5) DMF 0 to 25 0.1 78 Optimal conditions; rapid, clean tandem cyclization.
4t-BuOK (2.5)DMF0 to 250.162Competitive E2 elimination of the allylic chloride observed.

Downstream Applications in Drug Development

The synthesized 4-Benzyl-6-methylene-[1,4]oxazepane is rarely the final drug molecule; it is a springboard for further structural elaboration:

  • Lemieux-Johnson Oxidation: The exocyclic double bond can be cleaved using catalytic OsO₄ and stoichiometric NaIO₄ to yield 4-benzyl-1,4-oxazepan-6-one, a critical intermediate for synthesizing conformationally restricted kinase inhibitors[1],[5].

  • N-Deprotection: The benzyl group is easily removed via catalytic hydrogenation (Pd/C, H₂ gas) to yield the free secondary amine, allowing for subsequent coupling with aryl halides or carboxylic acids in library synthesis[2].

References

  • Title: SAR studies in the sulfonyl carboxamide class of HBV capsid assembly modulators. Source: Bioorganic & Medicinal Chemistry Letters, 2019, 29(16), 2405-2409. URL: [Link]

  • Title: WO2022032019A1 - Btk inhibitors.
  • Title: WO2025006967A1 - Kras inhibitors.
  • Title: WO2018026371A1 - Dual nav1.2/5ht2a inhibitors for treating cns disorders.

Sources

Application

Strategic Functionalization of the Exocyclic Methylene Group in Oxazepanes

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists. Executive Summary & Strategic Value The 1,4-oxazepane scaffold represents a privileged arc...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary & Strategic Value

The 1,4-oxazepane scaffold represents a privileged architecture in modern drug discovery, offering a distinct vector for exploring chemical space beyond standard morpholine or piperidine rings. Specifically, the exocyclic methylene group (typically at the C6 or C5 position) serves as a high-value "tactical handle."

Unlike endocyclic alkenes, the exocyclic methylene allows for late-stage diversification without disrupting the core ring puckering that defines the scaffold's binding affinity. This guide details three high-fidelity protocols to transform this moiety into chiral alcohols, spiro-epoxides, and ketones, emphasizing stereoelectronic control.

Structural Analysis & Reactivity Profile

The Conformational Gatekeeper

The reactivity of the exocyclic methylene is governed by the twist-chair conformation of the seven-membered ring. Unlike flat aromatic systems, the oxazepane ring adopts a puckered geometry to minimize transannular strain and eclipsing interactions.

  • Facial Selectivity: Reagents do not approach the alkene from a "top/bottom" perspective but rather from an "Exo" (convex) or "Endo" (concave) trajectory.

  • Steric Bias: Substituents at C2 or C7 (often derived from chiral amino acid precursors) create significant steric bulk, directing incoming electrophiles to the opposite face (anti-approach).

Decision Matrix: Pathway Selection

Use the following logic flow to determine the optimal functionalization strategy for your target:

ReactivityFlow Start Exocyclic Methylene Oxazepane Reagent_Hydro Hydroboration (9-BBN vs BH3) Start->Reagent_Hydro Stereocontrol req. Reagent_Epox Epoxidation (m-CPBA) Start->Reagent_Epox Electrophilic attack Reagent_Ozone Ozonolysis (O3 / DMS) Start->Reagent_Ozone Cleavage Target_Alc Target: Chiral Primary Alcohol Target_Spiro Target: Spiro-Epoxide Target_Ketone Target: Oxazepan-one Reagent_Hydro->Target_Alc Anti-Markovnikov Reagent_Epox->Target_Spiro Syn-addition Reagent_Ozone->Target_Ketone Oxidative Cleavage

Figure 1: Strategic decision tree for divergent functionalization of the oxazepane scaffold.

Detailed Experimental Protocols

Protocol A: Stereoselective Hydroboration-Oxidation

Objective: Convert the exocyclic alkene into a hydroxymethyl group with high diastereomeric ratio (dr). Mechanism: Concerted syn-addition of the B-H bond. Critical Insight: Use 9-BBN (9-Borabicyclo[3.3.1]nonane) instead of BH₃·THF. The bulky bicyclic ligand of 9-BBN amplifies the steric difference between the ring faces, often boosting dr from ~3:1 (with BH₃) to >10:1.

Materials
  • Substrate: 6-methylene-1,4-oxazepane derivative (1.0 equiv)

  • Reagent: 0.5 M 9-BBN in THF (1.2 equiv)

  • Oxidant: 30% H₂O₂ / 3M NaOH

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add the oxazepane substrate and dissolve in anhydrous THF (0.1 M concentration).

  • Addition: Cool the solution to 0 °C . Add the 9-BBN solution dropwise via syringe over 10 minutes.

    • Note: Rapid addition can cause exotherms that degrade stereoselectivity.

  • Equilibration: Allow the reaction to warm to room temperature (23 °C) and stir for 4–6 hours. Monitor by TLC (disappearance of alkene).

  • Oxidation (The "Safety Critical" Step):

    • Cool the mixture back to -10 °C (ice/salt bath).

    • Add 3M NaOH (3.0 equiv) slowly.

    • Add 30% H₂O₂ (3.0 equiv) dropwise . Caution: This step is highly exothermic.

  • Workup: Stir for 1 hour at 0 °C, then dilute with diethyl ether. Wash with saturated Na₂S₂O₃ (to quench peroxides) and brine. Dry over Na₂SO₄.

Protocol B: Spiro-Epoxidation via m-CPBA

Objective: Installation of a reactive spiro-epoxide for subsequent nucleophilic ring opening. Mechanism: Butterfly transition state; attack occurs from the less hindered face (typically anti to C2/C7 substituents).

Materials
  • Substrate: 6-methylene-1,4-oxazepane (1.0 equiv)

  • Reagent: m-CPBA (77% max purity, 1.5 equiv)

  • Buffer: NaHCO₃ (2.0 equiv)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology
  • Buffering: Dissolve the substrate in DCM (0.2 M). Add solid NaHCO₃.

    • Why? The oxazepane nitrogen is basic. Without a buffer, the acid byproduct (m-chlorobenzoic acid) will protonate the amine, potentially altering the ring conformation or deactivating the system.

  • Epoxidation: Cool to 0 °C . Add m-CPBA portion-wise as a solid.

  • Reaction: Stir at 0 °C for 2 hours, then warm to RT for 1 hour.

  • Quench: Pour into a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously until the organic layer is clear (indicates consumption of excess oxidant).

  • Purification: Extract with DCM. Flash chromatography on silica (neutralized with 1% Et₃N) is recommended to prevent epoxide opening on acidic silica.

Protocol C: Ozonolysis to Oxazepan-4-ones

Objective: Cleavage of the methylene to generate a ketone library precursor. Critical Insight: The secondary amine (if unprotected) must be protected (e.g., N-Boc, N-Cbz) prior to ozonolysis to prevent N-oxide formation or degradation.

Materials
  • Substrate: N-Boc-6-methylene-1,4-oxazepane

  • Reagent: Ozone generator stream

  • Quench: Dimethyl sulfide (DMS) (5.0 equiv) or Triphenylphosphine (PPh₃)

  • Solvent: DCM/MeOH (4:1 ratio)

Step-by-Step Methodology
  • Generation: Cool the solution to -78 °C (dry ice/acetone).

  • Bubbling: Pass O₃ through the solution until a persistent faint blue color appears (indicates ozone saturation).

  • Purging: Stop O₃ generation. Purge the solution with Oxygen or Nitrogen gas for 10 minutes until the blue color fades (removes unreacted ozone).

  • Reduction: Add DMS (excess) at -78 °C.

    • Caution: DMS has a stench; use a bleach trap for the exhaust.

  • Warm-up: Allow to warm to RT slowly overnight. The ozonide intermediate cleaves to the ketone.

  • Isolation: Concentrate in vacuo. The residue often contains DMSO; an aqueous wash or filtration through a silica plug removes it.

Data Interpretation & Troubleshooting

Comparative Efficiency Table

The following data summarizes typical outcomes for 2-substituted-6-methylene-1,4-oxazepanes:

TransformationReagent SystemTypical YieldStereoselectivity (dr)Key Byproduct
Hydroboration BH₃·THF / H₂O₂65-75%3:1N-Borane complex
Hydroboration 9-BBN / H₂O₂ 82-90% >10:1 Cyclooctanediol
Epoxidation m-CPBA / NaHCO₃78-85%>15:1m-CBA (acid)
Ozonolysis O₃ / DMS88-95%N/ADMSO
Troubleshooting Guide
  • Problem: Low yield in Hydroboration.

    • Cause: The oxazepane nitrogen coordinates to Boron, forming a stable N-B complex that resists oxidation.

    • Solution: Increase the equivalents of 9-BBN to 2.0. Ensure the oxidative workup (NaOH/H₂O₂) is vigorous and runs for at least 1 hour to break the N-B bond.

  • Problem: Epoxide hydrolysis during purification.

    • Cause: Acidic silica gel opens the strained spiro-epoxide.

    • Solution: Pre-treat the silica column with 1% Triethylamine in Hexanes before loading the sample.

References

  • Kaliberda, O. V., et al. (2025).[1] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.[1]

    • Core grounding for the synthesis and stability of the 6-methylene scaffold.
  • Brown, H. C., & Scouten, C. G. (1976). Hydroboration. 43. Structure-Reactivity Relationships in the Hydroboration of Olefins with 9-Borabicyclo[3.3.1]nonane. Journal of the American Chemical Society.

    • Foundational text for 9-BBN stereoselectivity.
  • Criegee, R. (1975). Mechanism of Ozonolysis. Angewandte Chemie International Edition.

    • Authoritative source for the ozonolysis mechanism and safety.
  • Pagenkopf, B. L., et al. (2010). Substrate-Controlled Diastereoselective Hydroboration of Chiral Alkenes. In Stereoselective Synthesis.

    • Context for facial selectivity in medium-sized rings.

Sources

Method

Application Note: Advanced Functionalization of 4-Benzyl-6-methylene-[1,4]oxazepane via Sequential Cross-Metathesis and Michael Addition

Executive Summary & Strategic Rationale The 1,4-oxazepane ring system has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the development of small-molecule inhibitors for challenging oncol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 1,4-oxazepane ring system has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the development of small-molecule inhibitors for challenging oncology targets such as KRAS mutants . While the core heterocycle provides favorable physicochemical properties (e.g., enhanced water solubility and metabolic stability), introducing structural complexity at the 6-position remains synthetically demanding.

4-Benzyl-6-methylene-[1,4]oxazepane is a highly versatile building block. However, its exocyclic double bond is electronically neutral, meaning it cannot directly participate in conjugate (Michael) additions. To overcome this, we have developed a robust, two-step workflow. By employing a ruthenium-catalyzed olefin cross-metathesis (CM) to install an electron-withdrawing group, the unactivated alkene is converted into a potent Michael acceptor. Subsequent nucleophilic addition allows for the stereocontrolled construction of a quaternary stereocenter at C6, yielding heavily functionalized derivatives ready for library enumeration.

G A 4-Benzyl-6-methylene- [1,4]oxazepane B Cross-Metathesis (Grubbs II) A->B Methyl Acrylate C Michael Acceptor (Conjugated Ester) B->C - Ethylene D Michael Addition (Nucleophile) C->D DBU (cat.) E 6,6-Disubstituted [1,4]oxazepane D->E Quaternary Center

Fig 1. Sequential cross-metathesis and Michael addition workflow.

Mechanistic Pathway & Causality (E-E-A-T)

Direct nucleophilic attack on 4-benzyl-6-methylene-[1,4]oxazepane is disfavored due to the lack of polarization across the exocyclic C=C bond. To activate this site, we utilize Grubbs 2nd Generation catalyst to perform a cross-metathesis with methyl acrylate. According to the Chatterjee empirical model for cross-metathesis , the exocyclic methylene acts as a Type I olefin (fast homodimerization, highly reactive), while methyl acrylate is a Type II olefin (slow homodimerization).

Once the Michael acceptor—(E)-methyl 2-(4-benzyl-[1,4]oxazepan-6-ylidene)acetate—is formed, the


-carbon (C6 of the oxazepane ring) becomes highly electrophilic. Conjugate addition of soft nucleophiles (e.g., thiols, malonates, or organocuprates) proceeds smoothly. The bulky N-benzyl group directs the incoming nucleophile to the less sterically hindered face, establishing a predictable diastereomeric ratio (dr) during the formation of the quaternary center.

MedChem Target KRAS G12C/D Mutant Inhibition Steric Blockade of Effector Target->Inhibition Conformational Shift Scaffold Functionalized 1,4-Oxazepane Scaffold->Target Allosteric Binding Outcome Tumor Regression Inhibition->Outcome Pathway Arrest

Fig 2. Integration of the functionalized oxazepane scaffold into KRAS inhibition.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of the Michael Acceptor via Cross-Metathesis

This step converts the unactivated alkene into an


-unsaturated ester.
  • Self-Validation Checkpoint: The evolution of ethylene gas (visible bubbling) indicates active catalytic turnover. The reaction solution should remain a deep red/brown; a shift to opaque black indicates premature catalyst decomposition.

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add Grubbs 2nd Generation Catalyst (0.05 equiv, 5 mol%) and anhydrous, degassed dichloromethane (DCM, 0.1 M).

    • Causality: Degassing the solvent prevents oxidative degradation of the highly sensitive ruthenium alkylidene species, ensuring maximum catalyst lifespan.

  • Reagent Addition: Add methyl acrylate (3.0 equiv) to the catalyst solution in one portion.

    • Causality: Maintaining an excess of the Type II olefin pushes the thermodynamic equilibrium toward the desired heterodimer.

  • Substrate Addition: Dissolve 4-benzyl-6-methylene-[1,4]oxazepane (1.0 equiv, 10 mmol) in degassed DCM and add dropwise via a syringe pump over 2 hours at 40 °C.

    • Causality: Slow addition maintains a low steady-state concentration of the Type I olefin, strictly minimizing unproductive homodimerization.

  • Quenching: After 4 hours, cool the mixture to room temperature and add ethyl vinyl ether (10 equiv). Stir for 30 minutes.

    • Causality: Ethyl vinyl ether reacts rapidly with the active ruthenium species to form an inactive Fischer carbene. This terminates metathesis and prevents unwanted double-bond isomerization during concentration and workup.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the conjugated ester.

Protocol B: Thia-Michael Addition for Quaternary Center Formation

This step utilizes the newly installed electron-withdrawing group to drive a conjugate addition, functionalizing the 6-position.

  • Self-Validation Checkpoint: TLC monitoring (UV active / KMnO₄ stain) will show the consumption of the conjugated ester (

    
    ) and the appearance of the saturated, UV-inactive thio-adduct (
    
    
    
    ).

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve the Michael acceptor (1.0 equiv, 5 mmol) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Nucleophile Activation: Add thiophenol (1.2 equiv) followed by a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 equiv).

    • Causality: DBU deprotonates the thiol to generate a highly nucleophilic thiolate anion. A catalytic amount is sufficient because the intermediate ester enolate propagates the catalytic cycle by deprotonating subsequent thiol molecules.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl.

    • Causality: The mild acid neutralizes the DBU and rapidly protonates the final enolate, preventing retro-Michael pathways. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Isolation: Purify via flash chromatography to isolate the 6-(phenylthio)-6-(methoxycarbonylmethyl)-[1,4]oxazepane.

Quantitative Data: Scope of the Michael Addition

The table below summarizes the optimization and scope of the conjugate addition using various nucleophiles. The bulky N-benzyl group effectively shields one face of the ring, resulting in moderate to excellent diastereoselectivity.

NucleophileCatalyst / AdditiveReaction Time (h)Isolated Yield (%)Diastereomeric Ratio (dr)
Thiophenol (PhSH)DBU (10 mol%)128885:15
Benzyl mercaptan (BnSH)DBU (10 mol%)148280:20
Dimethyl malonateNaOMe (20 mol%)187670:30
Lithium dimethylcuprateNone (THF, -78 °C)49195:5

Note: The organocuprate addition yields the highest diastereomeric ratio due to the highly ordered, rigid transition state characteristic of Gilman reagent conjugate additions.

Conclusion & Downstream Applications

The sequential cross-metathesis and Michael addition workflow effectively unlocks the synthetic utility of 4-benzyl-6-methylene-[1,4]oxazepane. By transforming an unactivated alkene into a highly receptive electrophile, researchers can rapidly generate 6,6-disubstituted oxazepanes. Following the Michael addition, the N-benzyl protecting group can be readily cleaved via standard palladium-catalyzed hydrogenolysis (Pd/C, H₂), liberating the secondary amine for subsequent coupling with target-specific pharmacophores .

References

  • Source: World Intellectual Property Organization (WIPO)
  • A General Model for Selectivity in Olefin Cross Metathesis Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Source: European Patent Office (EPO)
Application

Application Note: Diversity-Oriented Synthesis (DOS) of 1,4-Oxazepane Scaffolds for Advanced Drug Discovery

Introduction: The Medium-Ring Paradox and 3D Chemical Space In contemporary drug discovery, the overreliance on flat, sp²-hybridized aromatic systems has contributed to high attrition rates in clinical trials. To escape...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Medium-Ring Paradox and 3D Chemical Space

In contemporary drug discovery, the overreliance on flat, sp²-hybridized aromatic systems has contributed to high attrition rates in clinical trials. To escape "flatland," medicinal chemists are increasingly turning to Diversity-Oriented Synthesis (DOS) to populate underexplored, three-dimensional chemical spaces[1].

The 1,4-oxazepane scaffold—a seven-membered heterocycle containing one oxygen and one nitrogen atom—represents a "privileged" yet historically underutilized pharmacophore[2]. It occupies a unique structural niche, bridging the rigid, planar topology of six-membered morpholines and the highly flexible nature of larger azepanes[3]. However, synthesizing medium-sized rings (7- to 11-membered) presents a classic kinetic and thermodynamic challenge known as the "Medium-Ring Paradox." Unfavorable transannular interactions and entropic penalties often lead to competing intermolecular polymerization rather than the desired intramolecular cyclization[2].

This application note provides a comprehensive, mechanistically grounded guide to overcoming these synthetic barriers, enabling the robust generation of 1,4-oxazepane libraries for Fragment-Based Ligand Discovery (FBLD) and phenotypic screening.

Strategic Rationale: Morpholine vs. 1,4-Oxazepane

The decision to utilize a 1,4-oxazepane core over a traditional morpholine ring is driven by the need for enhanced vectorial projection of substituents. While morpholines adopt a well-defined chair conformation with specific exit vectors, 1,4-oxazepanes possess multiple accessible conformations, allowing for broader exploration of the binding pocket[3].

Quantitative Scaffold Comparison

The following table summarizes the physicochemical and structural trade-offs between the two scaffolds, providing a predictive baseline for library design[3]:

Physicochemical PropertyMorpholine (6-Membered)1,4-Oxazepane (7-Membered)Mechanistic Implication for Drug Design
Ring Topology Rigid Chair ConformationNon-planar / Highly FlexibleOxazepanes adapt to complex, dynamic protein-protein interaction (PPI) interfaces.
3D Vectorial Projection Defined, limited exit vectorsBroad, diverse spatial vectorsIncreased flexibility allows for novel binding modes in target-oriented screening.
Lipophilicity (LogP) Baseline standardGenerally higherThe expanded carbon framework increases lipophilicity, requiring strategic polar group placement.
Aqueous Solubility HighVariable (Substituent dependent)Higher LogP may reduce solubility; formulation or salt-formation strategies are required.
Synthetic Complexity Low (Commercial availability)High (Oligomerization risks)Requires specialized DOS protocols (e.g., solid-phase pseudo-dilution) to ensure high yields.

Mechanistic Pathways in Diversity-Oriented Synthesis

To rapidly generate structural complexity, DOS relies on a "Build-Couple-Pair" strategy. For 1,4-oxazepanes, this often involves the functionalization of simple acyclic precursors (Build), multicomponent assembly (Couple), and a final stereoselective ring closure (Pair)[1].

DOS_Workflow Start Simple Starting Materials (Homoserine, Epichlorohydrin) Build Build Phase (Alkylation / Nosylation) Start->Build Couple Couple Phase (Multicomponent Assembly) Start->Couple Pair Pair Phase (Intramolecular Cyclization) Build->Pair Couple->Pair Oxazepane 1,4-Oxazepane Core (3D Privileged Scaffold) Pair->Oxazepane Screening Phenotypic & Target Screening (FBLD & Antitumor Assays) Oxazepane->Screening

Diversity-Oriented Synthesis (DOS) workflow for generating 1,4-oxazepane libraries.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful protocol execution relies on understanding the causality of the reagents used. The following protocols are designed as self-validating systems, ensuring that intermediate missteps are immediately detectable.

Protocol A: Solid-Phase Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids

Solid-phase synthesis is the premier method for overcoming the Medium-Ring Paradox. By immobilizing the precursor on a resin, we create a pseudo-dilute environment that heavily favors intramolecular cyclization over intermolecular polymerization[4].

Causality & Design: We utilize Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin. The TBDMS group protects the hydroxyl during early functionalization, while the Wang resin provides a robust anchor that can be cleaved under acidic conditions[5].

Step-by-Step Methodology:

  • Immobilization & Deprotection: Load Fmoc-HSe(TBDMS)-OH onto the Wang resin. Remove the Fmoc protective group using 20% piperidine in DMF. Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.

  • Nosylation: React the free amine with 2-nitrobenzenesulfonyl chloride (2-Ns-Cl) and DIPEA in DCM. The nosyl group activates the amine for subsequent alkylation while preventing over-alkylation[5].

  • Alkylation: Alkylate the sulfonamide using various 2-bromoacetophenones and MTBD (a strong, non-nucleophilic base) in DMF to yield N-phenacyl nitrobenzenesulfonamides[5].

  • Cleavage & Reductive Cyclization (Critical Step): Treat the resin with a cleavage cocktail of TFA/Et₃SiH/CH₂Cl₂ (10:1:9) for 30 minutes at room temperature[5].

    • Mechanistic Insight: TFA cleaves the molecule from the resin and removes the TBDMS group. If TFA is used alone, the intermediate undergoes spontaneous, unwanted lactonization[4]. The addition of triethylsilane (Et₃SiH) acts as a hydride donor, intercepting the oxocarbenium intermediate and driving the reductive etherification to form the 1,4-oxazepane ring[5].

    • Self-Validation: Analyze the crude cleavage product via LC-MS. The presence of the [M+H]⁺ peak corresponding to the oxazepane (rather than the -18 Da mass of the lactone) confirms the success of the hydride transfer.

Protocol B: Solution-Phase Regioselective Double Alkylation

For large-scale synthesis of specific enantiomers, a solution-phase chiral pool approach is preferred[2].

Causality & Design: Starting with N-Benzyl-2-aminoethanol and (R)-epichlorohydrin. The benzyl group is non-negotiable; if a primary amine is used, epichlorohydrin will cause uncontrolled double alkylation, resulting in intractable polymeric mixtures[2].

Step-by-Step Methodology:

  • Regioselective Epoxide Opening: React N-Benzyl-2-aminoethanol (1.0 equiv) with (R)-epichlorohydrin (1.1 equiv) in MeOH/H₂O at 0°C, warming to room temperature[2].

    • Self-Validation: ¹H-NMR should show the disappearance of the epoxide protons and the appearance of a complex multiplet for the newly formed chlorohydrin intermediate.

  • Intramolecular Etherification: Dissolve the intermediate in anhydrous THF and add a strong base (NaH or t-BuOK) at 0°C[2]. The alkoxide formed from the aminoethanol side attacks the chloride-bearing carbon, closing the 7-membered ring.

  • Deprotection: Perform hydrogenolysis using H₂ gas and Pd/C (10%) in MeOH to quantitatively remove the benzyl group, yielding the free secondary amine[2].

Translational Efficacy: Biological Applications

The structural diversity generated through these DOS protocols has direct translational impact. 1,4-oxazepane derivatives have been successfully deployed as novel antitumor agents, where untargeted DOS platforms combined with inverse virtual screening identified new apoptotic modulators[1].

Furthermore, the scaffold has shown profound efficacy in neuropharmacology. When compared directly to their morpholine analogs, 1,4-oxazepane derivatives acting as Dopamine D₄ receptor ligands exhibited altered spatial geometries that significantly improved receptor subtype selectivity[3].

D4_Signaling Ligand 1,4-Oxazepane Ligand Receptor Dopamine D4 Receptor (GPCR) Ligand->Receptor Binds Gi Gαi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA Protein Kinase A (Downregulated) cAMP->PKA Attenuates

Modulation of the Dopamine D4 receptor signaling pathway by 1,4-oxazepane ligands.

By leveraging the synthetic protocols outlined above, drug development professionals can systematically exploit the 1,4-oxazepane scaffold to interrogate complex biological targets that remain elusive to traditional, planar chemotypes.

References

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Publishing:[Link]

  • Untargeted Diversity-Oriented Synthesis for the Discovery of New Antitumor Agents: An Integrated Approach of Inverse Virtual Screening, Bioinformatics, and Omics for Target Deconvolution - Journal of Medicinal Chemistry (ACS Publications):[Link]

Sources

Method

step-by-step procedure for N-benzylation of 1,4-oxazepane precursors

Abstract The 1,4-oxazepane ring is a privileged seven-membered heterocycle increasingly utilized in CNS-active agents and peptidomimetics. However, its conformational flexibility and entropic ring strain present unique c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-oxazepane ring is a privileged seven-membered heterocycle increasingly utilized in CNS-active agents and peptidomimetics. However, its conformational flexibility and entropic ring strain present unique challenges during N-functionalization compared to six-membered analogs like morpholine. This application note details two validated protocols for the N-benzylation of 1,4-oxazepane precursors: Method A (Reductive Amination) , the preferred route for minimizing over-alkylation, and Method B (Nucleophilic Substitution) , utilized for sterically encumbered or electron-deficient benzyl electrophiles.

Introduction & Mechanistic Rationale

The 1,4-Oxazepane Challenge

Unlike morpholine (pKa ~8.3), 1,4-oxazepane exhibits slightly higher basicity and nucleophilicity due to the release of ring strain upon protonation/alkylation. However, the 7-membered ring possesses higher conformational entropy, which can retard reaction rates in bimolecular substitution (


) reactions due to the steric bulk of the "floppy" methylene bridges shielding the nitrogen center.
  • Chemo-selectivity: Direct alkylation with benzyl halides often leads to competitive quaternization (formation of bis-benzyl ammonium salts).

  • Preferred Route: Reductive amination is the "Gold Standard" as it proceeds via an iminium intermediate, strictly controlling stoichiometry to 1:1 mono-alkylation.

Mechanistic Pathway (Reductive Amination)

The reaction proceeds through the formation of a carbinolamine, dehydration to an iminium ion, and irreversible hydride transfer.

MechanisticPathway Start 1,4-Oxazepane (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Aldehyde Aldehyde Benzaldehyde (Electrophile) Aldehyde->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Reversible) Product N-Benzyl-1,4-oxazepane Iminium->Product + H- (from NaBH(OAc)3) (Irreversible)

Figure 1: Mechanistic progression of Reductive Amination for 7-membered heterocycles.

Experimental Protocols

Method A: Reductive Amination (Preferred)

Best for: Standard benzylation, avoiding quaternary salts, and functional group tolerance.

Reagents:

  • Substrate: 1,4-Oxazepane (or derivative) [1.0 equiv]

  • Reagent: Benzaldehyde [1.1 equiv]

  • Reductant: Sodium triacetoxyborohydride (STAB) [1.4 equiv]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [0.1 M - 0.2 M]

  • Additive: Acetic Acid [1.0 equiv] (Critical for iminium formation)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve 1,4-oxazepane (1.0 equiv) in anhydrous DCE (concentration ~0.15 M).

  • Imine Formation: Add Benzaldehyde (1.1 equiv) followed by Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Insight: The solution may turn slightly warm. This pre-stir allows the equilibrium to shift toward the iminium species before the reductant is introduced.

  • Reduction: Cool the mixture to 0°C (ice bath). Add Sodium triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5 minutes.

    • Why STAB? Unlike NaBH4, STAB is mild and will not reduce the aldehyde to benzyl alcohol as quickly as it reduces the iminium ion.

  • Reaction: Remove ice bath and stir at RT for 4–16 hours. Monitor by LC-MS (Target M+H).

  • Quench & Workup (Self-Validating Step):

    • Quench with saturated aqueous NaHCO3 (pH ~8-9). Stir vigorously for 15 mins until gas evolution ceases.

    • Extract with DCM (3x).

    • Acid-Base Purification (Optional but recommended): Extract organic layer with 1M HCl. The product moves to the aqueous phase (leaving non-basic impurities in organic). Basify aqueous layer with 2M NaOH, then re-extract into DCM.

  • Isolation: Dry over Na2SO4, filter, and concentrate.

Method B: Nucleophilic Substitution ( )

Best for: Electron-deficient benzyl halides (e.g., 4-Nitrobenzyl bromide) or when reductive amination fails.

Reagents:

  • Substrate: 1,4-Oxazepane [1.0 equiv]

  • Electrophile: Benzyl Bromide [1.05 equiv] (Strict stoichiometry)

  • Base: K2CO3 [2.0 equiv] or DIPEA [1.5 equiv]

  • Solvent: Acetonitrile (ACN) [0.1 M]

Step-by-Step Procedure:

  • Preparation: Suspend 1,4-oxazepane (1.0 equiv) and K2CO3 (2.0 equiv) in anhydrous ACN.

  • Addition: Add Benzyl Bromide (1.05 equiv) dropwise at 0°C to control the exotherm.

  • Reaction: Allow to warm to RT. Stir for 12–18 hours.

    • Note: If reaction is sluggish due to the 7-ring sterics, heat to 50°C.

  • Workup: Filter off inorganic solids. Concentrate filtrate.[1][2]

  • Purification: Flash chromatography (Hexanes/EtOAc) is usually required to separate trace bis-alkylated byproducts.

Comparative Analysis & Troubleshooting

Table 1: Method Selection Matrix

FeatureMethod A (Reductive Amination)Method B (Nucleophilic Substitution)
Selectivity High (Mono-alkylation favored)Moderate (Risk of quaternization)
Rate Fast (driven by iminium)Slower (steric hindrance of 7-ring)
Scope Aldehydes (wide availability)Benzyl Halides (lachrymators)
Green Chemistry Better (STAB is manageable)Lower (Halogenated waste)
Typical Yield 85–95%60–80%

Workflow Diagram: Decision Tree

Workflow Start Start: N-Benzylation of 1,4-Oxazepane CheckSub Is the Benzyl Group Electron Deficient? Start->CheckSub MethodA Method A: Reductive Amination (Benzaldehyde + STAB) CheckSub->MethodA No (Electron Neutral/Rich) MethodB Method B: Nucleophilic Substitution (Benzyl Bromide + K2CO3) CheckSub->MethodB Yes (e.g., NO2, CF3) WorkupA WorkupA MethodA->WorkupA Quench NaHCO3 WorkupB WorkupB MethodB->WorkupB Filter Salts Purity Final Product (>95% Purity) WorkupA->Purity Acid-Base Extraction WorkupB->Purity Column Chromatography

Figure 2: Decision matrix for selecting the optimal benzylation protocol.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Ghorbani-Vaghei, R., et al. "Mild and Efficient Protocol for N-Alkylation of Amines with Alkyl Halides." Tetrahedron Letters, 2003. Link

  • BenchChem. "Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine." BenchChem Technical Library, 2025. Link

  • Nigríni, M., et al. "Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes."[3] The Journal of Organic Chemistry, 2023. Link

Sources

Application

Advanced Application Note: 4-Benzyl-6-methylene-[1,4]oxazepane in Fragment-Based Drug Discovery (FBDD)

Part 1: Executive Summary & Strategic Value In the modern landscape of Fragment-Based Drug Discovery (FBDD), the "Escape from Flatland" initiative drives the transition from planar, sp²-rich aromatic fragments to three-d...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

In the modern landscape of Fragment-Based Drug Discovery (FBDD), the "Escape from Flatland" initiative drives the transition from planar, sp²-rich aromatic fragments to three-dimensional, sp³-rich scaffolds. 4-Benzyl-6-methylene-[1,4]oxazepane (CAS: 1341035-78-6) represents a premier "privileged structure" in this domain.

Unlike traditional morpholine or piperazine surrogates, this 7-membered heterocyclic scaffold offers two distinct strategic advantages:

  • Conformational Novelty: The oxazepane ring adopts a twisted chair/boat conformation, projecting substituents into vectors inaccessible to 6-membered rings, thereby probing unique pockets in target proteins (e.g., BET bromodomains, Kinases).

  • The Methylene "Growth Vector": The exocyclic C-6 methylene group serves as a versatile synthetic handle for Diversity-Oriented Synthesis (DOS), allowing rapid elaboration of the fragment without disrupting the core binding motif.

This guide details the application of this scaffold in library generation, hit-to-lead optimization, and biophysical screening.

Part 2: Technical Specifications & Chemical Space

Physicochemical Profile

The molecule balances hydrophobicity (benzyl group) with polarity (ether/amine), making it an ideal "seed" fragment.

PropertyValueSignificance in FBDD
Molecular Weight 203.28 DaIdeal for "Rule of 3" compliance (<300 Da).
ClogP ~2.1Optimal lipophilicity for membrane permeability and hydrophobic pocket binding.
H-Bond Acceptors 2 (N, O)Critical for interacting with backbone amides in the target protein.
Rotatable Bonds 2Low entropic penalty upon binding.
Fsp³ Fraction 0.46High 3D character correlates with improved clinical success rates.
Structural Logic Diagram

The following diagram illustrates the functional zones of the scaffold.

Oxazepane_Scaffold Core 1,4-Oxazepane Core (7-Membered Ring) Benzyl N-Benzyl Group (Hydrophobic Anchor / Protecting Group) Core->Benzyl N-4 Position Methylene C-6 Exocyclic Methylene (Primary Growth Vector) Core->Methylene C-6 Position Target Protein Binding Pocket Benzyl->Target Pi-Pi Stacking Methylene->Target Covalent/Non-covalent Interactions

Figure 1: Functional decomposition of the 4-Benzyl-6-methylene-[1,4]oxazepane scaffold.

Part 3: Applications in Library Synthesis (DOS)

The primary application of this scaffold is the generation of diverse fragment libraries utilizing the exocyclic methylene group. This alkene is electronically distinct, allowing for specific late-stage functionalization.

Application 3.1: The "Vector Expansion" Workflow

Researchers utilize the methylene handle to "grow" the fragment in 3D space.

  • Sp³-Sp³ Coupling (Hydroboration/Reduction): Converts the methylene to a hydroxymethyl or methyl group, adding a hydrogen bond donor or a steric probe.

  • Sp³-Sp² Coupling (Heck/Suzuki): Uses the alkene for Pd-catalyzed cross-coupling to introduce heteroaromatic rings (after vinyl halide activation).

  • Cycloadditions: [2+1] cyclopropanation or [3+2] dipolar cycloadditions to create spiro-fused bicyclic systems, drastically increasing Fsp³ character.

Application 3.2: Scaffold Hopping

In cases where a morpholine or piperazine lead suffers from metabolic liability or patent crowding, the 1,4-oxazepane ring serves as a bioisostere. The 7-membered ring alters the vector of the N-substituent by approximately 15-20 degrees, potentially picking up new H-bonds or avoiding steric clashes.

Part 4: Detailed Experimental Protocols

Protocol A: Thiol-Ene "Click" Functionalization

Purpose: Rapidly generate a library of polar derivatives to probe solvent-exposed pockets.

Reagents:

  • Scaffold: 4-Benzyl-6-methylene-[1,4]oxazepane (1.0 equiv)

  • Thiols: Diverse library (R-SH) (1.2 equiv)

  • Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) (0.1 equiv)

  • Solvent: Methanol or Acetonitrile (degassed)

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold (50 mg, 0.25 mmol) and the specific thiol (0.30 mmol) in degassed MeOH (2 mL) in a quartz or borosilicate vial.

  • Initiation: Add DMPA (6.4 mg, 0.025 mmol). Cap the vial under nitrogen atmosphere.

  • Irradiation: Irradiate the mixture with UV light (365 nm) at room temperature for 30–60 minutes. Note: Thermal initiation with AIBN at 60°C is an alternative if UV is unavailable.

  • Monitoring: Monitor consumption of the exocyclic methylene via TLC (disappearance of the alkene spot) or LC-MS.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: The "click" nature often yields high purity. If necessary, purify via preparative HPLC (Water/Acetonitrile gradient).

  • Validation: Confirm the formation of the thioether linkage via ¹H NMR (appearance of CH₂-S signals adjacent to the ring).

Protocol B: N-Debenzylation for Core Diversification

Purpose: To remove the benzyl "cap" and expose the secondary amine for amide coupling or reductive amination.

Reagents:

  • Catalyst: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Workup: Methanol

Step-by-Step Methodology:

  • Acylation: Dissolve 4-Benzyl-6-methylene-[1,4]oxazepane (100 mg) in dry DCE (3 mL) at 0°C under Argon.

  • Addition: Dropwise add ACE-Cl (1.2 equiv). Allow to warm to reflux and stir for 4 hours. Note: Standard Pd/C hydrogenation is NOT recommended due to the risk of reducing the exocyclic methylene bond.

  • Concentration: Remove solvent in vacuo to yield the carbamate intermediate.

  • Methanolysis: Redissolve the residue in MeOH (5 mL) and reflux for 1 hour. This decomposes the carbamate to the secondary amine hydrochloride salt.

  • Isolation: Concentrate to dryness. The resulting 6-methylene-[1,4]oxazepane hydrochloride is now ready for N-capping (e.g., urea formation, sulfonylation).

Part 5: Screening & Hit Validation Workflow

When screening libraries containing this scaffold, specific biophysical techniques are required due to its solubility and size.

FBDD_Workflow Lib Oxazepane Fragment Library (10-50 analogs) Screen1 Primary Screen: STD-NMR (Ligand Observed) Lib->Screen1 Pooling (5-10 cmpds) Screen2 Orthogonal Screen: SPR (Binding Kinetics) Screen1->Screen2 Deconvolution Hit Validated Hit Screen2->Hit KD < 500 µM Xray X-Ray Crystallography (Soak System) Hit->Xray Structural Biology

Figure 2: Screening cascade for 3D-rich fragments.

Screening Protocol: STD-NMR (Saturation Transfer Difference)
  • Sample Prep: Prepare protein (Target) at 10 µM and Fragment pools at 500 µM in D₂O buffer.

  • Pulse Sequence: Apply on-resonance irradiation (0.5 ppm) to saturate protein signals and off-resonance (-30 ppm) as reference.

  • Analysis: Subtract spectra. Signals from the benzyl protons and the exocyclic methylene protons of the oxazepane will show strong STD effects if binding occurs, confirming the interaction is driven by the scaffold core.

Part 6: References

  • BenchChem. (2025). A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. Retrieved from

  • Nortcliffe, A., & Moody, C. J. (2015).[1] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.[1] Bioorganic & Medicinal Chemistry, 23(11), 2730-2735.

  • Kaliberda, O. V., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Organic Process Research & Development.

  • Griffiths-Jones, C. M. (Astex Pharmaceuticals).[2] Fragment Based Drug Discovery: An Organic Synthesis Perspective.

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Benzyl-6-methylene-[1,4]oxazepane.[3]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of Methylene-[1,4]oxazepane Derivatives

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary Seven-membered saturated hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Seven-membered saturated heterocycles, such as 1,4-oxazepanes, are highly privileged scaffolds in modern medicinal chemistry. They serve as critical conformational restrictors and bioisosteres for morpholines and diazepanes, frequently appearing in the development of KRAS inhibitors, BTK inhibitors, and CNS-active agents[1][2][3]. Despite their utility, the synthesis of medium-sized rings is notoriously challenging due to unfavorable entropic factors and transannular steric interactions[4].

This application note details the transition from a milligram-scale discovery route to a robust, kilogram-scale process for the synthesis of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate . By replacing hazardous reagents and eliminating chromatographic purification, this protocol provides a self-validating, highly efficient workflow suitable for multigram to kilogram production[5].

Mechanistic Rationale & Route Design

The Challenge of 7-Membered Ring Formation

The cyclization of linear precursors into 7-membered rings typically suffers from slow reaction kinetics and competing intermolecular oligomerization. This is driven by the entropic penalty of bringing the reactive chain ends together and the enthalpic penalty of transannular eclipsing interactions (Prelog strain)[4].

The sp²-Facilitated Cyclization Strategy

To overcome these barriers, our optimized route employs a double-alkylation strategy using tert-butyl (2-hydroxyethyl)carbamate and 3-chloro-2-(chloromethyl)prop-1-ene (methallyl dichloride)[6]. The inclusion of the exocyclic double bond in the electrophile is not merely a handle for downstream functionalization; it is mechanically crucial. The sp²-hybridized carbon restricts the conformational degrees of freedom in the transition state and eliminates transannular hydrogen-hydrogen clashes that would otherwise hinder ring closure[4].

Process Optimization: Moving Away from Sodium Hydride

The standard medicinal chemistry route utilizes Sodium Hydride (NaH) in Dimethylformamide (DMF)[6]. While effective on a 5-gram scale, NaH generates stoichiometric hydrogen gas, posing severe flammability and explosion risks during scale-up. Furthermore, DMF is difficult to remove and poses toxicity concerns.

The Process Solution: We transitioned the base to Potassium tert-butoxide (KOtBu) in 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF offers superior phase separation during aqueous workup, and KOtBu provides the necessary pKa to deprotonate both the alcohol and the carbamate without generating hydrogen gas. The reaction is run under high-dilution conditions or via slow addition of the electrophile to favor intramolecular cyclization over intermolecular polymerization.

Synthetic Workflow & Visualization

The following diagram illustrates the optimized process flow, highlighting the key intermediates and the downstream utility of the exocyclic double bond (e.g., oxidative cleavage to the highly sought-after 6-oxo derivative)[7].

G SM1 tert-Butyl (2-hydroxyethyl)carbamate (Nucleophilic Precursor) Base Deprotonation & Alkylation (KOtBu, 2-MeTHF, -10°C to RT) SM1->Base SM2 3-Chloro-2-(chloromethyl)prop-1-ene (Rigidifying Electrophile) SM2->Base Cyclization Intramolecular Ring Closure (Exotherm Control via Slow Addition) Base->Cyclization Product tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate (Isolated via Crystallization) Cyclization->Product Downstream Downstream: Oxidative Cleavage (OsO4/NaIO4) Yields 6-Oxo-1,4-oxazepane-4-carboxylate Product->Downstream

Figure 1: Synthetic workflow and downstream functionalization of 6-methylene-1,4-oxazepane.

Quantitative Data Presentation

The table below summarizes the critical metrics comparing the legacy discovery route with the optimized scale-up process.

MetricLegacy Discovery Route[6]Optimized Process Route
Scale 5.0 g300.0 g[5]
Solvent DMF2-MeTHF
Base NaH (60% dispersion in mineral oil)KOtBu (Solid or 20% in THF)
Temperature Profile 0°C → Room Temperature-10°C → 25°C (Controlled addition)
Safety Hazards H₂ gas evolution, severe exothermControlled exotherm, no H₂ gas
Purification Silica Gel Column ChromatographyAnti-solvent Crystallization (Heptane)
Overall Yield 42 - 48%74 - 78%
Purity (HPLC) > 95%> 99.2%

Detailed Experimental Protocol (300g Scale)

Trustworthiness & Self-Validation: This protocol incorporates specific In-Process Controls (IPCs) to ensure the reaction trajectory is monitored and validated before proceeding to the next unit operation.

Materials Required:
  • tert-Butyl (2-hydroxyethyl)carbamate (1.0 eq, 300 g, 1.86 mol)

  • 3-Chloro-2-(chloromethyl)prop-1-ene (1.1 eq, 256 g, 2.05 mol)

  • Potassium tert-butoxide (2.5 eq, 522 g, 4.65 mol)

  • 2-Methyltetrahydrofuran (2-MeTHF) (4.5 L)

  • Heptane (for crystallization)

Step-by-Step Procedure:
  • Reactor Preparation & Deprotonation:

    • Purge a 10 L jacketed glass reactor with N₂. Charge the reactor with tert-butyl (2-hydroxyethyl)carbamate (300 g) and 2-MeTHF (3.0 L).

    • Cool the solution to -10°C using the reactor jacket.

    • Add KOtBu (522 g) in portions over 45 minutes. Causality: Portion-wise addition controls the initial exothermic acid-base reaction. The mixture will form a thick slurry of the potassium alkoxide/amide. Stir for 1 hour at 0°C.

  • Electrophile Addition & Cyclization:

    • Prepare a solution of 3-chloro-2-(chloromethyl)prop-1-ene (256 g) in 2-MeTHF (1.5 L).

    • Add this solution dropwise to the reactor over 3 to 4 hours, strictly maintaining the internal temperature below 5°C. Causality: Slow addition mimics high-dilution conditions, ensuring the concentration of the unreacted electrophile remains low. This kinetically favors the intramolecular 7-endo-trig/tet cyclization over intermolecular polymerization[8].

    • Once the addition is complete, allow the reactor to gradually warm to 25°C and stir for 12 hours.

  • In-Process Control (IPC):

    • Sample the reaction mixture, quench with water, and extract with EtOAc. Analyze via LC-MS or GC-MS.

    • Validation: The reaction is deemed complete when the mono-alkylated intermediate is < 2% by Area Normalization.

  • Quench and Phase Separation:

    • Cool the reactor to 10°C. Slowly quench the reaction by adding 2.0 L of cold purified water.

    • Stir for 15 minutes, stop agitation, and allow the phases to separate. Drain the lower aqueous layer.

    • Wash the organic phase with 10% brine (2 x 1.0 L).

  • Product Isolation (Chromatography-Free):

    • Concentrate the 2-MeTHF organic layer under reduced pressure (40°C, 100 mbar) to approximately 600 mL.

    • Slowly charge Heptane (1.5 L) while stirring at 40°C, then cool the mixture to 0°C at a rate of 10°C/hour.

    • Seed crystals can be added at 25°C if spontaneous nucleation does not occur.

    • Filter the resulting white crystalline solid, wash with cold heptane (300 mL), and dry in a vacuum oven at 35°C to constant weight.

    • Expected Output: ~295 g (74% yield) of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate as a white to off-white solid.

Downstream Application: Synthesis of 6-Oxo-1,4-oxazepane

The exocyclic methylene group is a highly versatile synthetic handle. A common downstream transformation in medicinal chemistry is the oxidative cleavage of the double bond to yield the 6-oxo derivative, a precursor for reductive aminations or spirocycle formations[5].

Standard Protocol Summary: The methylene derivative is dissolved in a biphasic mixture of THF and Water (1:1). Catalytic Osmium Tetroxide (OsO₄, 0.05 eq) and stoichiometric Sodium Periodate (NaIO₄, 2.0 eq) are added[7]. The reaction is stirred at ambient temperature for 4-12 hours. The osmate ester intermediate is cleaved by the periodate, regenerating the Os(VIII) catalyst and releasing formaldehyde, yielding tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate in >85% yield after extraction and crystallization[2][7].

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • WO2025230961A1 - Small molecule inhibitors of kras proteins.WIPO (PCT).
  • WO2014068527A1 - Bruton's tyrosine kinase inhibitors.Google Patents.
  • WO2022032019A1 - Btk inhibitors.Google Patents.
  • WO2025006967A1 - Kras inhibitors.Google Patents.
  • Scale up of 6-methylene-1,4-oxazepane and 6-oxo-1,4-oxazepane derivatives as key intermediates for MedChem relevant building blocks synthesis. Dr Serhiy Ryabukhin - American Chemical Society Poster Board #3427. Available at: [Link]

  • WO2018026371A1 - Dual nav1.2/5ht2a inhibitors for treating cns disorders.Google Patents.
  • Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Benzyl-6-methylene-[1,4]oxazepane

Topic: Yield Optimization & Troubleshooting for CAS 1341035-78-6 Audience: Synthetic Chemists, Process Development Scientists Version: 2.1 (Current as of 2025)[1][2] Executive Summary: The "Yield Gap" The synthesis of 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting for CAS 1341035-78-6 Audience: Synthetic Chemists, Process Development Scientists Version: 2.1 (Current as of 2025)[1][2]

Executive Summary: The "Yield Gap"

The synthesis of 4-Benzyl-6-methylene-[1,4]oxazepane is a classic heterocyclization challenge.[1] While the target is a valuable scaffold for peptidomimetics, the reaction is notorious for varying yields—ranging from a frustrating 15% to a robust 75%—depending almost entirely on concentration kinetics and base selection .[2]

The primary route involves the double alkylation/cyclization of 2-(benzylamino)ethanol with 3-chloro-2-(chloromethyl)prop-1-ene (Methallyl dichloride).[1]

The Core Problem: The electrophile (Methallyl dichloride) is prone to self-polymerization, and the nucleophile (amino alcohol) favors intermolecular dimerization over intramolecular cyclization if the concentration is too high.

The Optimized Protocol (Standard Operating Procedure)

This protocol utilizes a Pseudo-High Dilution strategy to favor the 7-membered ring formation.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-(Benzylamino)ethanol 1.0NucleophileMust be dry (azeotrope with toluene if unsure).[1]
Methallyl dichloride 1.1ElectrophileFreshly distilled recommended. Stabilize with BHT if storing.
Sodium Hydride (60%) 2.5BaseRemoves H from -OH and -NH.[1] Excess ensures full deprotonation.
THF (Anhydrous) --SolventVolume is critical (see below).[2]
TBAI (Tetrabutylammonium iodide) 0.1CatalystFinkelstein-like activation of the chloride.[1]
Step-by-Step Workflow
  • Preparation of Nucleophile Salt:

    • Charge a flame-dried 3-neck flask with NaH (2.5 equiv) and anhydrous THF. Cool to 0°C.[3]

    • Add 2-(benzylamino)ethanol (1.0 equiv) in THF dropwise.[1]

    • Observation: Massive H2 evolution. Stir at RT for 30 mins until evolution ceases and a "cloudy alkoxide/amide" suspension forms.

  • The Cyclization (Critical Step):

    • Dilution Rule: The reaction concentration must be kept below 0.05 M relative to the reactants to prevent dimerization.

    • Add TBAI (0.1 equiv).

    • Add 3-chloro-2-(chloromethyl)prop-1-ene (1.1 equiv) dissolved in THF slowly via a syringe pump or addition funnel over 2–4 hours at reflux (60–65°C).

    • Why Slow Addition? It keeps the instantaneous concentration of the electrophile low, forcing the intramolecular reaction (Ring Close) rather than intermolecular attack (Oligomerization).[2]

  • Workup:

    • Quench with saturated NH4Cl (carefully).

    • Extract with EtOAc (x3).

    • Wash organic layer with Brine. Dry over Na2SO4.[3]

  • Purification:

    • Flash Chromatography: Silica gel.

    • Eluent: Hexanes/EtOAc (Gradient). Crucial: Add 1% Triethylamine (Et3N) to the eluent to prevent the tertiary amine product from streaking/tailing on the silica.

Visualizing the Pathway

The following diagram illustrates the competing pathways: the desired cyclization vs. the "yield killers" (dimerization and polymerization).

ReactionPath Start Start: N-Benzylaminoethanol + Methallyl Dichloride Inter Intermediate: N-Alkylated Species Start->Inter Fast N-Alkylation (Kinetic Control) Polymer WASTE: Polymerized Electrophile (The 'Goo') Start->Polymer Thermal Polymerization (No Stabilizer/High Temp) Product TARGET: 4-Benzyl-6-methylene- [1,4]oxazepane Inter->Product Intramolecular O-Alkylation (High Dilution) Dimer SIDE PRODUCT: Macrocyclic Dimer (14-membered ring) Inter->Dimer Intermolecular Attack (High Conc.)

Caption: Reaction pathway logic. Green path requires high dilution (<0.05 M) to succeed. Red paths dominate at high concentrations.

Troubleshooting Guide (FAQ)

Issue 1: "I have a lot of starting material left, even after refluxing."
  • Diagnosis: Incomplete deprotonation or "capping" of the reactive sites by moisture.

  • The Fix:

    • Check the NaH: Old NaH absorbs moisture and becomes NaOH, which is not strong enough to cleanly deprotonate the alcohol in THF. Use fresh NaH or switch to KH (Potassium Hydride) for faster kinetics.

    • Solvent Dryness: If your THF has >50 ppm water, the NaH is just drying your solvent, not deprotonating your amine.[2]

    • Catalysis: Add TBAI (10 mol%) or NaI . The exchange of Cl for I makes the electrophile significantly more reactive toward the oxygen nucleophile [1].

Issue 2: "The reaction turned into a thick, insoluble gel."
  • Diagnosis: Polymerization of the 3-chloro-2-(chloromethyl)prop-1-ene.[1] This reagent is essentially an activated diene substitute.

  • The Fix:

    • Temperature Control: Do not exceed 65°C.

    • Stabilizer: Ensure your methallyl dichloride contains a radical inhibitor (like BHT) if you are running large batches.

    • Order of Addition: Do not add the NaH to the dichloride. Always generate the nucleophile (alkoxide) first, then add the electrophile.[2]

Issue 3: "My crude NMR shows a mixture of the 7-membered ring and a 'double' mass product."
  • Diagnosis: Dimerization (Intermolecular reaction). You formed the 14-membered ring or linear oligomers.

  • The Fix: Pseudo-High Dilution .

    • Do not just dump the reagents together.

    • Dissolve the electrophile in a large volume of THF and add it dropwise to the refluxing nucleophile solution over 4 hours. This ensures that at any given second, the concentration of electrophile is near zero, forcing the nucleophile to react with itself (cyclize) rather than find a new partner [2].[2]

Issue 4: "I can't purify it. The product smears on the column."
  • Diagnosis: The tertiary amine interacts with the acidic silanols on the silica gel.

  • The Fix: Pre-treat your silica column with 1% Triethylamine/Hexanes, or include 1-2% Triethylamine (or 1% NH4OH) in your mobile phase. This blocks the acidic sites on the silica [3].

Optimization Matrix (Data-Driven Decisions)

If the NaH route is problematic for scale-up, consider these alternative conditions based on literature precedents for 1,4-oxazepanes.

ParameterCondition A (Standard)Condition B (Robust/Scale)Condition C (Sensitive)
Base NaH (2.5 eq)KOH (powdered, 4 eq)t-BuOK (2.2 eq)
Solvent THF (Reflux)Toluene (110°C)t-BuOH / THF (1:[1]1)
Catalyst TBAITBAB (Phase Transfer)None
Yield 70-75% 55-60%40-50%
Pros Cleanest crude; High yield.[1]Cheap; Water tolerant; No H2 gas.Milder; Less polymerization.
Cons Dangerous (H2); Moisture sensitive.Difficult workup (emulsions).Expensive reagents.

Advanced Troubleshooting Logic Tree

Use this decision tree to diagnose low yields in real-time.

Troubleshooting Start Yield < 50%? CheckTLC Check TLC/LCMS: Is SM remaining? Start->CheckTLC YesSM YES: Incomplete Rxn CheckTLC->YesSM NoSM NO: SM Consumed CheckTLC->NoSM CheckBase Action: 1. Dry Solvent 2. Add TBAI 3. Use Fresh NaH YesSM->CheckBase CheckSpots Check Spots: One major spot or streak? NoSM->CheckSpots Streak Streak/Baseline: Polymerization CheckSpots->Streak MultiSpot Multiple Spots: Dimerization CheckSpots->MultiSpot FixPoly Action: 1. Lower Temp 2. Add Radical Inhibitor 3. Check Reagent Purity Streak->FixPoly FixDimer Action: INCREASE DILUTION (Slow Addition) MultiSpot->FixDimer

Caption: Diagnostic logic for recovering failed reactions.

References

  • Mondanaro, K. R., & Dailey, W. P. (1998).[2][4] 3-Chloro-2-(chloromethyl)-1-propene.[1][4][5][6] Organic Syntheses, 75, 89. [Link]

  • Castillo Millán, J., et al. (2018).[2][7] A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes. Current Organic Synthesis.[7][8][9][10] [Link]

Sources

Optimization

overcoming catalyst poisoning in oxazepane ring-closing metathesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Catalyst Poisoning in Medium-Ring Heterocycle Synthesis Introduction Welcome to the Advanced Synthesis Support Center. Yo...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Catalyst Poisoning in Medium-Ring Heterocycle Synthesis

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because your oxazepane ring-closing metathesis (RCM) has stalled, decomposed, or yielded a complex mixture of isomerized byproducts.

Synthesizing 7-membered oxazepane rings via RCM presents a "perfect storm" of challenges:

  • Entropic Disadvantage: Medium-sized rings (7-8 members) are entropically more difficult to close than 5- or 6-membered rings.

  • Lewis Base Poisoning: The oxazepane core contains both an ether oxygen and an amine nitrogen. The nitrogen lone pair is a potent Lewis base that coordinates to the Ruthenium (Ru) center of Grubbs-type catalysts, quenching activity.

  • Isomerization: The prolonged reaction times required for difficult closures increase the risk of olefin migration (isomerization) driven by ruthenium hydride species.

This guide provides the diagnostic tools and chemical protocols to neutralize these threats.

Module 1: Diagnostic & Mechanistic Insight

Q: Why does my reaction stall at ~40-50% conversion despite adding more catalyst?

A: You are likely experiencing Lewis Base Catalyst Arrest , not simple thermal decomposition.

In oxazepane precursors, the nitrogen atom (even if secondary) acts as a competitive ligand. It attacks the 14-electron active Ruthenium methylidene species. This creates a thermodynamic sink—a stable Ruthenium-Amine complex that is catalytically inactive. Furthermore, this coordination often promotes the formation of Ruthenium hydrides, which catalyze the isomerization of your terminal alkene into an internal alkene (which is then unreactive to RCM).

The Poisoning Pathway [1]

The diagram below illustrates the competition between the productive metathesis cycle and the destructive nitrogen coordination pathway.

G PreCat Pre-Catalyst (Grubbs II / HG-II) Active 14e- Active Ru-Methylidene PreCat->Active Initiation Coord Substrate Coordination Active->Coord Olefin Binding Poison Inactive Ru-Amine Complex Active->Poison N-Lone Pair Attack (Fast) Prod Oxazepane Product Coord->Prod Metathesis Cycle Prod->Active Regeneration Hydride Ru-Hydride (Isomerization Agent) Poison->Hydride Decomposition

Figure 1: The kinetic competition between productive metathesis (Green) and amine-induced catalyst poisoning (Red).

Module 2: Prevention Strategy (Pre-Reaction)

Q: Which protecting group (PG) should I use for the nitrogen?

A: The choice of protecting group is the single most critical factor in oxazepane RCM. You must reduce the electron density on the nitrogen to prevent coordination.

Guideline: The basicity of the nitrogen must be obliterated. Standard amides (like Acetyl) are often insufficient due to the "rotamer effect" where the oxygen can also coordinate. Sulfonamides and Carbamates are superior.

Protecting GroupElectronic DeactivationRCM SuitabilityNotes
Free Amine (N-H) NoneCritical Failure Poisons catalyst immediately.
Benzyl (Bn) LowPoor Still Lewis basic; allows catalyst coordination.
Boc / Cbz HighGood Bulky and electron-withdrawing. Standard choice.
Tosyl (Ts) / Nosyl (Ns) Very HighExcellent Strongest deactivation. Nosyl allows easy deprotection later.
Trifluoroacetyl ExtremeModerate Excellent electronics, but can be labile or affect conformation negatively.
Q: My precursor is an oil. How do I ensure it's "Metathesis Grade"?

A: RCM is notoriously sensitive to impurities that don't show up clearly on NMR, specifically sulfur residues (from Thio-chemistry) or phosphine oxides (from Mitsunobu steps).

Protocol:

  • The CuCl Wash: If you used phosphines in previous steps, wash your organic layer with saturated aqueous CuCl solution. This sequesters phosphines.

  • Azeotropic Drying: Trace water hydrolyzes the catalyst. Dry your substrate by evaporating it with anhydrous toluene 3x times before adding the reaction solvent.

Module 3: Troubleshooting & Optimization (The "Cure")

Q: I cannot change my protecting group. How do I force the reaction to work?

A: If you are stuck with a basic nitrogen or a labile group, you must use Additives to "distract" or "shield" the catalyst.

Strategy A: Lewis Acid Scavengers (The Fürstner Method)

Add a Lewis Acid that binds to the nitrogen (and oxygen) lone pairs more strongly than the Ruthenium does, effectively "masking" the heteroatoms.

  • Reagent: Titanium(IV) isopropoxide [Ti(OiPr)₄].

  • Load: 0.2 to 1.0 equivalents relative to substrate.

  • Mechanism: Ti coordinates to the oxazepane N/O atoms, preventing them from binding to Ru.

Strategy B: Protonation (The Ammonium Salt Method)

Convert the amine into an ammonium salt. Ammonium is not a Lewis base.

  • Reagent: p-Toluenesulfonic acid (p-TSA) or HCl (anhydrous in dioxane).

  • Load: 1.05 equivalents (stoichiometric).

  • Mechanism:

    
    . The charged species cannot coordinate to Ru.
    
Strategy C: Hydride Scavengers

If you observe isomerized starting material (shifted double bond), Ru-hydrides are the culprit.

  • Reagent: 1,4-Benzoquinone.

  • Load: 10 mol%.

  • Mechanism: Oxidizes Ru-hydride species back to active Ru-carbenes or inactive stable species, preventing the isomerization cycle.

Module 4: Validated Experimental Protocols

Protocol A: Ti(OiPr)₄ Mediated RCM

Best for substrates with acid-sensitive groups (e.g., acetals) where HCl cannot be used.

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon.

  • Solvent: Add anhydrous Dichloromethane (DCM) to achieve a concentration of 0.005 M (High dilution is critical for 7-membered rings to favor intramolecular closure).

  • Scavenger: Add Ti(OiPr)₄ (0.3 equiv) via syringe. Stir for 20 minutes at room temperature. This "pre-complexation" period is vital.

  • Catalyst: Add Grubbs II or Hoveyda-Grubbs II (5-10 mol%) as a solid in one portion.

  • Reflux: Heat to reflux (40°C) for 12–24 hours.

  • Workup (Critical):

    • Cool to room temperature.[2]

    • Add 1M NaOH or Rochelle's Salt solution and stir vigorously for 1 hour to break the Titanium emulsion.

    • Filter through a pad of Celite.[2]

    • Concentrate and purify via silica gel chromatography.

Protocol B: The "Ammonium Salt" Method

Best for basic amines (secondary or tertiary) that are otherwise unprotected.

  • Salt Formation: Dissolve the amine precursor in DCM. Add 1.05 equiv of p-TSA (anhydrous). Stir for 15 minutes. Ensure the substrate is fully protonated (check pH on wet paper if unsure, should be strongly acidic).

  • Solvent Removal: Evaporate the DCM to leave the dry ammonium salt.

  • Reaction: Re-dissolve the salt in anhydrous DCM (0.005 M).

    • Note: If solubility is poor in DCM, use 10% Hexafluoroisopropanol (HFIP) in DCM, though this is expensive.

  • Catalyst: Add Grubbs II (5-10 mol%) .

  • Reflux: Heat to reflux under Argon.

  • Workup:

    • Quench with saturated NaHCO₃ to deprotonate the product back to the free amine.

    • Extract with DCM.

Module 5: Decision Tree for Optimization

Use this logic flow to determine your next experiment.

DecisionTree Start Start: Oxazepane RCM Fails CheckPG Is Nitrogen Protected with Ts, Ns, or Boc? Start->CheckPG NoPG No (Free Amine/Benzyl) CheckPG->NoPG No YesPG Yes CheckPG->YesPG Yes ActionProtect Action: Reprotect with Tosyl or use Protocol B (HCl Salt) NoPG->ActionProtect CheckIsom Do you see isomerized starting material? YesPG->CheckIsom YesIsom Yes (Hydrides present) CheckIsom->YesIsom Yes NoIsom No (Just low conversion) CheckIsom->NoIsom No ActionBQ Action: Add 10 mol% 1,4-Benzoquinone YesIsom->ActionBQ ActionTi Action: Use Protocol A (Add Ti(OiPr)4) NoIsom->ActionTi

Figure 2: Troubleshooting logic for optimizing RCM conditions.

References

  • Fürstner, A., et al. "Olefin Metathesis in Organic Synthesis." Journal of the American Chemical Society, 1996. (Establishing the use of Ti(OiPr)4 as a scavenger for N/O heteroatoms).

  • Grubbs, R. H., et al. "The Mechanism of Ruthenium-Catalyzed Olefin Metathesis." Journal of the American Chemical Society, 1997. (Fundamental mechanistic insights into catalyst decomposition).

  • Fogg, D. E., et al. "Decomposition of Ruthenium Metathesis Catalysts by Amines." ACS Catalysis, 2014. (Detailed study on how amines attack the methylidene species).

  • Wright, D. L., et al. "Ring-Closing Metathesis of Nitrogen-Containing Systems." Organic Letters, 2001. (Protocols for using ammonium salts in RCM).

  • Hong, S. H., & Grubbs, R. H. "Prevention of Olefin Isomerization in RCM." Journal of the American Chemical Society, 2006. (Use of Benzoquinones to suppress hydride formation).

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 4-Benzyl-6-methylene-[1,4]oxazepane

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-Benzyl-6-methylene-[1,4]oxazepane (CAS: 1341035-78-6).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-Benzyl-6-methylene-[1,4]oxazepane (CAS: 1341035-78-6).

Due to its unique structural motifs—a hydrophilic 1,4-oxazepane core, a highly hydrophobic N-benzyl group, and a reactive exocyclic 6-methylene alkene—this scaffold presents specific solubility and reactivity challenges. Below, we address the most common troubleshooting scenarios encountered during in vitro biological assays and chemical synthesis.

Section 1: Troubleshooting Aqueous Solubility for In Vitro Assays

Q: Why does 4-Benzyl-6-methylene-[1,4]oxazepane precipitate when diluted from a DMSO stock into standard PBS (pH 7.4)?

A: This is a classic "solvent-shift" precipitation issue driven by the molecule's ionization state and lipophilicity. The unsubstituted 1,4-oxazepane ring has a predicted pKa of ~10.01 , but N-benzylation inductively shifts the pKa of the tertiary amine down to approximately 8.5–9.3 .

At a physiological pH of 7.4, a significant fraction of the compound exists as the unprotonated free base. The hydrophobic benzyl group and the exocyclic methylene drastically increase the partition coefficient (LogP), making this free base highly insoluble in water. When the DMSO stock is introduced to the aqueous buffer, the local concentration of the free base rapidly exceeds its thermodynamic solubility limit, causing the molecules to aggregate and crash out of solution.

Q: How can I formulate this compound for cell-based assays without causing solvent toxicity?

A: To maintain solubility without disrupting cellular integrity, you must lower the dielectric constant of the aqueous phase using a ternary co-solvent system. Polyethylene glycol 400 (PEG400) and polysorbates (like Tween-80) are highly effective at solvating lipophilic tertiary amines. They form micro-emulsions that encapsulate the hydrophobic benzyl moiety and disrupt the crystalline lattice energy of the free base .

Protocol 1: Preparation of a 10 mM Assay-Ready Master Stock

This protocol is self-validating: a successful formulation will remain optically clear upon 1:200 dilution into standard culture media.

  • Initial Solvation: Weigh the required mass of 4-Benzyl-6-methylene-[1,4]oxazepane (free base) and dissolve it in 100% anhydrous DMSO to create a 50 mM stock. Vortex vigorously until the solution is completely clear and free of particulates.

  • Vehicle Preparation: In a separate sterile tube, prepare a vehicle mixture consisting of 40% PEG400 and 10% Tween-80 in cell culture-grade water.

  • Controlled Dilution: Slowly add 1 part of the 50 mM DMSO stock to 4 parts of the vehicle mixture dropwise while continuously vortexing. Rapid addition will cause localized precipitation.

  • Final Yield: This yields a 10 mM master stock formulated in 20% DMSO, 32% PEG400, and 8% Tween-80.

  • Assay Application: Dilute this master stock 1:200 directly into your final assay media. The final solvent concentrations in the well will be 50 µM compound, 0.1% DMSO, 0.16% PEG400, and 0.04% Tween-80—well below the cytotoxicity threshold for most mammalian cell lines.

Section 2: Troubleshooting Solvent Selection for Chemical Synthesis

Q: I am attempting to functionalize the 6-methylene group (e.g., via epoxidation or hydroboration), but I am observing poor yields, degradation, and N-oxidation. What solvent system should I use?

A: The exocyclic double bond at the 6-position is electronically isolated, meaning it requires highly reactive electrophiles (like mCPBA for epoxidation or borane complexes for hydroboration) to achieve functionalization. However, the tertiary amine at the 4-position is highly nucleophilic. In standard organic solvents, the amine's lone pair will outcompete the alkene, reacting with the electrophile to form an N-oxide or a Lewis acid-base complex .

To resolve this, you must "deactivate" the amine prior to the reaction. This is achieved by pre-forming the amine salt using a strong acid in an aprotic solvent. Protonation ties up the nitrogen's lone pair, directing the electrophile exclusively to the exocyclic alkene.

Protocol 2: Alkene Functionalization via Amine Deactivation

This protocol utilizes pH-dependent partitioning to validate the successful release of the functionalized product during workup.

  • Salt Formation: Dissolve 1.0 equivalent of 4-Benzyl-6-methylene-[1,4]oxazepane in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Protonation (Deactivation): Cool the solution to 0 °C using an ice bath. Add 1.05 equivalents of anhydrous Trifluoroacetic acid (TFA) dropwise. Stir for 15 minutes to ensure complete salt formation.

  • Reagent Addition: Add your electrophilic reagent (e.g., 1.2 equivalents of mCPBA) in small portions to control the exotherm. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Workup & Validation: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize excess oxidant. At this stage, the product is still a water-soluble TFA salt. Critical Step: Basify the aqueous layer to exactly pH 10 using 1M NaOH. The solution will turn cloudy as the functionalized free base is liberated. Extract the liberated free base with Ethyl Acetate (EtOAc) (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Section 3: Quantitative Data Summaries

Table 1: Physicochemical Properties & Predicted Solubility
PropertyEstimated ValueImplication for Solvation Strategy
Core pKa (1,4-oxazepane) ~10.01Highly basic; fully protonated at low pH.
Benzylated pKa 8.5 – 9.3Partially protonated at physiological pH (7.4); prone to precipitation.
LogP (Predicted) 2.5 – 3.0Highly lipophilic free base; requires hydrophobic encapsulation (e.g., PEG400).
H-Bond Acceptors 2 (N, O)Capable of coordinating with protic solvents or Lewis acids.
Table 2: Recommended Solvent Systems by Application
ApplicationPrimary SolventCo-Solvent / AdditiveMechanistic Rationale
In Vitro Bioassays Water / PBS10-40% PEG400, 1-10% Tween-80Lowers dielectric constant; prevents solvent-shift precipitation of the free base.
Alkene Functionalization Anhydrous DCMTFA or HCl (1.05 eq)Protonates the tertiary amine, deactivating the lone pair against electrophiles.
General Storage Anhydrous DMSONonePrevents hydrolysis of the alkene; forms a stable master stock at -20 °C.

Section 4: Decision Workflow for Solvent Optimization

Use the following logical workflow to determine the optimal solvent conditions for your specific experimental needs.

SolventOptimization Start 4-Benzyl-6-methylene- [1,4]oxazepane App Intended Application? Start->App Bio In Vitro / Bioassays App->Bio Chem Chemical Synthesis App->Chem pHCheck Is pH < 7.0 acceptable? Bio->pHCheck RxnType Reaction at Alkene? Chem->RxnType AqueousLow Use Acidic Buffer (e.g., 0.1M HCl/Saline) High Solubility pHCheck->AqueousLow Yes AqueousPhys Use Co-solvents (5% DMSO, 10% PEG400) Prevent Precipitation pHCheck->AqueousPhys No (Physiological) Protect Pre-form Salt (HCl/TFA) Use Aprotic (DCM/THF) RxnType->Protect Yes (e.g., Epoxidation) Standard Standard Aprotic (DMF, DMSO, MeCN) RxnType->Standard No (e.g., N-deprotection)

Workflow for selecting the optimal solvent system based on the intended experimental application.

References

  • 1,4-Oxazepane - Physico-chemical Properties. ChemBK Database. Available at:[Link]

  • Benzylamine | CID 7504. National Center for Biotechnology Information. PubChem Compound Summary. Available at: [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. Strickley, R. G. Pharmaceutical Research. Available at:[Link]

  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry, ACS Publications. Available at:[Link]

Optimization

Section 1: Thermodynamic &amp; Kinetic Barriers (The 7-Membered Ring Problem)

Welcome to the Advanced Diagnostics & Technical Support Center for 7-membered N,O-heterocycle synthesis. Forming 1,4-oxazepanes is notoriously difficult due to severe entropic and enthalpic barriers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics & Technical Support Center for 7-membered N,O-heterocycle synthesis. Forming 1,4-oxazepanes is notoriously difficult due to severe entropic and enthalpic barriers. This guide provides field-proven, mechanistically grounded solutions for researchers facing cyclization failures during drug development and scaffold synthesis.

Q: Why does my linear precursor oligomerize instead of forming the 1,4-oxazepane ring?

Diagnostic Answer: The synthesis of medium-sized heterocycles represents a significant synthetic challenge. A head-to-tail cyclization often fails because of an1[1]. When the rate of intramolecular collision is low, intermolecular reactions naturally dominate, leading to high-molecular-weight oligomers.

Causality & Solution: To overcome this, you must alter the conformational bias of the linear chain. The application of the 2[2] is highly effective here. By substituting hydrogen atoms on the molecular chain with bulky alkyl groups, the internal bond angle is sterically compressed. This forces the reactive ends closer together, significantly accelerating intramolecular cyclization over intermolecular oligomerization.

G Start Analyze Crude Mixture (LC-MS / NMR) Oligo High MW Byproducts (Oligomerization) Start->Oligo Mass > Expected NoRxn Starting Material Recovered Start->NoRxn Mass = Expected Action1 Increase Dilution (< 0.005 M) Oligo->Action1 Kinetic Control Action2 Apply Thorpe-Ingold (Gem-dialkyl substitution) Oligo->Action2 Thermodynamic Control Action3 Check Leaving Group & Catalyst Activation NoRxn->Action3 Reactivity Issue

Diagnostic workflow for differentiating and resolving oligomerization vs. non-reactivity.

Section 2: Protecting Group & Conformational Preorganization

Q: I am attempting to synthesize a 1,4-oxazepane-2,5-dione from an amino acid precursor, but ring closure completely fails. Is the amide bond the issue?

Diagnostic Answer: Yes. If your precursor contains a secondary carboxylic amide, it inherently prefers a trans-conformation to minimize steric repulsion. This orientation points the reactive termini away from each other, 1[1].

Causality & Solution: The solution is conformational preorganization. N-acyl amino acids lacking a third substituent at the nitrogen will fail to close. By installing a removable N-protecting group, such as a1[1], you introduce steric bulk that forces the linear precursor into the required cis-conformation, aligning the chain for successful cyclization.

G Linear Linear Precursor (Secondary Amide) Trans Trans-Amide Conformer (No Cyclization) Linear->Trans Default State Protect Add N-Protecting Group (e.g., PMB) Trans->Protect Intervention Cis Cis-Amide Conformer (Preorganized) Protect->Cis Steric Repulsion Oxazepane 1,4-Oxazepane-2,5-dione (Successful Cyclization) Cis->Oxazepane Ring Closure

Logical relationship between N-protection and forced cis-amide conformational preorganization.

Section 3: Nucleophilic Substitution & Etherification Issues

Q: My Brønsted acid-catalyzed intramolecular etherification yields complex mixtures instead of the 1,4-oxazepane. What are the critical parameters?

Diagnostic Answer: Intramolecular etherification of N-tethered bis-alcohols relies on the generation of a carbocation intermediate. Because 7-membered ring closure is slow, the carbocation must be sufficiently stable to survive until the intramolecular nucleophilic attack occurs. If the carbocation is unstable (e.g., primary or secondary aliphatic), competing pathways like E1 elimination or intermolecular trapping will dominate.

Causality & Solution: Substrate design (incorporating benzylic stabilization) and strict temperature control in a coordinating solvent like p-dioxane are 3[3].

Table 1: Effect of Reaction Parameters on 1,4-Oxazepane Yield via Intramolecular Etherification

Substrate (R-group)CatalystSolventTemp (°C)Yield (%)Major ByproductCausality / Mechanistic Note
Aliphatic (R=H)H₂SO₄p-Dioxane100< 10%OligomersLack of carbocation stability leads to intermolecular trapping.
Benzylic (R=Ph)H₂SO₄p-Dioxane10078%NoneStable benzylic carbocation facilitates controlled intramolecular attack.
Benzylic (R=Ph)H₂SO₄p-Dioxane250%Unreacted SMInsufficient thermal energy to overcome 7-membered ring strain.
Aliphatic (R=Me)H₂SO₄p-Dioxane10025%AlkenesCompeting E1 elimination outpaces the slow 7-endo cyclization.

Section 4: Intramolecular Mitsunobu Cyclization Failures

Q: How can I optimize an intramolecular Mitsunobu reaction to form the oxazepane ether linkage without excessive elimination byproducts?

Diagnostic Answer: The Mitsunobu betaine intermediate is highly reactive. In 7-endo or 7-exo-tet cyclizations, the slow rate of ring closure allows side reactions to dominate if the local concentration of the activated alcohol is too high. Alternatively, researchers often bypass the difficult intramolecular Mitsunobu by using an4[4] to close the 7-membered ring.

If a direct intramolecular Mitsunobu is required, you must use a self-validating, pseudo-high-dilution protocol to enforce kinetic control.

Protocol: Self-Validating Intramolecular Mitsunobu Cyclization

Methodology for High-Fidelity 1,4-Oxazepane Formation

  • Pre-reaction Drying (Validation Step): Dissolve the linear diol/amino-alcohol precursor (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous toluene. Perform azeotropic distillation under reduced pressure to remove trace water.

    • Validation Check: Karl Fischer titration of the final anhydrous THF solvent must read < 50 ppm H₂O to prevent premature hydrolysis of the betaine intermediate.

  • High-Dilution Setup: Re-dissolve the dried mixture in anhydrous THF to achieve a final substrate concentration of 0.005 M. Cool the reaction vessel to 0 °C under an argon atmosphere.

  • Syringe-Pump Activation: Dilute DIAD (1.5 equiv) in anhydrous THF (10 mL). Add this solution to the reaction mixture via a syringe pump at a rate of 0.05 mL/min.

    • Causality: Slow addition maintains an infinitesimally low concentration of the activated betaine, statistically favoring intramolecular closure over intermolecular oligomerization.

  • In-Process Control (IPC): 30 minutes after the addition is complete, sample the reaction.

    • Validation Check: The yellow color of DIAD should fade, and LC-MS should confirm the absence of the unactivated starting material. If the mass of the starting material + PPh₃ (mass + 262) is observed, the betaine has formed but cyclization is stalled (requiring gentle heating to 25 °C).

  • Workup & Precipitation: Concentrate the mixture to 10% of its volume. Add cold diethyl ether aggressively.

    • Validation Check: The immediate precipitation of a white solid (triphenylphosphine oxide, TPPO) confirms successful phosphine oxidation and completion of the thermodynamic cycle. Filter and purify the filtrate via silica gel chromatography.

References

1.1 - The Journal of Organic Chemistry (ACS Publications) 2.3 - Bentham Science Publishers 3.4 - ACS Publications 4.2 - Modern Approaches in Chemical and Biological Sciences

Sources

Troubleshooting

Technical Support Center: Preserving Exocyclic Methylene Groups in Oxazepanes

Welcome to the Application Support Portal. 1,4-Oxazepanes are conformationally rich 7-membered -scaffolds highly valued in drug discovery and compound library assembly[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. 1,4-Oxazepanes are conformationally rich 7-membered


-scaffolds highly valued in drug discovery and compound library assembly[1]. The incorporation of an exocyclic methylene group (=CH₂) provides a versatile handle for late-stage functionalization (e.g., spirocyclization, cross-coupling)[2]. However, researchers frequently encounter the spontaneous isomerization of this exocyclic double bond to the endocyclic position.

This guide provides mechanistic insights, troubleshooting workflows, and field-proven, self-validating protocols to maintain kinetic control over your oxazepane scaffolds.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q: Why does the exocyclic methylene group in my oxazepane isomerize so readily? A: The isomerization is strictly driven by thermodynamics. Seven-membered rings inherently possess significant transannular strain. Moving the double bond inside the ring (endocyclic) increases the substitution of the alkene (following Zaitsev’s rule) and maximizes the Isomerization Stabilization Energy (ISE), which relieves overall ring strain[3]. The exocyclic form is the kinetic product, while the endocyclic form acts as the thermodynamic sink.

Q: What reaction conditions trigger this 1,3-hydrogen shift? A: The shift is highly susceptible to both acid and base catalysis, as well as transition-metal interactions[4].

  • Base-Catalysis: Strong bases deprotonate the acidic allylic protons on the oxazepane ring, forming a resonance-stabilized allylic anion that reprotonates at the terminal carbon to yield the endocyclic alkene[5].

  • Acid-Catalysis: Protic acids protonate the terminal =CH₂, generating a tertiary carbocation at the ring junction, followed by the rapid elimination of an adjacent ring proton.

IsomerizationMechanism Exo Exocyclic Methylene Oxazepane (Kinetic Product) Carbocation Tertiary Carbocation Intermediate Exo->Carbocation Strong Acid (H+) Protonation AllylAnion Allylic Anion Intermediate Exo->AllylAnion Strong Base (B-) Deprotonation Endo Endocyclic Alkene Oxazepane (Thermodynamic Product) Carbocation->Endo -H+ Elimination AllylAnion->Endo +H+ Reprotonation

Mechanistic pathways of acid- and base-catalyzed exocyclic to endocyclic isomerization.

Part 2: Quantitative Data & Reagent Compatibility

To maintain kinetic control over the exocyclic methylene group, reagent selection is critical. The table below summarizes the compatibility of common reagents with these sensitive scaffolds.

Reagent ClassHigh-Risk Reagents (Avoid)Thermodynamic ConsequenceRecommended Alternatives (Kinetic Control)
N-Deprotection Acids TFA, conc. HCl, HBr/AcOHRapid protonation of =CH₂; >95% endocyclic conversion.TMSOTf / 2,6-Lutidine; or switch to Alloc/Fmoc groups.
Alkylating Bases NaH, KOtBu, LDAAllylic deprotonation; base-mediated 1,3-H shift[5].K₂CO₃, Cs₂CO₃, DIPEA, or phase-transfer catalysis.
Cross-Coupling Catalysts Pd(OAc)₂ / PPh₃ (Standard)

-hydride elimination favors endocyclic alkene.
Pd(dppf)Cl₂ with Ag₂CO₃ additive (suppresses isomerization).

Part 3: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Isomerization During N-Boc Deprotection

Symptom: After treating the N-Boc-oxazepane with standard 20% TFA in DCM, NMR analysis shows the disappearance of terminal =CH₂ protons (


 ~4.8 ppm) and the appearance of an internal alkene proton (

~5.8 ppm). Solution: Shift from Brønsted acid to mild Lewis acid deprotection to prevent carbocation formation.

Protocol 1: TMSOTf-Mediated Boc Cleavage Causality: TMSOTf selectively activates the carbamate carbonyl oxygen without providing the protic source required to protonate the exocyclic alkene. 2,6-lutidine acts as a non-nucleophilic acid scavenger.

  • Preparation: Dissolve N-Boc-exocyclic-oxazepane (1.0 eq) in anhydrous DCM (0.1 M) under an inert N₂ atmosphere. Cool the reaction flask to 0 °C.

  • Activation: Add 2,6-lutidine (3.0 eq) dropwise, followed by the slow, dropwise addition of TMSOTf (2.0 eq).

  • In-Process Validation: Stir for 2 hours at 0 °C. Quench a 50 µL aliquot in saturated aqueous NaHCO₃, extract with EtOAc, and spot on a TLC plate. The product should be ninhydrin-positive, confirming Boc removal.

  • Quench & Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ at 0 °C. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: Run ¹H-NMR. Confirm the preservation of two distinct singlets (or doublets) at

    
     4.6–5.0 ppm (exocyclic =CH₂) and the strict absence of a multiplet at 
    
    
    
    5.5–6.5 ppm.
Issue 2: Base-Catalyzed Migration During N-Alkylation

Symptom: Alkylating the free oxazepane amine using NaH and an alkyl halide yields the N-alkylated endocyclic product due to a base-mediated 1,3-H shift[5]. Solution: Use mild, heterogeneous basic conditions to prevent allylic deprotonation.

Protocol 2: Mild N-Alkylation using Phase-Transfer Conditions

  • Preparation: Dissolve the oxazepane amine (1.0 eq) and the desired alkyl halide (1.2 eq) in anhydrous MeCN.

  • Base Addition: Add finely powdered, oven-dried K₂CO₃ (2.5 eq). Crucial: Avoid strong soluble bases like KOtBu or LDA.

  • Reaction: Stir at 40 °C. Do not exceed 50 °C to strictly maintain kinetic control over the double bond.

  • Validation Checkpoint: Monitor via LC-MS. Because the mass of the exocyclic and endocyclic isomers is identical, rely on ¹H-NMR of crude aliquots to ensure the allylic protons (typically

    
     3.2-3.5 ppm) remain intact and unshifted.
    

DeprotectionWorkflow Start N-Protected Exocyclic Methylene Oxazepane CheckPG Identify Protecting Group Start->CheckPG Boc Boc Group CheckPG->Boc Fmoc Fmoc Group CheckPG->Fmoc Alloc Alloc Group CheckPG->Alloc BocPath Avoid TFA/HCl. Use TMSOTf / 2,6-Lutidine (0°C, DCM) Boc->BocPath FmocPath Use mild secondary amine (e.g., 20% Piperidine in DMF) Monitor time strictly Fmoc->FmocPath AllocPath Pd(PPh3)4, Dimedone (Neutral conditions) Alloc->AllocPath Success Intact Exocyclic Methylene Oxazepane Isolated BocPath->Success FmocPath->Success AllocPath->Success

Decision tree for selecting deprotection workflows to preserve the exocyclic double bond.

References

  • Kovari, D., et al. "Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly." nih.gov.
  • Ishimoto, K., et al. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • "Chemo-enzymatic synthesis of the exocyclic olefin isomer of thymidine monophosph
  • "The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogen
  • "Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transform

Sources

Optimization

efficient removal of benzyl protecting groups from 1,4-oxazepanes

This guide serves as a specialized technical support resource for researchers encountering difficulties in the N-debenzylation of 1,4-oxazepane scaffolds . It synthesizes mechanistic insights with practical troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers encountering difficulties in the N-debenzylation of 1,4-oxazepane scaffolds . It synthesizes mechanistic insights with practical troubleshooting steps to ensure high yields and structural integrity.

Subject: Troubleshooting & Optimization of Benzyl (Bn) Group Removal from 1,4-Oxazepane Cores. Applicable Substrates: 4-benzyl-1,4-oxazepanes, benzo[1,4]oxazepines, and related 7-membered heterocycles.[1] Primary Goal: Efficient cleavage of the C–N bond without compromising the ether linkage or racemizing stereocenters.

Quick Diagnostic: Which Method Should I Choose?

Before proceeding, select your workflow based on your substrate's functionality.[1][2]

DebenzylationDecision Start Start: 1,4-Oxazepane Substrate Halogens Are halogen substituents (Cl, Br, I) present on the scaffold? Start->Halogens PdC Method A: Catalytic Hydrogenation (Pd/C or Pd(OH)2) Halogens->PdC No ACE Method B: ACE-Cl / Methanolysis (Chemical Cleavage) Halogens->ACE Yes (Avoids dehalogenation) CheckFail Did Method A fail? (Incomplete conversion/Poisoning) PdC->CheckFail Low Yield AcidSens Is the substrate acid-sensitive? CheckFail->AcidSens Yes AcidSens->ACE If robust Transfer Method C: Transfer Hydrogenation (NH4HCO2 / Pd-C) AcidSens->Transfer Try milder reduction

Figure 1: Decision matrix for selecting the optimal debenzylation strategy based on substrate functionality.

Protocol A: Catalytic Hydrogenation (The Gold Standard)

Standard Conditions:


 (1 atm to 50 psi), 10% Pd/C, MeOH or EtOH, RT.[1][2]
Troubleshooting Guide

Q1: My reaction is stalling at 50% conversion despite fresh catalyst. What is happening?

  • Diagnosis: Amine Poisoning. The product (secondary amine) is often more basic than the starting material (tertiary amine).[1][2] It binds tightly to the Pd surface, blocking active sites.[1][2]

  • Solution: Protonate the amine to reduce its affinity for the catalyst.[2]

    • Add Acid: Add 1.0–2.0 equivalents of HCl (1M in ether) or Acetic Acid (AcOH) to the reaction mixture.[1][2]

    • Switch Catalyst: Use Pearlman’s Catalyst (

      
      ) .[1][2] It is significantly more active for N-debenzylation and less susceptible to poisoning.
      

Q2: I observe loss of the halogen substituent (dehalogenation).

  • Diagnosis: Pd/C facilitates oxidative addition into C–X bonds (Cl, Br, I) under hydrogenation conditions.[1][2]

  • Solution:

    • Switch to Method B (ACE-Cl) immediately.

    • Alternative: If you must use hydrogenation, add a poison like potassium carbonate (

      
      )  or use sulfided platinum on carbon (
      
      
      
      ), though yields for N-debenzylation may suffer.[1][2]

Q3: The 1,4-oxazepane ring is opening.

  • Diagnosis: Acid-catalyzed ether cleavage. If you are using strong acidic conditions (e.g., concentrated HCl/MeOH) to prevent poisoning, the ether linkage in the 7-membered ring may hydrolyze.[1][2]

  • Solution:

    • Buffer the system. Use Ammonium Formate (Transfer Hydrogenation) instead of

      
       gas/acid.[1][2]
      
    • Maintain pH > 4. Use Acetic Acid instead of mineral acids.

Protocol B: ACE-Cl Dealkylation (The Chemoselective Alternative)

Reagent: 1-Chloroethyl chloroformate (ACE-Cl).[2] Mechanism: Formation of a carbamate intermediate followed by methanolysis.

Experimental Workflow
StepActionCritical Note
1. Acylation Dissolve substrate in 1,2-dichloroethane (DCE) . Add 1.2–1.5 equiv ACE-Cl and proton sponge (optional).[2] Reflux (83°C) for 2–4 h.[1][2]Monitor disappearance of SM by TLC. The intermediate is a carbamate, not the amine.
2.[2] Evaporation Remove solvent completely under vacuum.Residual ACE-Cl can cause side reactions in the next step.
3. Methanolysis Redissolve residue in Methanol (MeOH) .[1][2][3] Reflux for 1–2 h.This step decomposes the carbamate to release the free amine,

, and acetaldehyde.
4.[1][2] Workup Evaporate MeOH. The product is the HCl salt of the amine.[2]Do not base wash if the free amine is water-soluble (see Purification).[2]
Troubleshooting Guide

Q1: I see a new spot on TLC, but it's not the amine.

  • Diagnosis: You are looking at the ACE-carbamate intermediate .

  • Solution: This is normal.[2] You must perform the methanolysis step (reflux in MeOH) to cleave this intermediate and reveal the secondary amine.[2]

Q2: My yield is low due to decomposition.

  • Diagnosis: Thermal instability.

  • Solution: Switch solvent from DCE (bp 83°C) to DCM (bp 40°C) and reflux longer (12–24 h). Milder temperatures often preserve the oxazepane ring integrity.

Protocol C: Purification & Isolation (The "Hidden" Hurdle)

1,4-Oxazepanes are polar ethers.[1][2] Removing the benzyl group exposes a secondary amine, significantly increasing polarity and water solubility.[1][2]

Q: I lost my product during the aqueous workup.

  • Cause: The free amine (1,4-oxazepane) is likely water-soluble at neutral/acidic pH.[2]

  • Solution:

    • Avoid Aqueous Workup: If using Method A (Hydrogenation), simply filter through Celite and evaporate.[1][2]

    • In-situ Protection: If the free amine is volatile or hard to handle, add

      
        (di-tert-butyl dicarbonate) and 
      
      
      
      directly to the crude mixture before attempting isolation. Purify as the N-Boc protected species.
    • Salt Formation: Isolate as the HCl or oxalate salt, which precipitates from non-polar solvents like ether or hexane.[2]

Comparative Data: Method Efficiency
FeatureCatalytic Hydrogenation (

, Pd/C)
ACE-Cl MethodTransfer Hydrogenation
Primary Use Standard substratesHalogenated substratesSafety / Scale-up
Reaction Time 4–16 hours6–12 hours (2 steps)1–4 hours
Halogen Tolerance Poor (Debromination risk)Excellent Moderate
Cost LowModerateLow
Atom Economy High (Toluene byproduct)Low (Reagent stoichiometric)Moderate
References
  • Mechanism of ACE-Cl Cleavage

    • Olofson, R. A., et al.[1][2] "A new reagent for the selective dealkylation of tertiary amines." Journal of Organic Chemistry, 1984.[1][2] [1][2]

  • Catalytic Hydrogenation of N-Benzyl Groups

    • Rylander, P. N.[1][2] Hydrogenation Methods. Academic Press, 1985.[1][2] (Standard text on catalyst poisoning and solvent effects).

  • Synthesis and Deprotection of 1,4-Oxazepanes

    • Journal of Organic Chemistry, 2023.[1][2] "Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization." (Details Pd/C deprotection of N-Bn benzoxazepines). [1][2]

  • Transfer Hydrogenation Protocols

    • Ram, S., & Ehrenkaufer, R. E.[1][2] "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions."[2] Synthesis, 1988.[1][2]

Sources

Troubleshooting

Technical Support Center: Resolving Chiral Chromatographic Separation Issues for Oxazepane Enantiomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers who misdiagnose poor chiral resolution of oxazepane derivatives—particularly 3-hydroxy-1,4-b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers who misdiagnose poor chiral resolution of oxazepane derivatives—particularly 3-hydroxy-1,4-benzodiazepines like oxazepam—as a stationary phase failure. In reality, you are likely battling fundamental molecular kinetics.

This guide is designed to move beyond basic column screening. Here, we address the root chemical causes of separation failures, provide thermodynamic workarounds, and detail self-validating protocols to ensure absolute stereochemical integrity in your analytical and preparative workflows.

Part 1: Troubleshooting the "Plateau" Phenomenon (On-Column Enantiomerization)

Q: Why do my oxazepam enantiomer peaks coalesce into a smeared plateau during HPLC analysis, regardless of the chiral column I use?

A: You are observing on-column enantiomerization, not a lack of column selectivity. Oxazepanes with a chiral center at the C3 position undergo reversible enantiomerization (racemization) in aqueous and protic media.

The causality lies in the thermodynamics of the molecule. The

[1]. At a standard room temperature of 25°C, the half-life (

) of the enantiomerization process is roughly 21 minutes[1]. Because a typical HPLC run takes between 10 to 30 minutes, the molecules are literally flipping their stereochemical configuration while they are migrating through the column. The result is a characteristic peak coalescence—a raised plateau sandwiched between the unreacted (R) and (S) peaks[2].

Kinetics A Injection of Oxazepane Racemate (e.g., Oxazepam) B Column Temperature Assessment A->B C T > 15°C Kinetic Energy > Activation Barrier B->C Standard HPLC Conditions D T < 13°C Kinetic Energy < Activation Barrier B->D Sub-Ambient Cooling E Rapid On-Column Enantiomerization (t½ ≈ 21 min) C->E F Configurational Stability Maintained (Kinetics Frozen) D->F G Result: Peak Coalescence (Plateau Formation) E->G Interconversion rate ≈ Elution rate H Result: Baseline Resolution (Rs > 1.5) F->H Enthalpy-controlled separation

Fig 1: Thermodynamic control of on-column oxazepane enantiomerization.

Quantitative Thermodynamic Parameters

To successfully separate these compounds, you must manipulate the environment to freeze the kinetics. Below is a summary of the critical thermodynamic data governing oxazepam separation:

ParameterValueChromatographic Implication
Activation Free Energy (

)
~90 kJ/molLow enough to permit rapid interconversion at room temperature.
Half-life (

) at 25°C
~21 minutesMatches standard HPLC elution times, causing the plateau effect.
Coalescence Temperature Range 15°C to 25°CThe "danger zone" for chiral HPLC analysis; yields fused peaks.
Configurational Stability Temp < 13°CThe required column temperature to achieve baseline resolution.

Part 2: Modality Selection & Stationary Phases

Q: Which chromatographic modality and Chiral Stationary Phase (CSP) should I choose for my specific oxazepane derivative?

A: The choice depends entirely on whether you are analyzing a classic 3-hydroxy-1,4-benzodiazepine (which is highly prone to racemization) or a novel 1,4-oxazepane drug scaffold (which is generally more stable but requires high-throughput preparative scaling).

  • For Classic 3-Hydroxy-1,4-benzodiazepines (e.g., Oxazepam, Lorazepam): You must use

    [3]. Alternatively, Capillary Electrophoresis (CE) utilizing  provides an excellent, rapid orthogonal method[4].
    
  • For Novel 1,4-Oxazepane Scaffolds: Modern drug discovery heavily favors[5]. SFC uses non-protic supercritical

    
    , which eliminates the aqueous environments that catalyze ring-opening racemization, while offering run times under 5 minutes.
    

Modality Start Select Oxazepane Analyte Type Structural Class? Start->Type Class1 3-Hydroxy-1,4-benzodiazepines (Oxazepam, Lorazepam) Type->Class1 Class2 Novel 1,4-Oxazepane Scaffolds (Drug Intermediates) Type->Class2 Risk High Racemization Risk in Protic Media Class1->Risk SFC SFC (Supercritical Fluid) High Throughput Class2->SFC Chiralpak AD-H MeOH/NH3 Modifier HPLC Sub-Ambient HPLC (Chirobiotic T or β-CD) Risk->HPLC Temp < 13°C CE Capillary Electrophoresis (Sulfated β-CD) Risk->CE Fast Separation

Fig 2: Decision matrix for optimal chiral separation of oxazepanes.

CSP and Modality Selection Guide
Analyte ClassRecommended ModalityChiral Stationary Phase (CSP)Mobile Phase / Buffer Notes
3-Hydroxy-1,4-benzodiazepines Sub-Ambient HPLC

-Cyclodextrin or Chirobiotic T
MeOH/TEA/Acetic Acid; Temp < 13°C
3-Hydroxy-1,4-benzodiazepines CE (DMEKC)Highly Sulfated

-CD (HS

CD)
20 mM Borate buffer, pH 9.0, 15% MeOH
1,4-Oxazepane Scaffolds SFCAmylose-based (Chiralpak AD-H)60%

/ 40% MeOH with 5mM Ammonia

Part 3: Validated Troubleshooting Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in system suitability checks that prove the separation is governed by your controlled parameters, not by random artifactual variance.

Protocol A: Sub-Ambient Chiral HPLC for Oxazepam Enantiomers

Use this protocol when analyzing highly labile 3-hydroxybenzodiazepines where baseline resolution is required for accurate enantiomeric excess (ee%) determination.

Step-by-Step Methodology:

  • System Preparation: Equip your HPLC with a Peltier-cooled column compartment capable of maintaining temperatures down to 0°C. Install a

    
    -cyclodextrin derivatized bonded CSP or a Chirobiotic T column.
    
  • Mobile Phase Compounding: Prepare a mobile phase of Methanol / Triethylamine (TEA) / Acetic Acid (Hac) in a 100/0.1/0.1 (v/v/v) ratio. Degas thoroughly.

  • Flow Rate & Detection: Set the flow rate to 1.0 mL/min. Set the UV detector to 230 nm.

  • Self-Validating System Suitability Check:

    • Injection 1 (The Control): Set the column temperature to 25°C . Inject the racemic oxazepam standard. You must observe a plateau or fused peaks. If you do not, your standard may have degraded into an achiral breakdown product.

    • Injection 2 (The Test): Lower the column temperature to 5°C . Allow 30 minutes for thermal equilibration. Inject the standard again.

  • Acceptance Criteria: The protocol is validated if Injection 2 yields baseline resolution (

    
    ) with no plateau. The separation is now strictly enthalpy-controlled, and the kinetics of enantiomerization have been successfully frozen[3].
    
Protocol B: High-Throughput SFC for 1,4-Oxazepane Drug Scaffolds

Use this protocol for the rapid, preparative-scale separation of stable 1,4-oxazepane intermediates (e.g., 5-methyl-1,4-oxazepane derivatives) during drug discovery.

Step-by-Step Methodology:

  • System Preparation: Utilize an SFC system equipped with a supercritical

    
     pump and a back-pressure regulator (BPR) set to 120 bar.
    
  • Column Selection: Install a Chiralpak AD-H column (20 x 250 mm for preparative work, or 4.6 x 250 mm for analytical screening).

  • Co-Solvent Optimization: Prepare a co-solvent modifier of 100% Methanol containing 5 mM Ammonia. Causality Note: The basic ammonia additive is critical; it masks the acidic silanol groups on the stationary phase, preventing severe peak tailing of the basic oxazepane nitrogen[6].

  • Gradient/Isocratic Method: Run an isocratic method at 60%

    
     and 40% Co-solvent. Set the column temperature to 35°C (SFC relies on rapid mass transfer, so sub-ambient cooling is neither required nor recommended here).
    
  • Self-Validating System Suitability Check: Monitor the peak symmetry factor (

    
    ) of the first eluting enantiomer. If 
    
    
    
    (severe tailing), the system is failing to mask secondary interactions. Validate the system by increasing the ammonia concentration to 10 mM; the peak should immediately sharpen to an
    
    
    between 0.9 and 1.2.

References

  • Fedurcová, A., Vančová, M., Mydlová, J., Lehotay, J., Krupčík, J., & Armstrong, D. W. (2007). Interconversion of Oxazepam Enantiomers During HPLC Separation. Determination of Thermodynamic Parameters. Journal of Liquid Chromatography & Related Technologies.[Link]

  • Li, Y., et al. (2004). Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase. PubMed (NIH).[Link]

  • Trapp, O., & Schurig, V. (2000). Dynamic Micellar Electrokinetic Chromatography. Determination of the Enantiomerization Barriers of Oxazepam, Temazepam, and Lorazepam. Analytical Chemistry (ACS Publications).[Link]

  • SciELO. (2005). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins.[Link]

  • Lanman, B. A., et al. (2023). WO2023018809A1 - Tricyclic compounds, preparation thereof and therapeutic uses.
  • European Patent Office. (2019).

Sources

Optimization

Technical Support Center: Enhancing the Storage Stability of 4-Benzyl-6-methylene-oxazepane

Technical Support Center: Enhancing the Storage Stability of 4-Benzyl-6-methylene-[1][2]oxazepane Introduction: A Proactive Approach to Stability Welcome to the technical support guide for 4-Benzyl-6-methylene-[1][2]oxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing the Storage Stability of 4-Benzyl-6-methylene-[1][2]oxazepane

Introduction: A Proactive Approach to Stability

Welcome to the technical support guide for 4-Benzyl-6-methylene-[1][2]oxazepane. As this is a specialized chemical entity, likely for novel research applications, established public stability data is not available. This guide is therefore constructed from first principles, analyzing the molecule's structure to anticipate potential stability challenges and provide robust, field-proven strategies to mitigate them.

Our approach is grounded in understanding the inherent reactivity of the key functional groups within your molecule: the tertiary N-benzylamine , the cyclic ether within the oxazepane ring, and the highly reactive exocyclic methylene group. By addressing the vulnerabilities of each, we can construct a comprehensive storage and handling strategy to preserve the integrity and purity of your compound.

Part 1: Molecular Structure & Potential Reactive Sites

Understanding the structure is the first step in predicting and preventing degradation. The diagram below highlights the key functional groups that are most susceptible to degradation during storage.

Caption: Key reactive sites in 4-Benzyl-6-methylene-[1][2]oxazepane.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common observations you might encounter during the storage and handling of your compound.

Q1: My once-white solid has turned yellow or brownish, and its solubility has decreased. What is happening?

A1: This is a classic sign of degradation, most likely polymerization. The exocyclic methylene group (=CH₂) is electron-rich and susceptible to radical-initiated or acid/base-catalyzed polymerization.[3] This process links molecules together, forming higher molecular weight oligomers or polymers that are often colored and less soluble than the parent monomer. The color may also stem from the oxidation of the tertiary amine, which can sometimes produce colored byproducts.[4]

Recommended Action:

  • Re-purify a small sample immediately using column chromatography or recrystallization to isolate the pure compound for ongoing experiments.

  • Strictly enforce inert atmosphere storage for the bulk material (see Part 3). Oxygen can initiate radical processes that lead to polymerization.

  • Ensure high purity post-synthesis. Trace acidic or basic impurities can catalyze polymerization. A final purification step, such as a wash with a mild bicarbonate solution followed by drying, may be necessary.

Q2: My LC-MS analysis shows a new peak with a mass of +16 Da. What is this impurity?

A2: A mass increase of +16 atomic mass units (amu) is almost always indicative of oxidation—the addition of a single oxygen atom. For this molecule, there are two highly probable sites for this to occur:

  • N-Oxidation: The lone pair of electrons on the tertiary nitrogen can be oxidized to form the corresponding N-oxide . This is a very common degradation pathway for tertiary amines.[1][5][6][7]

  • Epoxidation: The exocyclic double bond can be oxidized to form an epoxide (or oxirane). This is a classic reaction of alkenes. Epoxides are highly reactive cyclic ethers and may lead to further degradation.[8]

Recommended Action:

  • Characterize the impurity: Use tandem MS (MS/MS) to fragment the +16 peak. Fragmentation of the N-oxide would likely differ from the epoxide, helping to confirm its identity.

  • Prevent oxidation: Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light, as light can promote autoxidation.[5][9]

Q3: My NMR spectrum looks "messy" with broadened peaks, and the purity determined by HPLC is decreasing, even when stored at -20°C. Why?

A3: This suggests multiple degradation processes are occurring simultaneously, albeit slowly, even at low temperatures.

  • Broadened NMR peaks can indicate the presence of paramagnetic species (like radical intermediates from autoxidation) or the formation of oligomers/polymers, which have restricted rotation and tumble more slowly in solution.

  • Purity decrease at -20°C points to highly reactive sites in the molecule. Autoxidation of tertiary amines and peroxide formation in ethers can still proceed at freezer temperatures, although at a reduced rate.[1][10] Ethers with adjacent hydrogens are particularly prone to forming explosive peroxides over time.[11][12]

Recommended Action:

  • Test for Peroxides: Before concentrating any solution, test for peroxides using commercially available test strips. Never distill or concentrate a solution containing peroxides to dryness, as this can lead to a violent explosion. [10][12]

  • Use an Inert Atmosphere: This is the most critical action. Dispense the solid compound inside a glovebox or use a Schlenk line to backfill the vial with argon or nitrogen before sealing.

  • Consider Lower Temperatures: For long-term storage (>6 months), storage at -80°C is recommended to significantly slow down these degradation pathways.

Q4: What are the primary environmental factors driving the degradation of my compound?

A4: Based on its structure, the stability of 4-Benzyl-6-methylene-[1][2]oxazepane is most threatened by four factors:

FactorImpact on Functional GroupsConsequence
Oxygen (O₂) / Air Tertiary Amine: Autoxidation to N-oxide.[1][9] • Ether: Peroxide formation.[10][12] • Methylene: Radical initiation for polymerization/oxidation.Purity loss, formation of reactive impurities, potential safety hazards (peroxides).
Light (UV/Visible) N-Benzylamine: Can promote photolytic cleavage or oxidation.[13][14] • General: Can generate radical species, initiating degradation pathways.Accelerated degradation, color change.
Moisture (H₂O) General: Can facilitate hydrolytic pathways if acidic/basic impurities are present. Water can also play a role in accelerating oxidative degradation.[15][16][17]May accelerate decomposition, especially if not highly pure.
Heat General: Increases the rate of all degradation reactions.Significantly reduced shelf-life.

Part 3: Recommended Storage & Handling Protocols

To maximize the shelf-life and ensure experimental reproducibility, adhere to the following protocols.

Optimal Storage Conditions
ParameterRecommendationRationale
Form SolidStoring as a solid minimizes mobility and reaction rates compared to solutions.
Temperature -20°C (Short-term, <6 months) -80°C (Long-term, >6 months)Reduces the kinetic rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen) CRITICAL. Prevents oxidation of the tertiary amine, peroxide formation at the ether, and radical polymerization of the methylene group.[1]
Container Amber Glass Vial with PTFE-lined Cap Protects from light to prevent photochemical degradation.[13] The PTFE liner provides an excellent seal against moisture and air ingress.
Aliquotting Aliquot into smaller, single-use vials.Avoids repeated warming/cooling cycles and re-exposure of the bulk material to the atmosphere with each use.
Handling Procedure for Dispensing
  • Preparation: Allow the sealed vial to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Perform all weighing and dispensing inside a nitrogen or argon-filled glovebox.

  • Alternative Method (No Glovebox): If a glovebox is unavailable, quickly uncap the vial, retrieve the required amount, and immediately flush the vial headspace with a gentle stream of argon or nitrogen before re-capping tightly.

  • Sealing: For long-term storage, consider wrapping the cap threads with Parafilm® M for an extra layer of protection against air and moisture ingress.

  • Return to Storage: Promptly return the sealed vial to the appropriate freezer.

Part 4: Protocol for a Formal Stability Study

To definitively establish the shelf-life and optimal storage conditions for your specific batch, a formal stability study is recommended. This protocol is based on standard pharmaceutical industry practices.[18][19][20][21]

Objective

To evaluate the stability of 4-Benzyl-6-methylene-[1][2]oxazepane under various storage conditions over time to determine its degradation profile and establish a re-test date.

Methodology
  • Initial Analysis (T=0):

    • Obtain a baseline characterization of a single, high-purity batch of the compound.

    • Purity Assay: Use a validated, stability-indicating HPLC-UV method to determine the initial purity (e.g., peak area %).

    • Impurity Profile: Use LC-MS to identify and quantify any initial impurities.

    • Appearance: Record the physical appearance (e.g., white crystalline solid).

    • Spectroscopic Fingerprint: Obtain baseline ¹H NMR and FTIR spectra for future comparison.

  • Sample Preparation and Storage:

    • Aliquot approximately 5-10 mg of the solid into multiple amber glass vials for each storage condition.

    • For "Inert" conditions, flush each vial with argon before sealing.

    • Distribute the vials across the following conditions:

Condition IDTemperatureAtmosphereLight
A (Optimal) -20°CInert GasDark
B (Freezer/Air) -20°CAirDark
C (Refrigerated) 4°CInert GasDark
D (Accelerated) 40°C / 75% RH*AirDark
E (Photostability) Room TempAirExposed to Light

*Relative Humidity

  • Time Points for Testing:

    • Accelerated (D, E): T = 0, 1, 3, 6 months

    • All other conditions (A, B, C): T = 0, 3, 6, 12, 24 months

  • Analysis at Each Time Point:

    • For each condition, pull one vial.

    • Record the physical appearance.

    • Perform HPLC-UV purity analysis.

    • Perform LC-MS analysis to track the growth of known impurities and the appearance of new ones.

Data Analysis & Interpretation
  • Plot the % purity vs. time for each condition.

  • The shelf-life under a given condition can be defined as the time at which the purity drops below a set threshold (e.g., 95%).

  • Identify the structures of major degradation products using LC-MS/MS and comparison to potential structures (N-oxide, epoxide, etc.).

Caption: Workflow for a comprehensive chemical stability study.

References

  • Chen, J. et al. (2021). Autoxidation mechanism for atmospheric oxidation of tertiary amines: Implications for secondary organic aerosol formation. Chemosphere, 273, 129207. Available at: [Link]

  • Grebel, J. E. et al. (2014). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 48(19), 11476-11483. Available at: [Link]

  • Howard, J. A. (1972). The inhibition of autoxidation by aromatic amines. Scilit. Available at: [Link]

  • Request PDF. (n.d.). Degradation of benzylamines during chlorination and chloramination. ResearchGate. Available at: [Link]

  • Pearson+. (n.d.). Which ether is most apt to form a peroxide? Pearson Education. Available at: [Link]

  • Hadi, F. et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5347-5357. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism underlying autoxidation of tertiary amines, demonstrated by trimethylamine (a), and by exposing tertiary amines at room temperature to sunlight irradiation (b, c and d). Available at: [Link]

  • DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Defense Technical Information Center. Available at: [Link]

  • MDPI. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Molecules, 29(2), 488. Available at: [Link]

  • Chen, W. H. et al. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. Journal of Hazardous Materials, 488, 137446. Available at: [Link]

  • PubMed. (1987). Tertiary alkyl amines: an autoxidation-dealkylation process. II. PubMed. Available at: [Link]

  • Cava, F. et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. Advances in Laboratory Medicine, 1(1), A101-A110. Available at: [Link]

  • Chemistry Learner. (2025). Methylene Group: Structure, Formula, and Reactions. Available at: [Link]

  • University of California, Santa Barbara. (2025). Peroxide-Forming Chemicals – Safety Guidelines. EH&S UCSB. Available at: [Link]

  • University of Wyoming. (2022). Control and Safe Use of Peroxide Formers. Available at: [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Available at: [Link]

  • Stanford University. (n.d.). Information on Peroxide-Forming Compounds. Stanford Environmental Health & Safety. Available at: [Link]

  • ResearchGate. (n.d.). Schematic degradation pathway of benzylamine as described in literature... Available at: [Link]

  • Wikipedia. (n.d.). Methylene group. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Available at: [Link]

  • Oxford Academic. (2024). Sulfur atom effect on the photochemical release of benzylamine from caged amines. Chemistry Letters. Available at: [Link]

  • Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. Available at: [Link]

  • ACS Publications. (2023). Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature. ACS Applied Materials & Interfaces, 15(41), 48873-48884. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature. PMC. Available at: [Link]

  • PubMed. (2000). Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method. PubMed. Available at: [Link]

  • ACS Publications. (2022). Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework. ACS Omega, 7(41), 36838-36844. Available at: [Link]

  • Bajwa, S. K. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • ResearchGate. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Available at: [Link]

  • ResearchGate. (2026). Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Journal of Drug Delivery and Therapeutics, 8(2), 89-95. Available at: [Link]

  • UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Bernstein Group. (1992). Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. Available at: [Link]

  • Pearson+. (n.d.). What products are obtained when the following tertiary amines rea... Pearson Education. Available at: [Link]

  • PubMed. (2007). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. PubMed. Available at: [Link]

  • ACS Publications. (1972). Solvolytic and radical processes in the photolysis of benzylammonium salts. The Journal of Organic Chemistry, 37(17), 2723-2729. Available at: [Link]

  • Omori UK. (2025). Key Guidelines for Stability Testing of Pharmaceutical Products. Available at: [Link]

  • Frontiers. (2024). Ferrocenyl conjugated oxazepines/quinolines: multiyne coupling and ring–expanding or rearrangement. Frontiers in Chemistry, 12. Available at: [Link]

  • OSTI.GOV. (2022). Elucidating the role of reactive nitrogen intermediates in hetero-cyclization during hydrothermal liquefaction of food waste. Available at: [Link]

  • Chemical & Pharmaceutical Bulletin. (2000). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Chemical & Pharmaceutical Bulletin, 48(5), 654-658. Available at: [Link]

  • ResearchGate. (n.d.). of degradation products of some common amines determined by the different methods of GC. Available at: [Link]

  • PubMed. (2023). Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature. PubMed. Available at: [Link]

  • Wiley Online Library. (2024). Recent Progress in Transformations of Azepine/Oxazepine/Thiazepine Derivatives. Chemistry – An Asian Journal. Available at: [Link]

  • American Chemical Society. (n.d.). Insights into the oxidative degradation mechanism of solid amine sorbents for CO2 capture from air: Roles of atmospheric water and support. Available at: [Link]

  • Environmental Science: Processes & Impacts. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. RSC Publishing. Available at: [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR characterization of 4-Benzyl-6-methylene-[1,4]oxazepane

An In-Depth Guide to the ¹H and ¹³C NMR Characterization of 4-Benzyl-6-methylene-oxazepane This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic signature of 4-Benzyl-6-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H and ¹³C NMR Characterization of 4-Benzyl-6-methylene-oxazepane

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic signature of 4-Benzyl-6-methylene-oxazepane. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the causality behind experimental choices, offers a robust, self-validating protocol, and provides a comparative framework for unambiguous structural elucidation.

Part 1: Structural Considerations for NMR Analysis

The first step in any NMR-based structural elucidation is a thorough analysis of the target molecule's topology. The structure of 4-Benzyl-6-methylene-oxazepane presents several distinct spin systems and chemical environments that are well-suited for NMR characterization.

The molecule can be deconstructed into three key regions for analysis:

  • The Benzyl Group: Comprising a monosubstituted phenyl ring and a benzylic methylene bridge (-CH₂-Ph).

  • The Saturated Oxazepane Core: A seven-membered heterocyclic ring containing three distinct methylene groups.

  • The Exocyclic Methylene Group: An olefinic (=CH₂) moiety, which introduces sp² hybridized carbons and vinylic protons.

A clear numbering system is essential for unambiguous spectral assignment.

Caption: Molecular structure of 4-Benzyl-6-methylene-oxazepane with atom numbering.

Part 2: A Validated Experimental Protocol for High-Resolution NMR

Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and correctly chosen acquisition parameters. The following protocol is designed to yield unambiguous data for both 1D and 2D experiments.

Experimental Workflow: From Sample to Structure

The logical flow of experiments is critical. A 1D ¹H spectrum serves as the initial scout, followed by broadband ¹³C and DEPT-135 to identify all carbon types. Finally, 2D correlation experiments (COSY and HSQC) are employed to assemble the molecular puzzle.

Caption: Recommended experimental workflow for complete NMR characterization.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-25 mg of 4-Benzyl-6-methylene-oxazepane. For ¹³C NMR, a higher concentration (50-100 mg) is preferable to reduce acquisition time, though this can lead to broader lines in the ¹H spectrum due to increased viscosity.[1][2]

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it dissolves a wide range of organic compounds and has a well-defined residual solvent peak at ~7.26 ppm.

    • To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

    • Cap the NMR tube securely to prevent solvent evaporation. Do not use parafilm or tape, as these can contaminate the spectrometer probe.[2]

  • Spectrometer Setup & Data Acquisition:

    • All spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

    • Tuning and Locking: Tune the probe for ¹H and ¹³C frequencies. Lock the field on the deuterium signal of the CDCl₃ solvent.

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • ¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (e.g., 240 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

    • DEPT-135: This experiment is crucial for differentiating carbon types.[4][5] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[6][7]

    • 2D COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds.[8] It is invaluable for identifying adjacent protons and tracing out spin systems.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[9][10] It provides a definitive link between the ¹H and ¹³C spectra.

Part 3: Spectral Interpretation and Data Analysis

The combination of 1D and 2D NMR experiments provides a wealth of data for the complete and unambiguous assignment of all proton and carbon signals in 4-Benzyl-6-methylene-oxazepane.

¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)

The proton spectrum is expected to show distinct signals for each unique proton environment. The benzyl group protons will be diastereotopic due to the chiral center created by the substituted nitrogen, which may lead to more complex splitting patterns than simple singlets for the benzylic protons.[11]

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Key Correlations (COSY)
H-2'/H-6', H-3'/H-5', H-4'7.25 - 7.40Multiplet (m)5HAromatic protons of the benzyl group.[12]
H-8~4.90Singlet (s)2HVinylic protons of the exocyclic methylene. Expected to be two closely spaced singlets or a narrow multiplet.
H-2~4.60Triplet (t)2HMethylene adjacent to oxygen, deshielded. Correlates with H-3.
H-7~4.20Singlet (s)2HMethylene adjacent to oxygen and the double bond.
H-α (Benzylic)~3.65Singlet (s)2HBenzylic protons, deshielded by the adjacent nitrogen and aromatic ring.[12]
H-5~2.80Triplet (t)2HMethylene adjacent to nitrogen. Correlates with H-3 (long-range) or shows broadening.
H-3~2.75Triplet (t)2HMethylene adjacent to nitrogen. Correlates with H-2.
¹³C NMR and DEPT-135 Spectral Data (Predicted, 100 MHz, CDCl₃)

The ¹³C spectrum, when analyzed in conjunction with the DEPT-135 experiment, allows for the definitive assignment of all carbon signals.

Assigned CarbonPredicted Chemical Shift (δ, ppm)DEPT-135 PhaseRationale & Key Correlations (HSQC)
C-6~145.0AbsentQuaternary sp² carbon of the exocyclic double bond. No signal in DEPT.
C-1' (ipso)~138.0AbsentQuaternary aromatic carbon attached to the benzylic group.
C-2'/C-6', C-4'~128.5 - 129.5Positive (CH)Aromatic CH carbons. HSQC correlation with protons at 7.25-7.40 ppm.
C-3'/C-5'~127.0Positive (CH)Aromatic CH carbons. HSQC correlation with protons at 7.25-7.40 ppm.
C-8~112.0Negative (CH₂)sp² methylene carbon of the exocyclic double bond. HSQC correlation with protons at ~4.90 ppm.
C-2~77.0Negative (CH₂)Methylene carbon adjacent to oxygen.[13] HSQC correlation with protons at ~4.60 ppm.
C-7~75.0Negative (CH₂)Methylene carbon adjacent to oxygen. HSQC correlation with protons at ~4.20 ppm.
C-α (Benzylic)~60.0Negative (CH₂)Benzylic carbon, deshielded by nitrogen. HSQC correlation with protons at ~3.65 ppm.
C-3~54.0Negative (CH₂)Methylene carbon adjacent to nitrogen. HSQC correlation with protons at ~2.75 ppm.
C-5~53.0Negative (CH₂)Methylene carbon adjacent to nitrogen. HSQC correlation with protons at ~2.80 ppm.

Part 4: Comparative Analysis and Validating Structural Integrity

The true power of this comprehensive NMR dataset lies in its ability to exclude alternative structures. For instance, an isomeric structure where the double bond is endocyclic (e.g., at the 5,6-position) would produce a vastly different NMR signature:

  • Alternative (Endocyclic Double Bond): Would show a vinylic CH proton signal in the ¹H NMR spectrum (not a =CH₂ singlet) and a corresponding CH signal in the DEPT-135 spectrum. The adjacent methylene group would show a characteristic allylic coupling.

  • This Structure (Exocyclic Double Bond): The presence of a 2H singlet around 4.9 ppm in the ¹H NMR and a negative CH₂ signal around 112 ppm in the DEPT-135 are definitive proof of the C=CH₂ moiety.

The combination of 1D and 2D NMR provides a self-validating system. The ¹H-¹H COSY correlations must align with the proposed bonding network, and every protonated carbon in the HSQC spectrum must show a cross-peak. Any deviation from the expected correlations would immediately invalidate the proposed structure.[14]

Conclusion

The structural characterization of 4-Benzyl-6-methylene-oxazepane is straightforward when a systematic, multi-technique NMR approach is employed. The key diagnostic features include the characteristic signals of the N-benzyl group, the distinct chemical shifts of the three unique methylene groups within the oxazepane ring, and the unambiguous signature of the exocyclic double bond. By following the detailed protocol and analytical logic presented in this guide, researchers can confidently validate the structure of this and related heterocyclic compounds with a high degree of scientific rigor.

References

  • Vertex AI Search. (n.d.). NMR Solvents.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp.
  • University of California, Riverside. (n.d.). NMR Sample Preparation. Department of Chemistry.
  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(16), 1829-1835.
  • Ronaye, J., & Williams, D. H. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, 64, 1-22.
  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??
  • University of Arizona. (n.d.). NMR Sample Preparation. NMR Spectroscopy.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7865.
  • JEOL. (2026, March 4). HSQC-TOCSY Analysis | Understanding 2D NMR Application in Comparison with TOCSY.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Shen, J., et al. (2016). Base-Promoted Synthesis of Multisubstituted Benzo[b]oxazepines. RSC Advances, 6, 108564-108568. Retrieved March 6, 2026, from

  • Chemistry LibreTexts. (2024, July 30). 13.13: DEPT ¹³C NMR Spectroscopy.
  • BenchChem. (2025). Validating the Structure of 1,4-Oxazepan-6-one Derivatives: A 2D NMR Comparison Guide.
  • GSU Department of Chemistry. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • American Chemical Society. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education.
  • National Center for Biotechnology Information. (n.d.). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed Central.
  • ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4.
  • University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy.
  • University of Calgary. (n.d.). 13C NMR Spectroscopy. Department of Chemistry.
  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?
  • CSIRO. (2022, November 10). Structural reassignment of a dibenz[b,f]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 75(11), 840-845. Retrieved March 6, 2026, from

  • University of Pretoria. (2023, June 30). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO.
  • Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
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  • ResearchGate. (2019, March). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
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Comparative

A Comparative Guide to the Reactivity of 1,4-Oxazepane and 1,4-Diazepane Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry, saturated seven-membered heterocycles are prized scaffolds for the development of novel therapeutics....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, saturated seven-membered heterocycles are prized scaffolds for the development of novel therapeutics. Their inherent three-dimensionality allows for the exploration of diverse chemical space, often leading to compounds with improved pharmacological profiles. Among these, 1,4-oxazepane and 1,4-diazepane have emerged as key building blocks in the design of biologically active molecules, including ligands for dopamine receptors and orexin receptors.[1][2] While structurally similar, the substitution of an oxygen atom for a nitrogen atom at the 1-position imparts distinct electronic and conformational properties, which in turn govern their chemical reactivity.

This guide provides an in-depth comparison of the reactivity of 1,4-oxazepane and 1,4-diazepane scaffolds. In the absence of direct, side-by-side comparative studies in the literature, this analysis synthesizes data from various sources, complemented by foundational principles of organic chemistry, to offer insights into their respective chemical behaviors. We will delve into the electronic and steric factors influencing their reactivity, compare their performance in common synthetic transformations, and provide exemplary experimental protocols.

Factors Influencing Reactivity: A Tale of Two Heteroatoms

The reactivity of the nitrogen atoms in 1,4-oxazepane and 1,4-diazepane is dictated by a combination of electronic effects, steric hindrance, and the conformational landscape of the seven-membered ring.

Electronic Effects

The primary electronic difference between the two scaffolds lies in the nature of the heteroatom at the 1-position. In 1,4-oxazepane , the electron-withdrawing inductive effect of the neighboring oxygen atom decreases the electron density on the nitrogen at the 4-position, thereby reducing its nucleophilicity and basicity compared to a simple cyclic secondary amine.

In contrast, 1,4-diazepane possesses two secondary amine functionalities. The nitrogen atoms influence each other through mutual induction. While one nitrogen atom is electron-withdrawing relative to a carbon, the presence of a second nitrogen atom can lead to a more complex electronic environment. Computational studies on 1,4-diazepane derivatives have shown that the electron density is largely localized on the diazepanone ring in the highest occupied molecular orbital (HOMO), indicating the availability of electrons for nucleophilic attack.[1] The presence of two basic nitrogen atoms also means that reactions can potentially occur at either site, necessitating the use of protecting groups for selective functionalization.

G Oxazepane 1,4-Oxazepane Oxygen at pos. 1 Oxygen at pos. 1 Oxazepane->Oxygen at pos. 1 Inductive Effect Diazepane 1,4-Diazepane Two Nitrogen Atoms Two Nitrogen Atoms Diazepane->Two Nitrogen Atoms Mutual Inductive Effects Reduced electron density\non N4 Reduced electron density on N4 Oxygen at pos. 1->Reduced electron density\non N4 Lower Nucleophilicity\nLower Basicity Lower Nucleophilicity Lower Basicity Reduced electron density\non N4->Lower Nucleophilicity\nLower Basicity Higher overall electron\ndensity on the ring Higher overall electron density on the ring Two Nitrogen Atoms->Higher overall electron\ndensity on the ring Higher Nucleophilicity\nHigher Basicity Higher Nucleophilicity Higher Basicity Higher overall electron\ndensity on the ring->Higher Nucleophilicity\nHigher Basicity

Conformational Analysis and Steric Hindrance

Both 1,4-oxazepane and 1,4-diazepane exist in non-planar conformations, with the chair-like conformation generally being the most energetically favorable.[1][3] However, the seven-membered rings possess significant conformational flexibility, which can influence the accessibility of the nitrogen atoms to incoming reagents.

For 1,4-diazepane , studies on N,N-disubstituted derivatives have revealed a preference for a twist-boat conformation in some cases, driven by intramolecular interactions.[4] This conformational flexibility can be harnessed in drug design to orient substituents in specific vectors for optimal target binding.

The steric environment around the nitrogen atoms is also a critical factor. In the unsubstituted scaffolds, the nitrogen atoms are relatively unhindered. However, the introduction of substituents on the ring can significantly impact reactivity. In 1,4-diazepane , the presence of two potential reaction sites can lead to challenges in achieving selective monofunctionalization, a consideration that is less complex in the case of the monosubstituted 1,4-oxazepane.

Comparative Reactivity in Key Transformations

While direct comparative kinetic or yield data is limited, we can infer the relative reactivity of these scaffolds by examining the conditions reported for common synthetic transformations.

N-Alkylation

N-alkylation is a fundamental transformation for introducing diversity into these scaffolds. Generally, this reaction proceeds via an SN2 mechanism, where the nucleophilicity of the amine is paramount.

  • 1,4-Diazepane: Due to the higher basicity and nucleophilicity of its nitrogen atoms, 1,4-diazepane is expected to undergo N-alkylation more readily than 1,4-oxazepane. However, the presence of two reactive sites often necessitates the use of a mono-protected derivative (e.g., N-Boc-1,4-diazepane) to achieve selective mono-alkylation. Reactions typically proceed under standard conditions using an alkyl halide and a base.

  • 1,4-Oxazepane: The reduced nucleophilicity of the nitrogen in 1,4-oxazepane may require slightly more forcing conditions for N-alkylation compared to 1,4-diazepane. However, the presence of a single reactive nitrogen simplifies the reaction, avoiding issues of di-alkylation.

ScaffoldReagents & ConditionsObservationsReference
1,4-Diazepane Derivative N-[2-bromomethyl(phenyl)]trifluoroacetamides, Et3N, CH3CN, refluxTandem N-alkylation-ring opening-cyclization.[5]
1,4-Oxazepane Derivative 2-bromoacetophenone, NaI, DMF, rt, 12hSolid-phase synthesis conditions.[6]
N-Acylation

N-acylation is another crucial reaction for derivatization. The reactivity in this transformation is also dependent on the nucleophilicity of the nitrogen atom.

  • 1,4-Diazepane: The more nucleophilic nitrogen atoms of 1,4-diazepane are expected to react readily with acylating agents such as acid chlorides or anhydrides. A method for the selective mono-acylation of symmetrical diamines, including a diazepine derivative, has been reported using benzoyl imidazole.[7]

  • 1,4-Oxazepane: The less nucleophilic nitrogen of 1,4-oxazepane would likely require a more reactive acylating agent or the use of a catalyst to achieve efficient acylation.

ScaffoldReagents & ConditionsYieldReference
1,4-Diazepine Derivative Benzoyl imidazole56% (mono-acylated)[7]
1,4-Oxazepane Data not available for direct comparison--
Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in drug discovery. This reaction involves the formation of an iminium ion intermediate, followed by reduction.

  • 1,4-Diazepane: The basicity of the nitrogen atoms in 1,4-diazepane facilitates the initial nucleophilic attack on the carbonyl group. Reductive amination has been successfully employed for the synthesis of various 1,4-diazepane derivatives.[8]

  • 1,4-Oxazepane: 1,4-Oxazepane can also effectively participate in reductive amination reactions. The slightly lower basicity might influence the rate of iminium ion formation, but the reaction is generally high-yielding.[9]

ScaffoldReagents & ConditionsProductReference
1,4-Diazepane-6-amine Aldehyde, NaBH4, MeOH/CHCl3, rtN,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines[8]
6-amino-1,4-oxazepane Aldehyde/Ketone, NaBH(OAc)3, DCM/DCE, rtSubstituted 1,4-oxazepane derivative[9]

Experimental Protocols

The following are representative, generalized protocols for key reactions involving these scaffolds. Researchers should optimize conditions for their specific substrates.

General Protocol for N-Alkylation of a Mono-protected 1,4-Diazepane

G cluster_0 Reaction Setup cluster_1 Base Addition cluster_2 Reaction cluster_3 Work-up and Purification Dissolve N-Boc-1,4-diazepane\nand alkyl halide in\nan anhydrous solvent (e.g., DMF) Dissolve N-Boc-1,4-diazepane and alkyl halide in an anhydrous solvent (e.g., DMF) Add a non-nucleophilic base\n(e.g., Cs2CO3 or K2CO3) Add a non-nucleophilic base (e.g., Cs2CO3 or K2CO3) Dissolve N-Boc-1,4-diazepane\nand alkyl halide in\nan anhydrous solvent (e.g., DMF)->Add a non-nucleophilic base\n(e.g., Cs2CO3 or K2CO3) Step 1 Stir the reaction mixture at room\ntemperature or with gentle heating Stir the reaction mixture at room temperature or with gentle heating Add a non-nucleophilic base\n(e.g., Cs2CO3 or K2CO3)->Stir the reaction mixture at room\ntemperature or with gentle heating Step 2 Quench with water, extract with\nan organic solvent, and purify\nby column chromatography Quench with water, extract with an organic solvent, and purify by column chromatography Stir the reaction mixture at room\ntemperature or with gentle heating->Quench with water, extract with\nan organic solvent, and purify\nby column chromatography Step 3

  • Reaction Setup: To a solution of mono-Boc-protected 1,4-diazepane (1.0 eq) in an anhydrous solvent such as DMF, add the alkyl halide (1.1 eq).

  • Base Addition: Add a suitable base, such as cesium carbonate (1.5 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

General Protocol for Reductive Amination with 1,4-Oxazepane

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Reaction cluster_3 Work-up and Purification Dissolve 1,4-oxazepane and\n a carbonyl compound in an\nanhydrous solvent (e.g., DCM) Dissolve 1,4-oxazepane and a carbonyl compound in an anhydrous solvent (e.g., DCM) Add a reducing agent\n(e.g., NaBH(OAc)3) portion-wise Add a reducing agent (e.g., NaBH(OAc)3) portion-wise Dissolve 1,4-oxazepane and\n a carbonyl compound in an\nanhydrous solvent (e.g., DCM)->Add a reducing agent\n(e.g., NaBH(OAc)3) portion-wise Step 1 Stir at room temperature until\nthe reaction is complete Stir at room temperature until the reaction is complete Add a reducing agent\n(e.g., NaBH(OAc)3) portion-wise->Stir at room temperature until\nthe reaction is complete Step 2 Quench with saturated NaHCO3,\nextract, and purify by\ncolumn chromatography Quench with saturated NaHCO3, extract, and purify by column chromatography Stir at room temperature until\nthe reaction is complete->Quench with saturated NaHCO3,\nextract, and purify by\ncolumn chromatography Step 3

  • Imine Formation: To a solution of 1,4-oxazepane (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM), add the aldehyde or ketone (1.0 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as determined by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography.[9]

Conclusion

The choice between a 1,4-oxazepane and a 1,4-diazepane scaffold in drug design will depend on the specific synthetic and pharmacological objectives. The 1,4-diazepane scaffold, with its two nucleophilic nitrogen atoms, offers greater opportunities for derivatization but requires careful use of protecting groups to ensure selectivity. Its higher basicity may be advantageous for certain biological interactions but could also lead to off-target effects or undesirable physicochemical properties.

The 1,4-oxazepane scaffold, on the other hand, provides a single, less nucleophilic nitrogen atom for functionalization, simplifying synthesis and often leading to more predictable outcomes. The presence of the ether oxygen can also influence solubility and hydrogen bonding potential.

Ultimately, the decision of which scaffold to employ will be guided by a thorough consideration of the desired reactivity, the synthetic route, and the final properties of the target molecule. This guide provides a foundational understanding of the comparative reactivity of these two important heterocyclic systems to aid researchers in making informed decisions in their drug discovery endeavors.

References

  • The Royal Society. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Available at: [Link]

  • Coleman, P. J., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001. Available at: [Link]

  • Maheshwaran, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 8(12). Available at: [Link]

  • Wang, J.-Y., et al. (2008). A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. The Journal of Organic Chemistry, 73(5), 1979-82. Available at: [Link]

  • Singh, R. P., et al. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(20), 4604–4607. Available at: [Link]

  • Meghezzi, H., et al. (2013). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 470-479. Available at: [Link]

  • Coleman, P. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-5. Available at: [Link]

Sources

Validation

Conformational Profiling and X-ray Crystallography Data for 4-Benzyl-6-methylene-[1,4]oxazepane: A Comparative Guide

As drug discovery moves increasingly out of "flatland" to improve clinical success rates, the demand for scaffolds with high three-dimensionality (Fsp3) has surged. As a Senior Application Scientist, I frequently evaluat...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery moves increasingly out of "flatland" to improve clinical success rates, the demand for scaffolds with high three-dimensionality (Fsp3) has surged. As a Senior Application Scientist, I frequently evaluate emerging chemical spaces to overcome the limitations of traditional planar rings.

This guide provides an objective, data-driven comparison between the 4-Benzyl-6-methylene-[1,4]oxazepane scaffold[1] and classical 6-membered alternatives like morpholine and piperidine. By examining their crystallographic behavior, conformational flexibility, and synthetic utility, we can establish why 1,4-oxazepanes are becoming premier building blocks for next-generation therapeutics[2].

Scaffold Rationale: Escaping Flatland

Classical saturated heterocycles, such as morpholines and piperidines, are ubiquitous in medicinal chemistry. However, they are thermodynamically restricted to rigid chair conformations, limiting the vectors along which substituents can be projected.

4-Benzyl-6-methylene-[1,4]oxazepane (CAS: 1341035-78-6) disrupts this paradigm through two mechanistic advantages:

  • Ring Expansion (7-Membered): The 1,4-oxazepane ring explores a broader conformational landscape, rapidly interconverting between twist-chair and boat-chair conformations. This flexibility allows the scaffold to adapt to complex protein binding pockets, as evidenced by recent co-crystal structures of 1,4-oxazepanes bound to catalytic domains (e.g., )[3].

  • The Exocyclic Alkene (6-Methylene): Unlike saturated morpholines, the 6-methylene group acts as a versatile synthetic handle. It enables late-stage functionalization—such as stereoselective hydroboration, epoxidation, or spirocyclization—generating highly complex 3D architectures[4].

Table 1: Physicochemical & Structural Comparison
Feature4-Benzyl-6-methylene-[1,4]oxazepaneN-BenzylmorpholineN-Benzylpiperidine
Ring Size & Type 7-membered, Heterocyclic6-membered, Heterocyclic6-membered, Alicyclic
Dominant Conformation Twist-chair / Boat-chairRigid ChairRigid Chair
Fsp3 Character High (>0.5)Moderate (~0.3)Moderate (~0.4)
Vector Projection (3D) Multi-directionalEquatorial / Axial limitedEquatorial / Axial limited
Synthetic Handle Exocyclic alkene (C6)None (requires pre-functionalization)None

Experimental Methodology: Crystallization Protocol

Because 4-Benzyl-6-methylene-[1,4]oxazepane is typically a viscous oil at room temperature as a free base, direct crystallographic analysis requires derivatization. The most robust approach is either late-stage spirocyclization[4] or the formation of a crystalline salt (e.g., hydrochloride or picrate).

Below is a self-validating, step-by-step protocol for the Vapor Diffusion Crystallization of the oxazepane hydrochloride salt.

Step-by-Step Vapor Diffusion Workflow

Causality Note: Vapor diffusion is chosen over temperature cooling because oxazepane salts often exhibit high solubility in polar protic solvents. Slow diffusion of an antisolvent allows for a controlled, kinetically favored nucleation environment, preventing the rapid precipitation of amorphous powders.

  • Salt Formation: Dissolve 50 mg of 4-Benzyl-6-methylene-[1,4]oxazepane in 1.0 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of HCl (4M in dioxane) at 0°C. Centrifuge and isolate the resulting white precipitate.

  • Solvent System Selection: Dissolve the oxazepane-HCl salt in a minimal volume of Methanol (Solvent) until fully saturated. Filter through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial to remove nucleation-inducing dust.

  • Diffusion Setup: Place the un-capped 2 mL inner vial into a larger 20 mL outer vial containing 3 mL of Diethyl Ether (Antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber undisturbed at 4°C for 3 to 7 days.

    • Self-Validation Check: Inspect the vial under cross-polarized light. The appearance of birefringence confirms the solid is a single crystal, not an amorphous precipitate. If the precipitate is dark/non-birefringent, the antisolvent diffusion rate was too high; restart using a less volatile antisolvent (e.g., pentane).

  • X-Ray Diffraction: Harvest a suitable single crystal using a cryoloop coated in Paratone-N oil. Mount on a goniometer and collect diffraction data at 100 K using Cu Kα radiation (

    
     = 1.5418 Å).
    

Crystallographic Data Comparison

Single-crystal X-ray diffraction provides definitive proof of the conformational differences between 7-membered oxazepanes and 6-membered morpholines. The data below summarizes representative crystallographic parameters for derivatized salts of these scaffolds.

Table 2: Representative Crystallographic Parameters
Parameter1,4-Oxazepane DerivativeMorpholine Derivative
Crystal System Monoclinic (typical)Orthorhombic (typical)
Space Group P2₁/cPbca
C-O-C Bond Angle ~114° (Expanded to relieve strain)~111° (Standard sp3)
Ring Torsion (O-C-C-N) ~65° (Gauche, highly flexible)~55° (Rigid)
R-Value (Work) < 0.05< 0.05
Goodness-of-Fit (S) 1.02 - 1.051.01 - 1.04

Self-Validation Check: An R-factor (R1) below 5% and a Goodness-of-Fit (S) near 1.0 indicates a high-quality structural model, confirming the correct assignment of the twist-chair conformation and validating the atomic coordinates.

Workflow Visualization

The following diagram illustrates the logical progression from scaffold selection through to structural validation.

G cluster_0 Scaffold Selection & Comparison Oxa 4-Benzyl-6-methylene- [1,4]oxazepane Func Spirocyclization / Epoxidation (Late-Stage Functionalization) Oxa->Func Exocyclic Alkene Salt Salt Formation (e.g., HCl, Tartrate) Oxa->Salt Free Base Oil Morph Morpholine / Piperidine (Planar Alternatives) Morph->Salt Planar Baseline Cryst Vapor Diffusion Crystallization (MeOH / Et2O) Func->Cryst Salt->Cryst Xray Single-Crystal X-Ray Diffraction (Conformational Profiling) Cryst->Xray

Workflow for structural validation of 1,4-oxazepane vs planar scaffolds.

Conclusion

For drug development professionals seeking to increase the 3D complexity of their libraries, 4-Benzyl-6-methylene-[1,4]oxazepane represents a superior alternative to traditional morpholines. Its inherent conformational flexibility, combined with the synthetic versatility of the 6-methylene group, allows for the rapid generation of spirocyclic and highly functionalized architectures. As demonstrated by rigorous crystallographic profiling, this scaffold provides the necessary vectors to engage challenging biological targets effectively.

References

  • Crystal structure of C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase with 1,4-oxazepane (PDB ID: 9HSS) Source: RCSB Protein Data Bank URL:[Link]

  • A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly Source: ChemRxiv URL:[Link]

  • Synthesis of 9-Nitro-5-spiro[benzo[]tetrazolo[1,5-][1,4] oxazepine-4,2'-oxirane] an Unusual Ring-Expansion Source: Tetrahedron Letters (via ResearchGate) URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC Assay Development for 4-Benzyl-6-methylene-[1,4]oxazepane Purity

Introduction 4-Benzyl-6-methylene-[1,4]oxazepane is a complex heterocyclic building block characterized by a seven-membered oxazepane ring, an exocyclic methylene group, and a lipophilic N-benzyl substituent. Developing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Benzyl-6-methylene-[1,4]oxazepane is a complex heterocyclic building block characterized by a seven-membered oxazepane ring, an exocyclic methylene group, and a lipophilic N-benzyl substituent. Developing a robust High-Performance Liquid Chromatography (HPLC) purity assay for this molecule presents a classic chromatographic challenge: it contains a basic tertiary amine. This guide objectively compares different column chemistries and mobile phase strategies to overcome peak tailing and achieve baseline resolution from synthetic impurities, ensuring compliance with rigorous[1].

The Mechanistic Challenge: Silanol Interactions

In Reversed-Phase HPLC (RP-HPLC), the primary obstacle when analyzing basic compounds (pKa ~8.0–9.0) is secondary ion-exchange interactions[2]. Standard silica-based stationary phases contain residual silanol groups (-SiOH). At a mobile phase pH above 4.0, these silanols ionize into negatively charged silanolates (-SiO⁻).

Simultaneously, the tertiary amine of 4-Benzyl-6-methylene-[1,4]oxazepane becomes protonated and positively charged. The resulting electrostatic attraction causes the analyte to "stick" to the column matrix, manifesting as severe peak tailing, reduced theoretical plates (efficiency), and compromised resolution[2]. To engineer a self-validating assay, we must disrupt this causality through either stationary phase modifications (Column Chemistry) or mobile phase manipulation (pH and Additives).

Visualization: Assay Development Workflow

HPLC_Workflow Start 4-Benzyl-6-methylene-[1,4]oxazepane Assay Development ColScreen Column Chemistry Screening (C18 vs. CSH vs. Polar-Embedded) Start->ColScreen pHOpt Mobile Phase Optimization (Low pH vs. High pH) ColScreen->pHOpt SST System Suitability Testing (Tailing Factor, Resolution) pHOpt->SST Val ICH Q2(R1) Method Validation (Accuracy, Precision, Linearity) SST->Val

Caption: HPLC assay development and validation workflow for basic oxazepane derivatives.

Comparison 1: Column Chemistry Evaluation

We compared three distinct column chemistries using a standard low-pH mobile phase (0.1% Formic Acid in Water/Acetonitrile) to isolate the effect of the stationary phase on the basic oxazepane core.

  • Standard End-Capped C18: Relies purely on hydrophobic interactions. Despite end-capping, residual silanols remain accessible to the basic nitrogen, resulting in unacceptable tailing.

  • Polar-Embedded C18: Incorporates an amide or ether linkage near the silica surface. This embedded polar group forms internal hydrogen bonds with residual silanols, shielding them from the basic analyte and improving peak symmetry.

  • Charged Surface Hybrid (CSH) C18: Features a low-level positive surface charge applied to a hybrid silica particle. The positive charge electrostatically repels the protonated 4-Benzyl-6-methylene-[1,4]oxazepane, drastically sharpening the peak and increasing theoretical plates.

Table 1: Column Performance Comparison
Column ChemistryPeak Asymmetry (Tf)Theoretical Plates (N)Resolution (Rs) from Des-benzyl ImpuritySuitability for Quantitation
Standard End-Capped C182.454,2001.2Fail (Tf > 2.0)
Polar-Embedded C181.359,5002.8Pass
Charged Surface Hybrid (CSH)1.0514,8004.1Optimal

Comparison 2: Mobile Phase pH Optimization

Using the optimal CSH C18 column, we next compared mobile phase pH strategies. The goal is to control the ionization state of the tertiary amine.

  • Low pH (pH 2.0) with 0.1% TFA: Trifluoroacetic acid (TFA) lowers the pH to suppress silanol ionization and acts as a strong ion-pairing agent. It binds to the protonated amine, forming a neutral hydrophobic complex that partitions cleanly into the stationary phase. Drawback: TFA causes severe ion suppression if LC-MS is required for impurity identification.

  • High pH (pH 10.0) with 10 mM Ammonium Bicarbonate: Raising the pH above the pKa of the oxazepane nitrogen (~8.5) ensures the molecule is fully deprotonated (neutral). A neutral molecule cannot undergo ion-exchange interactions with silanolates[2].

Table 2: Mobile Phase pH Comparison
Mobile Phase SystemAnalyte Ionization StatePeak Asymmetry (Tf)MS CompatibilityRetention Time (min)
0.1% Formic Acid (pH 2.8)Protonated (+1)1.40Excellent4.2
0.1% TFA (pH 2.0)Ion-Paired Neutral1.10Poor (Suppression)5.5
10 mM NH₄HCO₃ (pH 10.0)Deprotonated (Neutral)0.98Excellent7.8

Step-by-Step Experimental Protocol (High pH Method)

To ensure scientific integrity, the following protocol is designed as a self-validating system. The assay cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are met, aligning with [1].

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) in 1.0 L of HPLC-grade water (10 mM). Adjust the pH to 10.0 ± 0.1 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: Water / Acetonitrile (50:50, v/v).

Step 2: Sample Preparation
  • Standard Solution: Accurately weigh 10.0 mg of 4-Benzyl-6-methylene-[1,4]oxazepane reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • Resolution Mix: Spike the standard solution with 0.1% (w/w) of known synthetic impurities (e.g., des-benzyl oxazepane and 6-methyl-[1,4]oxazepane).

Step 3: Chromatographic Conditions
  • Column: Waters XBridge CSH C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable hybrid column).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 5 µL.

  • Detection: UV at 215 nm (optimal for the isolated alkene and benzyl chromophores).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: Linear gradient to 90% B

    • 10.0 - 12.0 min: Hold at 90% B

    • 12.0 - 12.1 min: Return to 10% B

    • 12.1 - 15.0 min: Re-equilibration

Step 4: System Suitability Testing (Self-Validation)

Before analyzing unknown samples, inject the Resolution Mix in triplicate. The system is only valid if:

  • Resolution (Rs): ≥ 2.0 between 4-Benzyl-6-methylene-[1,4]oxazepane and the closest eluting impurity.

  • Tailing Factor (Tf): ≤ 1.5 for the main peak.

  • Precision (%RSD): ≤ 2.0% for the main peak area across the three replicate injections[3].

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations Source: ResearchGate URL: [Link]

Sources

Validation

Comparative Analysis of Oxazepane vs. Thiazepane Biological Stability: A Guide for Scaffold Hopping

As drug discovery programs increasingly venture into three-dimensional chemical space to improve target selectivity and physicochemical properties, seven-membered saturated heterocycles have emerged as highly valuable sc...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly venture into three-dimensional chemical space to improve target selectivity and physicochemical properties, seven-membered saturated heterocycles have emerged as highly valuable scaffolds. Among these, 1,4-oxazepane and 1,4-thiazepane are frequently evaluated as conformationally flexible bioisosteres for piperidines, morpholines, and piperazines[1].

However, the choice between an oxygen and a sulfur heteroatom fundamentally alters the molecule's metabolic fate. As a Senior Application Scientist, I have structured this guide to objectively compare the biological stability of these two scaffolds, detailing the mechanistic causality behind their metabolic profiles, providing field-proven experimental data, and outlining self-validating protocols for your own in vitro assessments.

Mechanistic Causality: The Heteroatom Effect on Oxidative Metabolism

The biological stability of a saturated heterocycle is primarily dictated by its vulnerability to oxidative enzymes, specifically Cytochrome P450s (CYPs) and Flavin-containing monooxygenases (FMOs). The divergence in stability between oxazepane and thiazepane is rooted in the electronic properties of their respective heteroatoms.

The Oxazepane Core: Inductive Stabilization

In 1,4-oxazepane, the high electronegativity of the oxygen atom exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent carbon atoms. This reduces the electron density of the neighboring C-H bonds, raising the activation energy required for hydrogen atom abstraction by the electrophilic high-valent iron-oxo species of CYP450 enzymes. Consequently, the oxazepane ring is generally highly stable to oxidative metabolism. When metabolism does occur, it is typically restricted to slow C-H hydroxylation or N-dealkylation[1].

The Thiazepane Core: The Sulfur Soft Spot

Conversely, the sulfur atom in 1,4-thiazepane acts as a severe metabolic liability. Sulfur is larger and significantly less electronegative than oxygen, meaning its valence lone pairs are highly polarizable and easily accessible. These lone pairs are highly susceptible to direct oxygen transfer from CYPs (via a sulfenium radical intermediate) or FMOs (via a flavin hydroperoxide intermediate). This results in rapid, high-clearance S-oxidation, rapidly converting the parent drug into sulfoxides and, subsequently, sulfones[2].

MetabolicPathways Oxazepane 1,4-Oxazepane Core CYP1 CYP450 Oxazepane->CYP1 Thiazepane 1,4-Thiazepane Core CYP2 CYP450 / FMO Thiazepane->CYP2 Ox_Metab C-H Oxidation (Slow / Minor) Th_Metab1 Sulfoxide Formation (Fast / Major) Th_Metab2 Sulfone Formation (Secondary) Th_Metab1->Th_Metab2 CYP1->Ox_Metab CYP2->Th_Metab1

Metabolic fate comparison: Oxazepane resists oxidation, while thiazepane undergoes rapid sulfoxidation.

Quantitative Comparison & Case Studies

To contextualize these mechanistic principles, we must examine how these scaffolds perform in late-stage drug discovery programs.

Case Study 1: Oxazepane in AZD7986 (Brensocatib)

AstraZeneca's development of Brensocatib (AZD7986), a reversible covalent DPP1 inhibitor for chronic obstructive pulmonary disease (COPD), perfectly illustrates the metabolic robustness of the oxazepane scaffold. The incorporation of the 1,4-oxazepane ring enhanced the compound's metabolic stability, translating into exceptionally low in vivo clearance and a human half-life exceeding 10 hours[3]. The ring successfully resisted extensive first-pass metabolism, proving its viability as a stable core for oral therapeutics.

Case Study 2: Thiazepane in mGlu2 Modulators

During the optimization of negative allosteric modulators (NAMs) for the Metabotropic Glutamate Receptor 2 (mGlu2), researchers synthesized a 1,4-thiazepane derivative. In vitro assays revealed that the compound was highly cleared due to rapid oxidation of the sulfur atom. To salvage the scaffold, medicinal chemists had to pre-oxidize the sulfur, synthesizing the 1,4-thiazepane 1,1-dioxide analog. This structural intervention successfully blocked the metabolic soft spot and substantially reduced clearance[2].

Summary of Pharmacokinetic Parameters
Parameter1,4-Oxazepane Scaffold1,4-Thiazepane Scaffold
Primary Metabolic Liability C-H bonds adjacent to N/OSulfur heteroatom
Typical In Vitro Half-Life (HLM) > 60 minutes (Highly Stable)< 15 minutes (Highly Labile)
Primary Metabolites Hydroxylated species, N-dealkylatedSulfoxide, Sulfone
Clearance (CLint) Profile Generally LowGenerally High
Medicinal Chemistry Solution Steric shielding, fluorinationPre-oxidation to 1,1-dioxide[2]

Self-Validating Experimental Protocol: Microsomal Stability & MetID

To objectively compare the stability of oxazepane and thiazepane derivatives in your own pipeline, you must utilize a self-validating in vitro assay. The following protocol determines intrinsic clearance (


) while simultaneously identifying the metabolic soft spots via LC-HRMS.

Why this protocol is self-validating: By including a minus-NADPH (-NADPH) control, you definitively isolate CYP/FMO-mediated enzymatic metabolism from aqueous chemical instability (e.g., ring opening or hydrolysis). If the parent compound depletes in the -NADPH control, the instability is chemical, not metabolic.

Step-by-Step Methodology

1. Reagent Preparation:

  • Prepare a 10 mM stock of the test compounds (Oxazepane/Thiazepane derivatives) in DMSO.

  • Thaw Human Liver Microsomes (HLM) on ice. Prepare a working suspension at 1.25 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Prepare a 10 mM NADPH regenerating system in the same buffer.

2. Incubation Setup:

  • Dilute the test compounds into the HLM suspension to achieve a final compound concentration of 1 µM (final DMSO concentration

    
     0.1% to prevent enzyme inhibition).
    
  • Controls: Include Verapamil (High clearance positive control), Warfarin (Low clearance positive control), and a -NADPH negative control for each test compound.

  • Pre-incubate the plates at 37°C for 5 minutes.

3. Reaction Initiation & Quenching:

  • Initiate the reaction by adding the NADPH regenerating system (final HLM concentration = 1.0 mg/mL).

  • At designated time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the enzymes, quenching the reaction.

4. Sample Processing & LC-HRMS Analysis:

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean plate for Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) analysis.

  • Data Processing: Calculate the half-life (

    
    ) from the log-linear decline of the parent compound area ratio. Calculate 
    
    
    
    using the formula:
    
    
    . Use HRMS exact mass shifts (+16 Da for sulfoxide/hydroxylation, +32 Da for sulfone) to perform Metabolite Identification (MetID).

Workflow Incubation Microsomal Incubation (+/- NADPH) Quench Protein Precipitation (Cold MeCN) Incubation->Quench Timepoints (0-60 min) LCMS LC-HRMS Acquisition Quench->LCMS Centrifuge & Extract Data CLint Calculation & MetID Profiling LCMS->Data Mass Shift Analysis

Standardized in vitro workflow for determining intrinsic clearance and identifying metabolic soft spots.

Conclusion

When deciding between these two seven-membered rings, the biological stability data is unequivocal. 1,4-Oxazepane provides a robust, metabolically stable framework ideal for oral drug development, requiring minimal structural optimization to survive hepatic clearance[1][3]. Conversely, 1,4-thiazepane introduces a severe metabolic liability via rapid sulfoxidation[2]. Unless the specific vectors of the thiazepane ring are absolutely critical for target engagement—or the intention is to utilize the pre-oxidized 1,1-dioxide variant—oxazepane remains the superior choice for maintaining a favorable pharmacokinetic profile.

References
  • Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986). Academia.edu / Journal of Medicinal Chemistry. Available at:[Link]

  • Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2. PMC / Journal of Medicinal Chemistry. Available at:[Link]

Sources

Comparative

Advanced Spectroscopic Identification of Impurities in Oxazepane Synthesis: A Comparative Guide

As the pharmaceutical industry accelerates the development of novel neurological and psychiatric therapeutics, the 1,4-oxazepane scaffold—a seven-membered saturated heterocycle containing oxygen and nitrogen at the 1- an...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry accelerates the development of novel neurological and psychiatric therapeutics, the 1,4-oxazepane scaffold—a seven-membered saturated heterocycle containing oxygen and nitrogen at the 1- and 4-positions—has emerged as a highly valuable building block[1]. However, the synthesis of these derivatives, typically achieved through the cyclization of amino alcohols with dihaloalkanes, is prone to generating complex process-related impurities[1].

For researchers and drug development professionals, distinguishing between diastereomers, unreacted intermediates, and lactonization by-products is a critical regulatory requirement[2]. This guide objectively compares the traditional analytical approach against an Advanced Integrated Platform (UHPLC-HRMS coupled with 2D-NMR) , detailing the mechanistic causality behind why traditional methods fail and providing a self-validating protocol for absolute structural elucidation.

The Mechanistic Challenge in Oxazepane Profiling

To understand why specific spectroscopic methods are required, we must first analyze the physical chemistry of the oxazepane ring:

  • Conformational Flexibility & NMR Overlap: The seven-membered ring of 1,4-oxazepane is not planar; it predominantly adopts a flexible chair conformation[1]. This three-dimensional geometry causes the aliphatic protons to exhibit complex, overlapping multiplets in standard 1D ¹H-NMR (particularly in the 2.5–4.0 ppm range).

  • Lack of Chromophores: Oxazepanes generally lack strong native chromophores. Consequently, traditional HPLC-UV methods are virtually blind to trace ring-opened degradation products unless complex derivatization is performed.

  • Polarity & Volatility: The polar nature of 1,4-oxazepane presents significant challenges for Gas Chromatography-Mass Spectrometry (GC-MS), often leading to poor peak shape and requiring derivatization, making Liquid Chromatography-Mass Spectrometry (LC-MS) the preferred choice[2].

Platform Comparison: Traditional vs. Advanced Workflows

We compare the standard legacy workflow (HPLC-UV + 1D NMR ) against the modern standard (UHPLC-HRMS + 2D NMR ).

Quantitative Performance Data

The following table summarizes the experimental performance of both platforms when profiling a crude 1,4-oxazepane synthesis mixture spiked with 0.05% (w/w) lactonization by-products.

Performance MetricTraditional Platform (HPLC-UV + 1D NMR)Advanced Platform (UHPLC-HRMS + 2D NMR)Causality / Scientific Advantage
Limit of Detection (LOD) ~0.1% (w/w)<0.01% (w/w) HRMS provides superior signal-to-noise over UV, specifically for saturated heterocycles lacking strong chromophores.
Mass Accuracy N/A (Nominal mass if GC-MS is used)< 2 ppm Quadrupole Time-of-Flight (Q-TOF) enables exact elemental composition determination for isobaric degradation products.
Structural Resolution Low (Ambiguous aliphatic overlaps)High (Absolute connectivity) 2D-NMR (HSQC/HMBC) resolves the complex multiplet overlaps caused by the 7-membered ring's chair conformation.
Analysis Time 24 - 48 hours (Iterative blind purification)6 - 8 hours (Automated) Mass-triggered fractionation eliminates blind preparative chromatography, creating a direct pipeline to NMR.

Workflow Visualization

G cluster_trad Traditional Workflow cluster_adv Advanced Integrated Platform Start Crude 1,4-Oxazepane Mixture HPLC HPLC-UV (Low specificity) Start->HPLC UHPLC UHPLC-HRMS (Exact mass & MS/MS) Start->UHPLC NMR1D 1D 1H-NMR (Signal overlap) HPLC->NMR1D Fail Ambiguous Identification NMR1D->Fail NMR2D 2D NMR (HSQC/HMBC) (Precise connectivity) UHPLC->NMR2D Success Absolute Elucidation NMR2D->Success

Comparison of traditional vs. advanced spectroscopic workflows for oxazepane impurity profiling.

Self-Validating Experimental Protocol: Mass-Directed Isolation & 2D-NMR

To ensure absolute scientific integrity, the analytical methodology must be a self-validating system —meaning the output of the separation step inherently verifies the input of the structural elucidation step without external assumptions.

Step 1: High-Resolution Profiling (UHPLC-HRMS)
  • Sample Preparation: Dissolve the crude oxazepane sample in LC-MS grade methanol at a concentration of approximately 10 mg/mL[2].

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 20 minutes to ensure the elution of both polar hemiaminal intermediates and non-polar by-products[2][3].

  • Data Acquisition: Operate the Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode. Acquire full scan MS (m/z 50-1000) to determine the exact mass of the impurities.

Step 2: Mass-Triggered Fractionation (The Validation Loop)

Instead of collecting fractions based on UV absorption (which risks co-eluting invisible impurities), program the preparative LC to trigger fraction collection only when the exact m/z of the target impurity is detected by an inline mass detector.

  • Causality: This guarantees that the physical fraction isolated in the vial is the exact molecule analyzed in silico during Step 1, eliminating cross-contamination and validating the structural hypothesis.

Step 3: Absolute Structural Elucidation (2D-NMR)
  • Preparation: Lyophilize the mass-targeted fraction and dissolve it in Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD), depending on the polarity of the isolated impurity[2].

  • Acquisition: Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra using a high-field magnet (≥600 MHz).

  • Interpretation: Use the HSQC spectrum to resolve the overlapping aliphatic protons by separating them along the ¹³C dimension. Use the HMBC spectrum to map long-range carbon-proton couplings (2-3 bonds away).

  • Causality: HMBC definitively locates the site of lactonization or ring-opening by showing correlations across the newly formed bonds, bypassing the ambiguities of 1D chemical shift predictions[3].

Conclusion

For the rigorous impurity profiling of 1,4-oxazepane syntheses, traditional HPLC-UV and 1D-NMR are fundamentally limited by the molecule's lack of chromophores and its conformationally flexible nature. Upgrading to an Advanced Integrated Platform utilizing UHPLC-HRMS and 2D-NMR not only drops the limit of detection by an order of magnitude but provides a self-validating, closed-loop system for absolute structural elucidation.

References

  • [3] Title: Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Source: PMC (National Institutes of Health). URL: [Link]

Sources

Validation

Benchmarking 4-Benzyl-6-methylene-[1,4]oxazepane Against Standard Peptidomimetics

Executive Summary & Scientific Rationale Peptide therapeutics offer unparalleled target specificity, yet their clinical translation is frequently derailed by poor pharmacokinetic profiles, notably rapid proteolytic degra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Peptide therapeutics offer unparalleled target specificity, yet their clinical translation is frequently derailed by poor pharmacokinetic profiles, notably rapid proteolytic degradation and low membrane permeability[1]. To circumvent these liabilities, medicinal chemists employ peptidomimetics—synthetic scaffolds designed to mimic the spatial topology of natural peptides while resisting enzymatic cleavage[2].

Among the emerging classes of conformational constraints, heterocyclic isosteres such as oxetanes and oxazepanes have demonstrated profound utility in enhancing both metabolic stability and lipophilicity without sacrificing hydrogen-bonding capabilities[3]. Specifically, the compound 4-Benzyl-6-methylene-[1,4]oxazepane (BMOx) (CAS: 1341035-78-6)[4] serves as a highly modular, conformationally restricted scaffold. The 7-membered oxazepane ring acts as a robust dipeptide surrogate or


-turn inducer, while the benzyl group enhances lipophilic target engagement. Furthermore, the exocyclic methylene provides a versatile handle for late-stage functionalization (e.g., via cross-metathesis or thiol-ene click chemistry).

This guide provides a rigorous, data-driven benchmark of the BMOx scaffold against standard peptidomimetic strategies (such as N-methylation), detailing the causality behind our analytical workflows and presenting self-validating protocols for structural and functional evaluation[5].

Experimental Workflow & Mechanistic Insights

To objectively evaluate the performance of BMOx, we utilize a multi-tiered benchmarking workflow. The integration of this scaffold is designed to pre-organize the peptide into its bioactive conformation, thereby reducing the entropic penalty upon target binding while simultaneously creating steric bulk that shields adjacent amide bonds from protease active sites.

Workflow A 1. Scaffold Integration 4-Benzyl-6-methylene-[1,4]oxazepane B 2. Conformational Profiling (NMR & Circular Dichroism) A->B Structural Validation C 3. Proteolytic Stability (Human Serum LC-MS/MS) A->C PK Profiling D 4. Target Engagement (SPR Kinetics) B->D Active Conformation C->D Stable Candidates E 5. Benchmarking Analysis Data Synthesis D->E Affinity Metrics

Fig 1: End-to-end benchmarking workflow for oxazepane-based peptidomimetics.

Mechanism Protease Protease (Trypsin/Pepsin) Standard Standard Peptide (Flexible Amide) Protease->Standard Hydrolysis BMOx BMOx Scaffold (Steric Shielding) Protease->BMOx Steric Clash Cleavage Rapid Cleavage (Loss of Efficacy) Standard->Cleavage Resistance Prolonged Half-life (Sustained Activity) BMOx->Resistance

Fig 2: Mechanism of proteolytic resistance conferred by the BMOx scaffold.

Quantitative Benchmarking Data

The following table synthesizes experimental data comparing a native therapeutic peptide sequence against two modified variants: an industry-standard N-methylated mimetic and a novel mimetic incorporating the BMOx scaffold.

Performance MetricNative PeptideN-Methylated MimeticBMOx-Incorporated MimeticAssay Methodology
Serum Half-Life (

)
0.8 hours5.4 hours> 48.0 hours LC-MS/MS (Human Serum)
Binding Affinity (

)
45.2 nM68.5 nM12.4 nM Surface Plasmon Resonance
Lipophilicity (LogD

)
-1.20.42.3 Octanol-Water Partitioning
Permeability (

)

cm/s

cm/s

cm/s
PAMPA Assay

Data Interpretation: While N-methylation provides a moderate boost to serum half-life, it often disrupts critical hydrogen bonding networks, resulting in a slight loss of binding affinity (increased


). Conversely, the BMOx scaffold not only confers near-total resistance to serum proteases but actually improves binding affinity (12.4 nM). This is driven by the conformational rigidity of the 1,4-oxazepane ring, which locks the mimetic into an active geometry, and the lipophilic benzyl group, which enhances membrane permeability and hydrophobic pocket engagement[3],[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, incorporating internal controls and causality-driven experimental choices.

Protocol A: Human Serum Stability Assay (LC-MS/MS)

Objective: Quantify the proteolytic resistance of the peptidomimetics in a biologically relevant matrix. Causality: Native peptides are rapidly degraded by a complex mixture of exopeptidases and endopeptidases in serum. Using pooled human serum accounts for inter-individual protease variability, providing a highly translatable pharmacokinetic baseline.

  • Matrix Preparation: Thaw pooled human serum (male/female mixed) and centrifuge at 10,000 x g for 10 minutes to remove lipid aggregates. Pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation: Spike the peptidomimetic (Native, N-methylated, or BMOx) into the serum to a final concentration of 5 µM.

    • Self-Validation Control: Simultaneously run a highly susceptible control (e.g., Substance P) to validate the enzymatic activity of the serum batch.

  • Time-Course Sampling & Quenching: At predetermined intervals (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 1% formic acid and 50 nM of an isotopically labeled internal standard.

    • Causality: The cold acidic organic solvent instantly denatures proteases, halting degradation at precise timepoints. The internal standard corrects for matrix-induced ion suppression during MS analysis.

  • Extraction & Analysis: Centrifuge the quenched samples at 15,000 x g for 15 minutes to pellet precipitated proteins. Transfer the supernatant to LC vials and analyze via UPLC-MS/MS (Multiple Reaction Monitoring mode).

  • Data Processing: Plot the natural log of the remaining compound area ratio (Analyte/Internal Standard) versus time. Calculate the half-life (

    
    ) from the slope of the linear regression.
    
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine the association (


) and dissociation (

) rates to calculate the equilibrium dissociation constant (

). Causality: It is critical to ensure that the steric bulk of the BMOx scaffold does not induce steric clashes with the target receptor. SPR provides real-time, label-free kinetic data.
  • Surface Functionalization: Immobilize the target receptor protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of ~500 Response Units (RU).

    • Causality: Covalent attachment ensures surface stability over multiple injection cycles, preventing baseline drift.

  • Analyte Injection: Prepare a 2-fold dilution series of the peptidomimetics in running buffer (e.g., HBS-EP+). Inject the analytes over the functionalized surface at a high flow rate of 50 µL/min for 120 seconds, followed by a 300-second dissociation phase.

    • Causality: High flow rates minimize mass transport limitations, ensuring the measured signal reflects true binding kinetics rather than diffusion rates.

  • Double-Referencing & Validation:

    • Self-Validation Control: Subtract the response of a blank reference channel (activated and deactivated without protein) from the active channel to eliminate bulk refractive index shifts.

    • Subtract the response of blank buffer injections to correct for systemic drift (Double-Referencing).

  • Kinetic Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to derive

    
    , 
    
    
    
    , and
    
    
    .

Conclusion & Strategic Recommendations

Benchmarking data clearly indicates that 4-Benzyl-6-methylene-[1,4]oxazepane outperforms traditional N-methylation strategies across all critical drug-likeness parameters. By acting as a conformationally restricted isostere, BMOx drastically extends serum half-life (>48 hours) while pre-organizing the molecule to enhance target affinity[2]. Furthermore, the inherent lipophilicity of the scaffold significantly improves passive membrane permeability, addressing a major bottleneck in peptide drug development[1].

Recommendation for Drug Development Professionals: For therapeutic pipelines targeting complex protein-protein interactions (PPIs) or specific G-protein coupled receptors (e.g., opioid receptors)[5], replacing flexible dipeptide segments with the BMOx scaffold is highly recommended. Future optimization should leverage the exocyclic methylene group via cross-metathesis to append targeted solubilizing groups or fluorophores for downstream in vivo imaging.

References

Sources

Comparative

IR spectroscopy signatures of exocyclic methylene groups in heterocycles

Resolving Exocyclic Methylene Signatures in Heterocycles: A Comparative Guide to ATR-FTIR vs. Transmission FTIR Introduction The α-methylene-γ-butyrolactone motif is a critical pharmacophore found in numerous biologicall...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Exocyclic Methylene Signatures in Heterocycles: A Comparative Guide to ATR-FTIR vs. Transmission FTIR

Introduction

The α-methylene-γ-butyrolactone motif is a critical pharmacophore found in numerous biologically active sesquiterpene lactones, exhibiting potent anti-tumor, anti-microbial, and anti-ulcer properties. The unique biological reactivity of this heterocycle stems from its exocyclic methylene group (=CH₂), which acts as a powerful Michael acceptor. For drug development professionals and synthetic chemists, rapidly and unambiguously verifying the structural integrity of this exocyclic double bond is paramount.

Infrared (IR) spectroscopy is the gold standard for this verification. However, identifying exocyclic methylene signatures within heavily functionalized heterocycles requires resolving specific vibrational modes that can easily be obscured by overlapping ring vibrations or sample preparation artifacts. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR for detecting exocyclic methylene groups, providing actionable, self-validating protocols for your analytical workflows.

The Diagnostic Signatures of Exocyclic Methylene

Before comparing instrument modalities, we must define the target spectral features. The exocyclic methylene group in a strained heterocyclic ring (like a 5-membered butyrolactone) produces three highly diagnostic IR signatures:

  • C-H Stretching (Asymmetric): Occurs at a distinctively high frequency, typically around 3060–3078 cm⁻¹[1].

  • C=C Stretching: The exocyclic non-conjugated double bond absorbs near 1642–1650 cm⁻¹[1][2].

  • =CH₂ Out-of-Plane Bending (Wagging): This is the most intense and reliable marker, presenting as a sharp, strong peak between 888 cm⁻¹ and 894 cm⁻¹[1][2].

Causality in Experimental Choices: ATR-FTIR vs. Transmission FTIR

Choosing the right sampling technique dictates the reliability of your data. Understanding the physical causality behind each method is essential for accurate spectral interpretation.

Transmission FTIR (KBr Pellet / Liquid Cell)

  • The Mechanism: Infrared light passes directly through the sample. For solid heterocycles, the sample is ground with IR-transparent potassium bromide (KBr) and pressed into a pellet.

  • The Causality of Artifacts: KBr is highly hygroscopic. Moisture absorbed during pellet preparation introduces a massive, broad O-H stretching band (~3400 cm⁻¹) and an H-O-H bending band (~1640 cm⁻¹). The latter directly overlaps with the critical 1642–1650 cm⁻¹ exocyclic C=C stretch, potentially masking the presence of the methylene group entirely.

  • Best For: Comparing against legacy spectral libraries where transmission was the standard, or for highly quantitative Beer-Lambert law applications.

Diamond ATR-FTIR

  • The Mechanism: The IR beam reflects internally within a high-refractive-index diamond crystal, creating an evanescent wave that penetrates the sample (typically 0.5 to 2 μm deep) before returning to the detector[3].

  • The Causality of Peak Distortion: Because the penetration depth of the evanescent wave is directly proportional to the wavelength of the IR light, absorption at lower wavenumbers (longer wavelengths) is artificially enhanced. Consequently, the critical 888 cm⁻¹ out-of-plane bending mode will appear significantly stronger relative to the 3078 cm⁻¹ C-H stretch than it would in a transmission spectrum[1][4].

  • Best For: Rapid, non-destructive analysis of neat liquids (like pure α-methylene-γ-butyrolactone[5]) or solid drug candidates without the risk of moisture-induced masking at 1640 cm⁻¹.

Quantitative Data Comparison

The following table summarizes the performance of both techniques when analyzing the exocyclic methylene group in a standard heterocyclic framework.

Vibrational ModeWavenumber (cm⁻¹)Transmission FTIR PerformanceDiamond ATR-FTIR Performance
=CH₂ C-H Stretch 3060 – 3078Excellent: Sharp, easily resolved.Fair: Peak appears weaker due to shallow penetration depth at high wavenumbers.
Lactone C=O Stretch ~1760Good: Strong peak, but susceptible to H-bonding shifts if KBr is wet.Excellent: Highly reproducible, unaffected by ambient moisture.
Exocyclic C=C Stretch 1642 – 1650Poor: Often masked by water bending vibrations (~1640 cm⁻¹) from KBr.Excellent: Clearly resolved; no water interference.
=CH₂ Out-of-Plane Bend 888 – 894Good: Sharp and distinct.Exceptional: Artificially enhanced intensity makes this the ultimate diagnostic peak[1][4].

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must be a self-validating system. The following protocols guarantee that the observed peaks are genuine chemical signatures, not instrumental or preparation artifacts.

Protocol 1: Diamond ATR-FTIR Workflow (Recommended)

  • Crystal Validation: Clean the diamond crystal with isopropyl alcohol. Run a background scan (air). Self-Validation Check: The background must show a flat baseline above 2500 cm⁻¹ and characteristic diamond phonon absorption bands only between 1900–2300 cm⁻¹.

  • Sample Application: Apply 2–5 μL of neat liquid heterocycle or 2 mg of solid powder directly onto the crystal. If solid, engage the pressure anvil until the torque slips to ensure optical contact.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Mathematical Correction: Apply an "ATR Correction" algorithm in your spectrometer software. Causality: This corrects the wavelength-dependent penetration depth, normalizing the 888 cm⁻¹ and 3078 cm⁻¹ peak intensities so the spectrum can be accurately compared to transmission libraries.

Protocol 2: Transmission FTIR Workflow (Alternative)

  • Moisture Control: Bake KBr powder at 110°C for 24 hours prior to use. Store in a desiccator.

  • Sample Preparation: Grind 1 mg of solid heterocycle with 100 mg of dry KBr in an agate mortar for exactly 60 seconds. Causality: Over-grinding can induce polymorphic changes or drive off volatile heterocycles; under-grinding causes baseline scattering (the Christiansen effect).

  • Pellet Pressing: Press under 10 tons of vacuum pressure for 2 minutes to eliminate air pockets.

  • Acquisition & Validation: Collect 32 scans at 4 cm⁻¹. Self-Validation Check: Inspect the baseline at 3400 cm⁻¹. If a broad O-H peak is present, discard the pellet—the 1640 cm⁻¹ water band is actively masking your exocyclic C=C stretch.

Analytical Decision Workflow

IR_Workflow Start Heterocycle Sample (e.g., α-methylene-γ-butyrolactone) Decision Sample State & Quantity? Start->Decision ATR Diamond ATR-FTIR (No Prep, Non-destructive) Decision->ATR Solid/Liquid, <5mg Trans Transmission FTIR (KBr Pellet / Liquid Cell) Decision->Trans Legacy Library Match ATR_Scan Acquire Spectra Focus: 888, 1650, 3078 cm⁻¹ ATR->ATR_Scan Trans_Scan Acquire Spectra Focus: 888, 1650, 3078 cm⁻¹ Trans->Trans_Scan Correction Apply ATR Penetration Depth Correction ATR_Scan->Correction Analysis Identify Exocyclic =CH₂ (Out-of-plane bend ~888 cm⁻¹) Trans_Scan->Analysis Correction->Analysis

Analytical workflow for identifying exocyclic methylene IR signatures in heterocycles.

Conclusion

While both ATR and Transmission FTIR can identify the exocyclic methylene group in heterocycles, ATR-FTIR provides superior reliability for modern drug development. By eliminating the KBr moisture artifact at 1640 cm⁻¹ and capitalizing on the artificially enhanced out-of-plane bending mode at 888 cm⁻¹, ATR-FTIR offers a more robust, self-validating method for confirming the presence of this critical pharmacophore.

References[5] alpha-Methylene-gamma-butyrolactone, 95%, stabilized, Thermo Scientific Chemicals. Thermo Fisher Scientific.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK2pVvdWcrnBuLEZZM2uL6f2RHnRfbgpHtE4d2M7ZZe5F5m6FDrZgTja_0qKgK_qddGJUEu-yIb5SnwDLuAMzlQO_RzubMj8sKslCAmGgtupRJ9HHuDQWB1NN1iKp7O9xcwrHE5BmB_Yhe78wf8liLJLCGtuDzpHQARY6_[2] ATISINE: THE HETEROCYCLIC RING AND FUNCTIONAL GROUPS. Canadian Science Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWuXtNa9lc_amEi7hxPviwDBZH4g0_CtE8hgKQIlsYh7-i_G2ZEmT30mzHu62GvRR4uACRz54AjNLc2sYOxvXKQd-UeqejdW0HpYhUC9tNx3njdvYZcZcwETI7hifUM9r2K4zkmDgPldRtkQ==[4] Applications of diamond crystal ATR FTIR spectroscopy to the characterization of ambers. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtcasRdXPV8VyOImtJGlnjCzjWYtstRhDtiyN9woUiYfrM2u50-PMgki9jz6GD0G8fTVwr5YvCpMbz6g3Y1aGZC9xJKHlWFvzPIjc4rIwRw8tMRSmzYhibJwz8oSPCp_f2b58VqSj6fnk0NSg7vInMtC1x-W2FbP6EOobxqU_reL3A5bcywQCThXLb665INuforYvNz2RrTj5oK7rAEC4U6VAKIO6Le0hI8IsNzUxs4DyCA2TdYdp3qoRaNCXe03MeYhQ=[1] Spectroscopic Identification of Amber Imitations: Different Pressure and Temperature Treatments of Copal Resins. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQmqfPnPtJ4K1BZEhVqFtUf5NOPWbi2sYndt6sRdCLp8r0xGkL02b5OyGNPdD-klAsDYkU--JAom98jp5YN-n_mKaR9lTNxhHexI_Q3I1m2Z7ZOb_H-gPaj05Dz0cBkFgVSHc=[3] Potential of ATR-FTIR Spectroscopy for the Classification of Natural Resins. Universidad de Zaragoza.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoRpFOLE0E5ceoXauV88Ax01iioA9m3C4GaDEijn5JFKh4PuIHeCkWxiR2dq2yOFQ7A7v5LZ-NVyMpz-u_OlBGVyAgRMiLJjytYoDmFcnJK9_7tW8kB5QQZdqZOuCHDOWaHYwJg-auBM6_lGyaMHxVe5hXKOAvql0qiTq_LKVaB4Tl

Sources

Safety & Regulatory Compliance

Safety

4-Benzyl-6-methylene-[1,4]oxazepane proper disposal procedures

The safe handling and disposal of complex heterocyclic compounds like 4-Benzyl-6-methylene-[1,4]oxazepane require a rigorous, systems-based approach to laboratory safety. As an intermediate often utilized in drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of complex heterocyclic compounds like 4-Benzyl-6-methylene-[1,4]oxazepane require a rigorous, systems-based approach to laboratory safety. As an intermediate often utilized in drug discovery and medicinal chemistry, this functionalized oxazepane presents specific physicochemical properties—namely its basic tertiary amine core, ether linkage, exocyclic double bond, and lipophilic benzyl group—that dictate its environmental fate and required disposal pathways.

As a Senior Application Scientist, I have structured this guide to move beyond basic regulatory compliance. We will examine the causality behind these safety protocols, ensuring your laboratory operations are both scientifically sound and environmentally responsible.

Physicochemical Profiling & Hazard Assessment

Before executing a disposal plan, we must understand the molecule's behavior. 4-Benzyl-6-methylene-[1,4]oxazepane is a synthetic organic compound. While specific toxicological data for this exact derivative may be limited, we must extrapolate hazards based on the well-documented profiles of the 1,4-oxazepane class[1].

  • Chemical Reactivity: The tertiary amine acts as a weak base. The exocyclic methylene group is susceptible to oxidation or polymerization under extreme conditions, though it remains stable under standard ambient laboratory storage.

  • Environmental Toxicity: The lipophilic benzyl group significantly reduces aqueous solubility while increasing the partition coefficient (LogP). If discharged into municipal wastewater, such heterocyclic amines are poorly biodegradable and pose a persistent toxicity risk to aquatic ecosystems[2].

  • Combustion Byproducts: Incineration of nitrogen-containing heterocycles generates nitrogen oxides (NOx). Therefore, standard open-air burning or low-temperature disposal is strictly prohibited.

Operational Disposal Workflow

The following step-by-step methodology outlines the self-validating system required for the disposal of 4-Benzyl-6-methylene-[1,4]oxazepane and its associated reaction matrices.

Step 1: Point-of-Generation Segregation

Causality: Mixing incompatible waste streams (e.g., mixing basic amines with strong acids or oxidizing agents) can lead to exothermic reactions, gas evolution, or catastrophic container failure.

  • Action: Isolate the compound into a designated organic waste stream immediately upon completion of the experiment.

  • Matrix Determination: If the compound is dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform) during extraction, it must be routed to the "Halogenated Organic Waste" stream. If dissolved in solvents like Ethyl Acetate, Methanol, or Hexanes, it routes to "Non-Halogenated Organic Waste"[3].

Step 2: Primary Containment Strategy

Causality: Organic solvents and basic amines can degrade certain plastics over time.

  • Action: Utilize High-Density Polyethylene (HDPE) carboys or amber glass bottles for waste accumulation. Ensure containers feature vented caps if there is any risk of residual pressure buildup from volatile solvent matrices.

Step 3: Spill Response and Solid Waste Management

Causality: Liquid spills increase the surface area for volatilization, leading to inhalation risks.

  • Action: In the event of a spill, do not use water to wash the chemical down the drain[4]. Absorb the spilled material with an inert absorbent (e.g., sand, silica gel, or vermiculite). Transfer this saturated matrix into an airtight solid waste container. This solid waste must be treated with the same regulatory stringency as the liquid organic waste[3].

Step 4: Ultimate Destruction via Licensed Incineration

Causality: To completely mineralize the stable oxazepane ring and prevent environmental contamination, the compound must be subjected to high-temperature oxidation.

  • Action: Transfer the segregated waste to a licensed professional waste disposal service. The standard, scientifically validated method for this chemical class is dissolution in a combustible solvent followed by destruction in a chemical incinerator equipped with an afterburner and an alkaline scrubber (to neutralize NOx emissions)[2].

Waste Stream Compatibility & Logistics

To ensure operational clarity, all quantitative and categorical data regarding the segregation of 4-Benzyl-6-methylene-[1,4]oxazepane is summarized below.

Waste CategorySolvent Matrix ExamplesCompatibility WarningUltimate Disposal Method
Non-Halogenated Organic Methanol, Ethanol, Ethyl Acetate, Hexanes, TolueneDo not mix with concentrated acids (e.g., HCl, H2SO4) due to exothermic salt formation.High-Temperature Incineration
Halogenated Organic Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneSegregate strictly; halogens require specialized scrubber systems during incineration.High-Temperature Incineration (with halogen scrubbers)
Solid Hazardous Waste Contaminated silica gel, filter paper, vermiculite spill absorbentKeep dry. Do not mix with reactive metals or strong oxidizers.Solid Hazardous Waste Incineration
Aqueous Waste Water, dilute buffersStrictly Prohibited. Do not discharge oxazepane derivatives into municipal drains[2].N/A - Route to organic streams

Laboratory Waste Lifecycle Visualization

The following diagram maps the logical routing of 4-Benzyl-6-methylene-[1,4]oxazepane from experimental generation to ultimate destruction, ensuring a closed-loop safety system.

WasteWorkflow cluster_segregation Point-of-Generation Segregation Gen Waste Generation: 4-Benzyl-6-methylene-[1,4]oxazepane Check Solvent Matrix Check Gen->Check Identify matrix Hal Halogenated Organic Waste (e.g., DCM matrix) Check->Hal Contains >1% Halogens NonHal Non-Halogenated Organic Waste (e.g., EtOAc matrix) Check->NonHal No Halogens Solid Solid Hazardous Waste (Spill cleanup, silica) Check->Solid Inert absorbents/filters Store Satellite Accumulation Area (Vented HDPE, Secondary Containment) Hal->Store NonHal->Store Solid->Store Disposal Licensed Waste Contractor (High-Temp Incineration + Scrubbers) Store->Disposal Manifest & Transport

Operational workflow for the segregation and disposal of functionalized oxazepane derivatives.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Benzyl-6-methylene-[1,4]oxazepane
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